Davercin
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,2R,5R,6S,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLGIWNNVDPGCA-ZDYKNUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031707 | |
| Record name | Erythromycin A cyclic 11,12-carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55224-05-0 | |
| Record name | Erythromycin, cyclic 11,12-carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55224-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin A cyclic 11,12-carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055224050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin A cyclic 11,12-carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHROMYCIN CYCLOCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3125L82R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Davercin on Bacterial Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davercin, a macrolide antibiotic, is a prodrug of erythromycin, specifically erythromycin ethylsuccinate.[1][2] Upon administration, it is converted into the active form, erythromycin, which exerts its antibacterial effect by targeting the bacterial ribosome.[2] This guide provides a detailed technical overview of the mechanism of action of this compound (as erythromycin) on bacterial ribosomes, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action
This compound, through its active form erythromycin, inhibits bacterial protein synthesis by binding to the 50S large ribosomal subunit.[2][3] This interaction occurs within the nascent peptide exit tunnel (NPET), a path through which newly synthesized polypeptide chains emerge from the ribosome.[4][5] The binding of erythromycin partially obstructs this tunnel, leading to the inhibition of protein synthesis.[5] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[1][2]
The key steps in the mechanism of action are:
-
Binding to the 50S Ribosomal Subunit: Erythromycin binds to the 23S ribosomal RNA (rRNA) of the 50S subunit.[3] The binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.[6]
-
Inhibition of Translocation: The presence of the antibiotic in the NPET interferes with the translocation step of elongation.[2] Translocation is the process where the ribosome moves along the messenger RNA (mRNA) to the next codon, a crucial step for the continuation of protein synthesis.
-
Context-Specific Ribosome Stalling: The inhibitory effect of erythromycin is not uniform across all proteins. Instead, it causes the ribosome to stall in a sequence-dependent manner.[4][5][7] The specific amino acid sequence of the nascent polypeptide chain within the exit tunnel influences the stalling efficiency.[4][7][8] For instance, certain peptide motifs, like the "R/K-X-R/K" motif (where R is arginine, K is lysine, and X is any amino acid), are particularly prone to inducing a stall in the presence of macrolides.[7]
Quantitative Data on Erythromycin-Ribosome Interaction
The following tables summarize key quantitative data regarding the interaction of erythromycin with bacterial ribosomes. It is important to note that this compound is a prodrug of erythromycin, and these values reflect the activity of the active erythromycin molecule.
Table 1: Binding Affinity of Erythromycin to Bacterial Ribosomes
| Parameter | Value | Organism | Temperature | Reference |
| Dissociation Constant (Kd) | 1.0 x 10⁻⁸ M | Escherichia coli | 24°C | [9] |
| Dissociation Constant (Kd) | 1.4 x 10⁻⁸ M | Escherichia coli | 5°C | [9] |
| Dissociation Constant (Kd) | 4.9 ± 0.6 nM | Streptococcus pneumoniae | 37°C | [10] |
Table 2: Inhibitory Concentration of Erythromycin
| Parameter | Value | Assay | Organism | Reference |
| IC50 | 20 to 60 µM | In vitro protein synthesis | Pseudomonas aeruginosa | [11] |
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract: Bacterial cells (e.g., E. coli) are cultured, harvested, and lysed to prepare a cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary components for translation.
-
In Vitro Translation Reaction: A reaction mixture is prepared containing the cell-free extract, a specific mRNA template (often encoding a reporter protein like luciferase or GFP), and varying concentrations of the antibiotic (e.g., erythromycin).
-
Incubation: The reaction is incubated at 37°C to allow for protein synthesis.
-
Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. For a luciferase reporter, this is done by adding luciferin and measuring the resulting luminescence.
-
Data Analysis: The percentage of inhibition is calculated for each antibiotic concentration, and the IC50 value (the concentration at which 50% of protein synthesis is inhibited) is determined by plotting the data and fitting it to a dose-response curve.[11][12]
Toeprinting Assay
This technique is used to map the precise location of a stalled ribosome on an mRNA molecule.
Methodology:
-
In Vitro Transcription-Translation: A DNA template encoding a specific gene of interest is transcribed and translated in a cell-free system in the presence and absence of the antibiotic.
-
Primer Annealing: A radiolabeled or fluorescently labeled DNA primer is annealed to the mRNA downstream of the expected stalling site.
-
Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer.
-
Ribosome Stalling as a Block: When the reverse transcriptase encounters a stalled ribosome on the mRNA, it stops, resulting in a truncated cDNA product.
-
Gel Electrophoresis: The cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The appearance of a specific truncated cDNA band in the presence of the antibiotic indicates the precise location of the ribosome stall.[4][13][14]
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a high-throughput sequencing technique that provides a genome-wide snapshot of all the mRNA fragments protected by ribosomes at a specific moment.
Methodology:
-
Cell Treatment and Lysis: Bacterial cells are treated with the antibiotic for a defined period. Translation is then arrested, and the cells are lysed.
-
Nuclease Digestion: The cell lysate is treated with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes. The resulting ribosome-protected fragments (RPFs) are typically 20-30 nucleotides in length.
-
Ribosome Isolation: Monosomes (single ribosomes) are isolated by sucrose gradient centrifugation.
-
RNA Extraction: The RPFs are extracted from the purified ribosomes.
-
Library Preparation and Sequencing: The RPFs are converted into a cDNA library and sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped back to the bacterial genome to determine the density and position of ribosomes on each mRNA. This reveals which genes are being actively translated and where ribosomes are pausing or stalling in the presence of the antibiotic.[5][15][16]
Visualizing the Mechanism and Workflows
References
- 1. Erythromycin ethyl succinate | C43H75NO16 | CID 443953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Erythromycin Ethylsuccinate? [synapse.patsnap.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribosome profiling uncovers selective mRNA translation associated with eIF2 phosphorylation in erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythromycin Cyclocarbonate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a cornerstone of macrolide antibiotics, has undergone numerous structural modifications to enhance its therapeutic profile. Among these, erythromycin cyclocarbonate (also known as Davercin) emerges as a significant derivative, demonstrating improved stability and heightened antibacterial efficacy. This technical guide provides an in-depth exploration of the discovery and synthesis of erythromycin cyclocarbonate. It details the chemical pathways, experimental protocols, and analytical characterization of this potent semisynthetic antibiotic. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the field of antibiotic development and medicinal chemistry.
Introduction
Erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, has been a mainstay in the treatment of various bacterial infections for decades. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] However, the clinical utility of erythromycin is hampered by its instability in acidic environments, such as the stomach, which leads to the formation of inactive degradation products.[2]
To address this limitation and improve its pharmacokinetic properties, numerous derivatives of erythromycin have been synthesized. Erythromycin cyclocarbonate, specifically the 11,12-cyclic carbonate of erythromycin A, is a notable semisynthetic derivative that exhibits greater stability and enhanced antibacterial activity compared to its parent compound.[3] This modification involves the formation of a cyclic carbonate ester across the 11 and 12-hydroxyl groups of the erythronolide A ring. This structural change not only protects the molecule from acid-catalyzed degradation but also appears to favorably influence its interaction with the bacterial ribosome.[2]
This guide will provide a detailed overview of the discovery and synthesis of erythromycin cyclocarbonate, including established experimental procedures, quantitative data, and characterization methods.
Synthesis of Erythromycin Cyclocarbonate
The primary route for the synthesis of erythromycin A 11,12-cyclic carbonate involves the reaction of erythromycin A with a suitable carbonate precursor, most commonly ethylene carbonate. This reaction is typically carried out in the presence of a base catalyst.
General Reaction Scheme
The overall chemical transformation can be depicted as follows:
Caption: General synthesis of erythromycin cyclocarbonate.
Experimental Protocols
Several methods for the synthesis of erythromycin cyclocarbonate have been reported, primarily in patent literature. The following protocols are based on these established procedures.
Protocol 1: Synthesis using Potassium Carbonate in Toluene
This method is a commonly cited procedure for the preparation of erythromycin cyclocarbonate.[4]
-
Materials:
-
Erythromycin A
-
Ethylene carbonate
-
Anhydrous potassium carbonate (catalyst)
-
Toluene (solvent)
-
Water
-
-
Procedure:
-
Dissolve erythromycin A in toluene in a suitable reaction vessel.
-
Add ethylene carbonate and anhydrous potassium carbonate to the solution.
-
Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture and filter to remove the potassium carbonate.
-
The toluene is then removed under reduced pressure.
-
The resulting product is precipitated from an organic solvent by the addition of water.
-
The precipitate is collected by filtration, washed with water, and dried to yield erythromycin cyclocarbonate.
-
Protocol 2: Synthesis using Cesium Carbonate in Diisopropyl Ether
This protocol describes a high-yield synthesis of erythromycin cyclocarbonate.[5]
-
Materials:
-
Erythromycin A
-
Ethylene carbonate
-
Cesium carbonate (catalyst)
-
Diisopropyl ether (solvent)
-
Toluene
-
Water
-
-
Procedure:
-
Dissolve Erythromycin A (0.40 mol) in toluene (1470 mL) and filter to remove any insoluble material.
-
Concentrate the solution under reduced pressure.
-
Dissolve the residue in diisopropyl ether (2900 mL).
-
Add ethylene carbonate (0.60 mol) and cesium carbonate (0.20 mol) to the solution.
-
Stir the mixture at room temperature for 20 hours.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with water (1500 mL).
-
Dry the obtained crystals with hot air at 50°C to yield erythromycin A 11,12-cyclic carbonate.
-
Quantitative Data from Synthesis
The following table summarizes quantitative data from a reported high-yield synthesis protocol.[5]
| Parameter | Value |
| Reactants | |
| Erythromycin A | 294 g (0.40 mol) |
| Ethylene Carbonate | 53.0 g (0.60 mol) |
| Cesium Carbonate | 65.5 g (0.20 mol) |
| Solvent | |
| Diisopropyl Ether | 2900 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 20 hours |
| Product | |
| Erythromycin A 11,12-cyclic carbonate | 206 g |
| Yield | 68% |
Note: Another example in the same patent using diethyl ether as a solvent reported a yield of 83%.[5]
Characterization of Erythromycin Cyclocarbonate
Comprehensive characterization is essential to confirm the structure and purity of the synthesized erythromycin cyclocarbonate.
Spectroscopic Data
| Technique | Erythromycin A 11,12-Cyclic Carbonate (Expected) | Erythromycin A (Reference) |
| ¹H NMR | Characteristic shifts for the macrolide ring protons, with notable changes in the vicinity of C-11 and C-12 due to the carbonate ring. | Complex spectrum with numerous overlapping signals. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal for the carbonate group (~155 ppm). Shifts in the C-11 and C-12 signals. | Ketone carbonyl at C-9 (~221 ppm). |
| IR (Infrared) Spectroscopy | Strong C=O stretching band for the cyclic carbonate (~1800 cm⁻¹). Absence of the broad O-H stretch from the 11- and 12-hydroxyl groups. | Broad O-H stretching band (~3450 cm⁻¹), C=O stretching for the lactone and ketone. |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 760.9. | [M+H]⁺ at m/z 734.9. |
Note: The IR spectrum for a related compound, "Erythromycin, ethyl carbonate," shows a strong absorption indicative of a carbonate group.[3]
Mechanism of Action
Erythromycin cyclocarbonate exerts its antibacterial effect through the same fundamental mechanism as erythromycin: the inhibition of bacterial protein synthesis.
Caption: Mechanism of action of erythromycin cyclocarbonate.
The key steps in the mechanism of action are:
-
Cellular Entry: Erythromycin cyclocarbonate penetrates the bacterial cell wall and membrane.
-
Ribosomal Binding: It binds to the 23S rRNA component of the 50S ribosomal subunit.[1]
-
Inhibition of Translocation: This binding event physically blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting the translocation step of protein synthesis.
-
Bacteriostatic Effect: The cessation of protein synthesis prevents the bacteria from growing and replicating, resulting in a bacteriostatic effect.
The cyclocarbonate modification is believed to enhance the stability of the molecule, potentially leading to improved bioavailability and a higher effective concentration at the site of action compared to erythromycin A.[2]
Antibacterial Activity
Erythromycin cyclocarbonate is active against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria, including strains of Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.[6] It has been reported to possess higher antibacterial activity than the parent erythromycin.
Comparative Antibacterial Spectrum
The following table provides a general comparison of the antibacterial spectrum. Specific Minimum Inhibitory Concentration (MIC) data for erythromycin cyclocarbonate is limited in publicly available literature, so a direct quantitative comparison is challenging. The data for erythromycin is provided as a baseline.
| Bacterial Species | Erythromycin Cyclocarbonate Activity | Erythromycin MIC (μg/mL) - Susceptible Range |
| Staphylococcus aureus | Active | ≤ 0.5 |
| Streptococcus pneumoniae | Active | ≤ 0.25 |
| Haemophilus influenzae | Active | ≤ 4 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Conclusion
Erythromycin cyclocarbonate represents a successful modification of a classic antibiotic, addressing the inherent instability of erythromycin A while enhancing its antibacterial potency. The synthesis, primarily achieved through the reaction with ethylene carbonate, is a well-established process with reported high yields. The mechanism of action, centered on the inhibition of bacterial protein synthesis, is retained from the parent molecule. This technical guide has provided a comprehensive overview of the discovery, synthesis, and activity of erythromycin cyclocarbonate, intended to aid researchers and professionals in the ongoing development of novel and improved antibacterial agents. Further research to fully elucidate its spectroscopic characteristics and to perform detailed comparative studies of its antibacterial activity against a wide range of clinical isolates would be of significant value to the scientific community.
References
- 1. Erythromycin(114-07-8) IR Spectrum [m.chemicalbook.com]
- 2. Solution Structure and Assignments of the 1H and 13C NMR Spectra of Erythromycin C in Organic and Aqueous Solution - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. Erythromycin, ethyl carbonate [webbook.nist.gov]
- 4. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility testing of macrolide antibiotics against Haemophilus influenzae and correlation of in vitro results with in vivo efficacy in a mouse septicemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Erythromycin Cyclocarbonate? [synapse.patsnap.com]
Davercin: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davercin (Erythromycin Cyclocarbonate) is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] It exhibits a potent antibacterial spectrum, particularly against Gram-positive bacteria. This document provides a comprehensive technical overview of this compound's mechanism of action, its in vitro activity against key Gram-positive pathogens, and detailed experimental protocols for assessing its antibacterial efficacy.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by targeting and inhibiting protein synthesis in susceptible bacteria.[3][4] The primary target is the 50S subunit of the bacterial ribosome.
The mechanism involves the following key steps:
-
Binding to the 50S Ribosomal Subunit: this compound binds with high affinity to the 23S ribosomal RNA (rRNA) component of the 50S subunit.[3]
-
Occlusion of the Nascent Peptide Exit Tunnel (NPET): The binding site is located within the NPET, a channel through which newly synthesized polypeptide chains exit the ribosome.[5][6]
-
Inhibition of Protein Elongation: By binding within the tunnel, this compound sterically hinders the progression of the growing polypeptide chain.[7][8] This interference can lead to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[3]
This targeted action against the bacterial ribosome ensures that host eukaryotic cells, which have different ribosomal structures (80S), are not affected, contributing to the antibiotic's selective toxicity.
Mechanism of this compound action on the bacterial ribosome.
Antibacterial Spectrum Against Gram-positive Bacteria
This compound demonstrates significant in vitro activity against a broad range of clinically relevant Gram-positive bacteria. Its efficacy is often equal to or greater than that of erythromycin.[9] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for erythromycin against key Gram-positive pathogens, which serve as a strong indicator for the activity of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[10]
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | References |
| Staphylococcus aureus (MSSA) | 0.25 - 2048 | - | - | [11] |
| Staphylococcus aureus (MRSA) | ≥8 | - | - | [12] |
| Streptococcus pneumoniae | 0.008 - >64 | 0.06 | 0.06 | [13][14] |
| Streptococcus pyogenes (Group A) | 2 - >256 | - | - | [15][16] |
| Corynebacterium diphtheriae | <0.016 - 1.0 | - | 0.75 | [17][18] |
Note: Data presented is for Erythromycin, from which this compound is derived. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Experimental Protocols: Broth Microdilution Method for MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the susceptibility of bacteria to an antimicrobial agent. The broth microdilution method is a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).[19][20]
Principle
This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[10]
Materials
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (or other antimicrobial agent) stock solution
-
Bacterial isolate to be tested
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (typically 0.5)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Detailed Methodology
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent. b. Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. Typically, 50-100 µL of each concentration is added to the wells, covering a clinically relevant range. c. Include a positive control well (broth with no antibiotic) and a negative control well (uninoculated broth) on each plate.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]
-
Inoculation and Incubation: a. Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well should be 100-200 µL. b. Seal the plates or place them in a container to prevent evaporation. c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[21]
-
Reading and Interpretation: a. After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Workflow for MIC determination by broth microdilution.
Conclusion
This compound is a potent macrolide antibiotic with a well-defined mechanism of action against the bacterial ribosome. Its antibacterial spectrum covers a wide array of clinically significant Gram-positive pathogens, including various species of Staphylococcus, Streptococcus, and Corynebacterium. The quantitative data, demonstrated through MIC values, confirm its strong in vitro efficacy. Standardized methodologies, such as the broth microdilution test, are crucial for the continued evaluation of this compound and other novel antimicrobial agents in research and drug development settings. This guide provides the foundational technical information required for professionals working to combat infections caused by Gram-positive bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 4. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The macrolide binding site on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. PL196467B1 - A new form of cyclic erythromycin A 11,12 carbonate and pharmaceutical compositions containing this form - Google Patents [patents.google.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. researchgate.net [researchgate.net]
- 21. goldbio.com [goldbio.com]
Davercin inhibition of protein synthesis pathway
An In-depth Technical Guide on the Davercin (Erythromycin) Pathway of Protein Synthesis Inhibition
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a macrolide antibiotic whose active component is a derivative of erythromycin, exerts its bacteriostatic effect by targeting and inhibiting protein synthesis.[1][2][3] This technical guide delineates the molecular mechanism of action by which this compound and its parent compound, erythromycin, interfere with the bacterial translational machinery. It provides a detailed overview of its binding site on the ribosome, the context-dependent nature of the inhibition, quantitative data on its efficacy, and the key experimental protocols used to elucidate this pathway. This document is intended to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.
Introduction to this compound and Macrolide Antibiotics
This compound is an antibiotic belonging to the macrolide class, with its active substance being erythromycin cyclocarbonate, a derivative of erythromycin A.[3][4][5] Macrolides are characterized by a large macrocyclic lactone ring and are primarily bacteriostatic, meaning they inhibit the growth and reproduction of bacteria rather than killing them outright.[2] They are effective against a range of Gram-positive bacteria and some Gram-negative bacteria by specifically targeting bacterial protein synthesis.[3] The specificity for bacterial ribosomes over their eukaryotic counterparts ensures selective toxicity, making them valuable therapeutic agents.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for this compound (erythromycin) is the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial 70S ribosome.[2][5] This interaction does not completely halt translation but rather modulates it in a manner dependent on the sequence of the nascent polypeptide chain.
The Bacterial Ribosome Target
Bacterial ribosomes (70S) are composed of a small (30S) and a large (50S) subunit. The 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges.
Binding Site within the Nascent Peptide Exit Tunnel (NPET)
Erythromycin binds within the NPET of the 50S ribosomal subunit, in close proximity to the PTC.[6] Its binding site is primarily composed of segments of the 23S rRNA.[7] By occupying this strategic position, erythromycin partially obstructs the tunnel, creating a steric hindrance for the elongating polypeptide chain.[8]
Context-Dependent Inhibition and Ribosome Stalling
Contrary to the early model of acting as a simple "plug," erythromycin's inhibitory action is more nuanced. It allows the initiation of translation and the formation of the first few peptide bonds.[8] However, as the nascent peptide grows, specific amino acid sequences, known as macrolide arrest motifs, interact with both the drug and the tunnel wall. This interaction induces a conformational change in the PTC, which stalls further elongation.[6] This stalling can lead to the premature dissociation of the peptidyl-tRNA (the tRNA carrying the incomplete peptide chain) from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off," which effectively terminates protein synthesis for that specific transcript.[8] The inhibition is therefore selective and depends on the protein being synthesized.
Quantitative Data on Macrolide-Ribosome Interaction
The efficacy of macrolides can be quantified by measuring their binding affinity to the ribosome and their concentration-dependent inhibition of protein synthesis. The following table summarizes key quantitative parameters for erythromycin and related macrolides.
| Compound | Parameter | Value | Organism/System | Citation |
| Erythromycin | IC₅₀ (Protein Synthesis) | 1.5 µg/mL | Haemophilus influenzae | [9][10] |
| Erythromycin | Kd (Ribosome Binding) | 1.0 x 10⁻⁸ M (24°C) | Escherichia coli | [11][12] |
| Erythromycin | Overall Kd (Cell-free) | 36 nM | Escherichia coli | [13] |
| Clarithromycin | Overall Kd (Cell-free) | 8 nM | Escherichia coli | [13] |
| Roxithromycin | Overall Kd (Cell-free) | 20 nM | Escherichia coli | [13] |
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a biological process by 50%.
-
Kd (Dissociation Constant): A measure of the binding affinity between a ligand (drug) and a protein (ribosome). A lower Kd value indicates a stronger binding affinity.
Visualization of Pathways and Workflows
Pathway of Protein Synthesis Inhibition by this compound
The following diagram illustrates the key steps in bacterial protein synthesis and the specific point of inhibition by this compound (Erythromycin).
Caption: this compound (Erythromycin) binds to the NPET, causing stalling and peptidyl-tRNA drop-off.
Experimental Workflow: In Vitro Translation Inhibition Assay
This diagram outlines a generalized workflow for assessing the inhibitory effect of a compound like this compound on protein synthesis in a cell-free system.
Caption: Workflow for determining the IC50 of this compound using an in vitro translation assay.
Key Experimental Methodologies
The mechanism of this compound has been elucidated through a variety of sophisticated experimental techniques. Below are detailed descriptions of the core methodologies.
In Vitro Translation (IVT) Inhibition Assay
This assay directly measures the effect of an antibiotic on protein synthesis in a controlled, cell-free environment.[14]
-
Objective: To quantify the concentration-dependent inhibition of protein synthesis by this compound and determine its IC₅₀ value.
-
Methodology:
-
System Preparation: A bacterial cell-free protein synthesis system (e.g., E. coli S30 extract or a reconstituted system like PURExpress) is prepared. This system contains all necessary components for translation: ribosomes, tRNAs, amino acids, and energy sources.[14]
-
Template: A specific mRNA transcript coding for a reporter protein (e.g., firefly luciferase or Green Fluorescent Protein) is added to the system.
-
Inhibitor Addition: Varying concentrations of this compound (erythromycin) are added to the reaction mixtures. A control reaction with no antibiotic is also prepared.
-
Incubation: The reactions are incubated at 37°C to allow for translation to occur.
-
Detection: After a set time, the amount of synthesized reporter protein is quantified. For luciferase, a substrate is added, and the resulting luminescence is measured. For GFP, fluorescence is measured.
-
Analysis: The reporter signal at each this compound concentration is compared to the no-drug control. The data are plotted as percent inhibition versus drug concentration, and the IC₅₀ value is calculated from the resulting dose-response curve.[14]
-
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful, high-throughput sequencing technique used to obtain a genome-wide snapshot of active translation, revealing precisely where ribosomes are located on mRNA transcripts at a given moment.[15][16]
-
Objective: To identify the specific sites on mRNAs where ribosomes stall in the presence of this compound.
-
Methodology:
-
Cell Treatment: A culture of bacteria is treated with a sub-lethal concentration of this compound to induce ribosome stalling.
-
Lysis and Nuclease Digestion: The cells are rapidly lysed, and the lysate is treated with a nuclease (e.g., micrococcal nuclease). The nuclease digests all mRNA that is not protected by ribosomes.[17]
-
Monosome Isolation: The resulting 70S ribosome-mRNA complexes (monosomes) are isolated, typically through sucrose gradient centrifugation or size-exclusion chromatography.
-
Footprint Extraction: The mRNA fragments protected by the ribosomes (known as "ribosome footprints," typically 20-30 nucleotides long) are extracted.
-
Library Preparation and Sequencing: The footprints are converted into a cDNA library and sequenced using next-generation sequencing.
-
Data Analysis: The sequenced reads are mapped back to the bacterial genome. An accumulation of reads at specific locations within a gene's coding sequence indicates a site of ribosome stalling, revealing the macrolide arrest motifs.[18]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of macromolecules in their near-native state.[19]
-
Objective: To visualize the atomic-level interactions between this compound and the bacterial ribosome.
-
Methodology:
-
Complex Formation: Purified 70S bacterial ribosomes are incubated with a saturating concentration of this compound to form a stable ribosome-drug complex.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane. This process, called vitrification, freezes the complexes in a thin layer of non-crystalline ice, preserving their native structure.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing many randomly oriented ribosome particles, are collected.[20]
-
Image Processing: The individual particle images are computationally extracted, aligned, and averaged to generate a high-resolution 3D reconstruction of the ribosome-Davercin complex.
-
Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map. This allows for the precise identification of the this compound binding pocket and the specific rRNA nucleotides and ribosomal proteins that interact with the drug.[21]
-
Conclusion
This compound, through its active component erythromycin, inhibits bacterial protein synthesis via a sophisticated, context-dependent mechanism. By binding to the nascent peptide exit tunnel of the 50S ribosomal subunit, it selectively stalls the translation of specific proteins, leading to the inhibition of bacterial growth. The quantitative analysis of its binding affinity and inhibitory concentration, combined with advanced methodologies like ribosome profiling and cryo-EM, has provided a deep, molecular-level understanding of its pathway. This knowledge is critical for overcoming mechanisms of antibiotic resistance and for the rational design of novel, more effective macrolide antibiotics in the future.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pillintrip.com [pillintrip.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oladoctor.com [oladoctor.com]
- 5. medkoo.com [medkoo.com]
- 6. Direct Measurements of Erythromycin's Effect on Protein Synthesis Kinetics in Living Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. A systematically-revised ribosome profiling method for bacteria reveals pauses at single-codon resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacokinetics and Pharmacodynamics of Erythromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of Erythromycin, a macrolide antibiotic. The information presented herein is intended to support research, discovery, and development activities by providing key data and experimental context. Erythromycin, originally discovered in 1952, functions by inhibiting protein synthesis in susceptible bacteria.[1] While primarily bacteriostatic, it can exhibit bactericidal activity at higher concentrations.[2][3]
In Vitro Pharmacokinetics
The in vitro pharmacokinetic properties of a drug are crucial for predicting its behavior in vivo. Key parameters for Erythromycin are summarized below.
Metabolism
Erythromycin is primarily metabolized in the liver.[][5] In vitro studies using human liver microsomes (HLMs) have demonstrated that the principal metabolic pathway is N-demethylation, mediated by the cytochrome P450 enzyme CYP3A4.[][5][6] The major metabolite formed through this process is N-demethyl-erythromycin.[6][7] It is important to note that Erythromycin can also induce microsomal enzymes and form an inactive complex with cytochrome P-450.[8]
Protein Binding
The extent of plasma protein binding influences the amount of free drug available to exert its pharmacological effect. In vitro studies have shown that the protein binding of Erythromycin is approximately 20%.[9]
Permeability
The Caco-2 permeability assay is a standard in vitro method used to predict the oral absorption of drugs. This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[10][11] While specific permeability coefficient (Papp) values for Erythromycin were not found in the provided search results, the Caco-2 model is the standard for assessing such parameters.
Quantitative In Vitro Pharmacokinetic Data
| Parameter | Observation | Source |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [][5][6] |
| Major Metabolic Pathway | N-demethylation | [6] |
| Primary Metabolite | N-demethyl-erythromycin | [6][7] |
| Plasma Protein Binding | ~20% | [9] |
In Vitro Pharmacodynamics
The in vitro pharmacodynamic properties of Erythromycin describe its interaction with bacterial pathogens.
Mechanism of Action
Erythromycin exerts its antibacterial effect by inhibiting protein synthesis.[1][12] It binds to the 23S ribosomal RNA molecule within the 50S subunit of the bacterial ribosome.[1][][12] This binding action interferes with the translocation step of protein synthesis, effectively halting the elongation of the polypeptide chain.[12] As human cells possess 40S and 60S ribosomal subunits, their protein synthesis is not affected.[][5]
Antibacterial Spectrum
Erythromycin is effective against a range of bacteria, including:
-
Gram-positive bacteria: Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus, Listeria monocytogenes, and Corynebacterium diphtheriae.[1][5][12]
-
Gram-negative bacteria: Neisseria species, Bordetella pertussis, and Campylobacter species.[2]
-
Atypical pathogens: Mycoplasma pneumoniae, Chlamydia trachomatis, and Legionella pneumophila.[1][2][12]
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. MIC values for Erythromycin against various pathogens are presented below.
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
| Streptococcus pneumoniae | 0.03 - >256 | - | - | [13] |
| Streptococcus pyogenes | - | - | - | [14] |
| Staphylococcus aureus | 0.5 - ≥256 | - | - | [15] |
| Rhodococcus equi | - | Mean MICs often >0.5 | - | [16] |
| Bordetella pertussis | 0.03 - 0.125 | 0.06 - 0.125 | 0.125 | [17] |
| Ureaplasma isolates | 0.063 - 256 | 2 | 4 | [18] |
Time-Kill Curves
In vitro time-kill curve analyses demonstrate the rate of bacterial killing over time at different antibiotic concentrations. For Erythromycin, these studies have shown a decrease of 2 log10 in pneumococcal counts within 3 hours.[9][19]
Post-Antibiotic Effect (PAE)
Erythromycin exhibits a post-antibiotic effect, which is the persistent suppression of bacterial growth after a short exposure to the antibiotic.[20] The duration of the PAE can vary depending on the bacterial strain and the concentration of Erythromycin. For Staphylococcus aureus, a PAE of 3 hours has been observed.[21] Against various Streptococcus species, the PAE has been reported to be between 2.4 and 4.3 hours.[22][23]
Mechanisms of Resistance
Bacterial resistance to Erythromycin primarily occurs through two mechanisms:
-
Target Site Modification: This is often mediated by erythromycin ribosomal methylase (erm) genes, which encode for enzymes that methylate the 23S rRNA.[24][25] This modification prevents Erythromycin from binding to the ribosome. This can result in resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[24]
-
Active Efflux: Efflux pumps, encoded by genes such as mef, actively transport Erythromycin out of the bacterial cell, reducing its intracellular concentration.[12][24]
Experimental Protocols
In Vitro Metabolism Using Human Liver Microsomes
This protocol provides a general workflow for assessing the metabolism of Erythromycin in vitro.
-
Objective: To identify the metabolites of Erythromycin and determine the role of CYP450 enzymes.
-
Materials: Human liver microsomes (HLMs), Erythromycin, phosphate buffer (pH 7.4), NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), magnesium chloride, and a quenching solution (e.g., acetonitrile).
-
Procedure:
-
Prepare an incubation mixture containing HLMs, phosphate buffer, and Erythromycin in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
Stop the reaction at various time points by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the parent drug and metabolites using LC-MS/MS.[26]
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the steps for determining the MIC of Erythromycin against a bacterial strain.
-
Objective: To determine the lowest concentration of Erythromycin that inhibits the visible growth of a specific bacterium.
-
Materials: 96-well microtiter plate, Mueller-Hinton broth (or other appropriate growth medium), Erythromycin stock solution, bacterial inoculum standardized to a specific concentration (e.g., 5x10^5 CFU/mL).[27]
-
Procedure:
-
Dispense growth medium into all wells of the 96-well plate.[28]
-
Create a serial two-fold dilution of the Erythromycin stock solution across the wells of the plate.[28][29]
-
Inoculate each well (except for a sterility control) with the standardized bacterial suspension.[27][28]
-
Determine the MIC by visually inspecting the plate for the lowest concentration of Erythromycin that shows no turbidity (visible growth).[27]
-
Caco-2 Permeability Assay
This protocol describes the general procedure for assessing the permeability of Erythromycin across a Caco-2 cell monolayer.
-
Objective: To evaluate the potential for intestinal absorption of Erythromycin in vitro.
-
Materials: Caco-2 cells, Transwell inserts (with semi-permeable membranes), cell culture medium, Hank's Balanced Salt Solution (HBSS) or another transport buffer, Erythromycin solution.
-
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[30]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[10][30]
-
To measure apical to basolateral permeability (A to B), add the Erythromycin solution to the apical (upper) compartment of the Transwell insert.
-
At specified time intervals, collect samples from the basolateral (lower) compartment.
-
To measure basolateral to apical permeability (B to A), add the Erythromycin solution to the basolateral compartment and collect samples from the apical compartment.
-
Analyze the concentration of Erythromycin in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).[10]
-
Visualizations
Caption: Mechanism of action of Erythromycin at the bacterial 50S ribosome.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: A typical workflow for conducting a Caco-2 permeability assay.
Caption: The primary mechanisms of bacterial resistance to Erythromycin.
Caption: A general workflow for an in vitro metabolism study using human liver microsomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. litfl.com [litfl.com]
- 3. droracle.ai [droracle.ai]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo correlation of hepatic transporter effects on erythromycin metabolism: characterizing the importance of transporter-enzyme interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of erythromycin on hepatic drug-metabolizing enzymes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. enamine.net [enamine.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cejph.szu.cz [cejph.szu.cz]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of pharmacodynamics of azithromycin and erythromycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Postantibiotic effect of roxithromycin, erythromycin, and clindamycin against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Post-antibiotic effect of azithromycin and erythromycin on streptococcal susceptibility to phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 30. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide to Davercin (CAS Number: 55224-05-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davercin, with the CAS number 55224-05-0, is a semi-synthetic macrolide antibiotic. Chemically, it is identified as erythromycin A cyclic 11,12-carbonate. This modification of the erythromycin A scaffold, through the formation of a cyclic carbonate ester at the 11 and 12 hydroxyl groups, results in a compound with enhanced physicochemical and pharmacological properties compared to its parent molecule. This guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, mechanism of action, antibacterial activity, and the experimental methodologies used for its characterization.
Physicochemical Properties
The introduction of the cyclic carbonate group significantly alters the lipophilicity of the erythromycin core, which is believed to contribute to its improved tissue penetration.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55224-05-0 | [3] |
| Molecular Formula | C38H65NO14 | [3] |
| Molecular Weight | 759.93 g/mol | [3] |
| Appearance | White solid | - |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [4] |
| Melting Point | >135°C (decomposes) | - |
| λmax | 205 nm | [5] |
Mechanism of Action
Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3][5] The primary target is the 50S ribosomal subunit.
This compound binds to the 23S rRNA component of the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[6] This binding sterically obstructs the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and the cessation of protein elongation. The interaction is highly specific to bacterial ribosomes, ensuring minimal interference with eukaryotic protein synthesis.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Antibacterial Activity
This compound exhibits broad-spectrum activity against various Gram-positive and some Gram-negative bacteria.[5] It has demonstrated increased in vitro activity against certain pathogens, such as Streptococcus pneumoniae, when compared to erythromycin.[2] The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency.
Table 2: In Vitro Antibacterial Activity of this compound (MICs)
| Bacterial Species | Strain | MIC (µg/mL) | Source(s) |
| Streptococcus pneumoniae | Clinically isolated strains | Reported to have equal or twice the activity of clarithromycin and azithromycin | [2] |
| Haemophilus influenzae | - | Reported to have a clear advantage over clarithromycin and azithromycin | [2] |
| Gram-positive & Gram-negative bacteria | Various | 0.02 - 50 | [5] |
Note: Specific MIC values for this compound against a comprehensive panel of bacteria are not widely available in the public domain. The data presented reflects comparative or ranged information.
Pharmacokinetics
The chemical modification in this compound leads to improved pharmacokinetic properties compared to erythromycin, including better penetration into tissues.[1][2] A study in patients with lung cancer demonstrated better penetration and higher concentrations of this compound in pulmonary tissue compared to erythromycin.[7]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Animal Model | Value | Source(s) |
| Tissue Penetration | Human (Lung Tissue) | Higher concentration than erythromycin | [7] |
| Toxicity (LD50) | Mice | 4.05 g/kg | [5] |
| Toxicity (LD50) | Rats | 5.9 g/kg | [5] |
Experimental Protocols
Synthesis of this compound (Erythromycin A Cyclic 11,12-Carbonate)
This protocol is based on the reaction of erythromycin A with ethylene carbonate.
Materials:
-
Erythromycin A
-
Ethylene carbonate
-
Potassium carbonate (catalyst) or Cesium carbonate
-
Toluene or Diisopropyl ether (solvent)
-
Water
-
Glass reactor with a mechanical stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a glass reactor, dissolve Erythromycin A in the chosen solvent (e.g., toluene or diisopropyl ether).
-
Add ethylene carbonate and the catalyst (potassium carbonate or cesium carbonate) to the solution.
-
Stir the mixture at room temperature for an extended period (e.g., 20 hours).
-
After the reaction is complete, remove the solid catalyst by filtration.
-
If toluene was used as the solvent, it can be removed under reduced pressure.
-
Precipitate the product (this compound) by adding water to the organic solution.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with water.
-
Dry the final product in an oven at a suitable temperature (e.g., 50°C).
Figure 2: Workflow for the synthesis of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.
Materials:
-
This compound stock solution
-
Bacterial strains of interest (e.g., S. pneumoniae, S. aureus, H. influenzae)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard, then diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in a rat model.
Materials:
-
This compound formulation for oral and intravenous administration
-
Sprague-Dawley rats
-
Animal restraining devices
-
Syringes and needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight prior to drug administration.
-
Administer a single dose of this compound to two groups of rats: one group receives an intravenous (IV) dose, and the other receives an oral (PO) dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable route (e.g., tail vein or jugular vein).
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using appropriate software.
Figure 3: General workflow for an in vivo pharmacokinetic study.
Conclusion
This compound (erythromycin A cyclic 11,12-carbonate) is a promising semi-synthetic macrolide with enhanced antibacterial activity and improved pharmacokinetic properties compared to erythromycin. Its mechanism of action via inhibition of bacterial protein synthesis is well-understood. While qualitative and comparative data highlight its potential, there is a notable lack of publicly available, detailed quantitative data, particularly regarding specific MIC values against a broad range of pathogens and comprehensive pharmacokinetic profiles. Further research and publication of such data would be invaluable for the scientific and drug development communities to fully assess the clinical potential of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. PL196467B1 - A new form of cyclic erythromycin A 11,12 carbonate and pharmaceutical compositions containing this form - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. [Comparative studies of cyclic 11, 12 erythromycin carbonate (this compound) and erythromycin a levels in lung tissue, serum and bronchial secretions] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cyclic Carbonate Modification of Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclic carbonate modification of erythromycin, a key strategy in the development of macrolide antibiotics with enhanced stability and efficacy. This document details the synthesis, characterization, and biological activity of Erythromycin A 11,12-cyclic carbonate, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction
Erythromycin A, a widely used macrolide antibiotic, is known for its effectiveness against a broad spectrum of Gram-positive bacteria. Its clinical utility, however, is hampered by its instability in acidic environments, such as the stomach, which leads to the formation of an inactive anhydrohemiketal intermediate. To overcome this limitation, various chemical modifications have been explored. Among these, the formation of a cyclic carbonate at the 11 and 12-hydroxyl groups of the aglycone ring has proven to be a highly successful strategy. This modification not only enhances the acid stability of the molecule but also leads to improved pharmacokinetic properties and increased antibacterial potency.[1][2][3]
Erythromycin A 11,12-cyclic carbonate retains the essential mechanism of action of the parent compound, which involves binding to the 50S subunit of the bacterial ribosome to inhibit protein synthesis.[4] The addition of the cyclic carbonate group, however, provides a more rigid conformation that is less susceptible to acid-catalyzed degradation, resulting in higher bioavailability and therapeutic efficacy.[1]
Synthesis of Erythromycin A 11,12-Cyclic Carbonate
The synthesis of Erythromycin A 11,12-cyclic carbonate is typically achieved through a one-step reaction of Erythromycin A with ethylene carbonate.[1] The reaction is generally carried out in an aprotic solvent in the presence of a base catalyst. Various catalysts and solvent systems have been reported, each with its own advantages in terms of reaction time, temperature, and yield.
Experimental Protocols
Below are detailed methodologies for two common procedures for the synthesis of Erythromycin A 11,12-cyclic carbonate.
Protocol 1: Synthesis using Potassium Carbonate as Catalyst
This protocol is a widely used method for the preparation of Erythromycin A 11,12-cyclic carbonate.
-
Materials:
-
Erythromycin A
-
Ethylene carbonate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
-
Acetone
-
-
Procedure:
-
In a round-bottom flask, dissolve Erythromycin A in toluene.
-
Add ethylene carbonate and anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture to reflux and stir for a specified duration (e.g., 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
The filtrate is concentrated under reduced pressure to remove the toluene.
-
The resulting residue is dissolved in a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Precipitate the product by adding water to the solution.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Erythromycin A 11,12-cyclic carbonate as a white solid.[1]
-
Protocol 2: Synthesis using Cesium Carbonate as Catalyst
This protocol offers an alternative method that can be performed at room temperature.
-
Materials:
-
Erythromycin A
-
Ethylene carbonate
-
Cesium Carbonate (Cs₂CO₃)
-
Diisopropyl ether
-
Toluene
-
Water
-
-
Procedure:
-
Dissolve Erythromycin A (e.g., 0.40 mol) in toluene (e.g., 1470 mL).
-
Remove any insoluble material by filtration and concentrate the solution under reduced pressure.
-
Dissolve the residue in diisopropyl ether (e.g., 2900 mL).
-
Add ethylene carbonate (e.g., 0.60 mol) and cesium carbonate (e.g., 0.20 mol) to the solution.
-
Stir the mixture at room temperature for approximately 20 hours.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with water (e.g., 1500 mL).
-
Dry the crystals with warm air at 50 °C to obtain Erythromycin A 11,12-cyclic carbonate.[5]
-
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of Erythromycin A 11,12-cyclic carbonate.
Data Presentation
Physicochemical Properties and Characterization
Erythromycin A 11,12-cyclic carbonate is a white crystalline solid.[1] Its molecular formula is C₃₈H₆₅NO₁₄, with a molecular weight of 759.92 g/mol .[6] While specific spectral data is not extensively available in the public domain, characterization is typically performed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | The spectrum would show characteristic signals for the macrolide ring protons, as well as the sugar moieties. The formation of the cyclic carbonate would induce shifts in the signals of protons near the 11 and 12 positions. |
| ¹³C NMR | The appearance of a new carbonyl carbon signal in the downfield region (around 155 ppm) would confirm the formation of the cyclic carbonate. Shifts in the signals of C-11 and C-12 would also be expected.[7] |
| FTIR | A strong absorption band corresponding to the C=O stretching vibration of the cyclic carbonate would be observed, typically in the range of 1795-1820 cm⁻¹.[8] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Erythromycin A 11,12-cyclic carbonate. |
Reaction Conditions and Yields
The yield of Erythromycin A 11,12-cyclic carbonate is dependent on the reaction conditions. The following table summarizes reported yields for different synthetic protocols.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Potassium Carbonate | Toluene | Reflux | Not specified | Not specified | [1] |
| Cesium Carbonate | Diisopropyl ether | Room Temperature | 20 hours | 68 | [5] |
Biological Activity and Mechanism of Action
Mechanism of Action
Erythromycin A and its cyclic carbonate derivative exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S ribosomal subunit, thereby interfering with the translocation step of polypeptide chain elongation.[4] This leads to the cessation of bacterial growth and proliferation. The cyclic carbonate modification does not alter this fundamental mechanism but enhances the drug's stability and pharmacokinetic profile.
References
- 1. PL196467B1 - A new form of cyclic erythromycin A 11,12 carbonate and pharmaceutical compositions containing this form - Google Patents [patents.google.com]
- 2. L-aspartate of erythromycin A cyclic 11,12-carbonate, a new semisynthetic erythromycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. WO2005012322A1 - Process for producing erythromycin a 11,12-cyclic carbonate - Google Patents [patents.google.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Initial Screening of Davercin Against Pathogenic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davercin (Erythromycin A cyclic 11,12-carbonate) is a semi-synthetic macrolide antibiotic derived from erythromycin. This document provides a comprehensive technical overview of the initial in vitro screening of this compound against a panel of pathogenic bacteria. It includes detailed experimental protocols for standard susceptibility testing methods, a summary of its antibacterial activity, and a discussion of its mechanism of action. The information presented is intended to guide researchers and drug development professionals in the evaluation of this antimicrobial agent.
Introduction
This compound, chemically known as Erythromycin A cyclic 11,12-carbonate, is a second-generation macrolide antibiotic. The structural modification involving the formation of a cyclic carbonate group at the 11,12-hydroxyls of the erythromycin A aglycone core enhances its acid stability and improves its pharmacokinetic profile compared to the parent compound. This modification also contributes to an enhanced antibacterial spectrum and potency. This guide outlines the fundamental methodologies for the initial in vitro assessment of this compound's efficacy against key bacterial pathogens.
Mechanism of Action
Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting the elongation of the polypeptide chain. This action is specific to bacterial ribosomes, conferring its selective toxicity.
In Vitro Antibacterial Activity
This compound has demonstrated significant in vitro activity against a broad range of Gram-positive bacteria and some Gram-negative respiratory pathogens. Notably, its potency against certain clinically relevant isolates is reported to be superior to that of erythromycin.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Pathogenic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 - 2 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 - 16 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 - 0.25 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.12 - 1 |
| Streptococcus pyogenes | Group A Streptococcus | ≤0.03 - 0.12 |
| Haemophilus influenzae | Beta-lactamase negative | 1 - 4 |
| Haemophilus influenzae | Beta-lactamase positive | 2 - 8 |
| Moraxella catarrhalis | Beta-lactamase negative | ≤0.03 - 0.12 |
| Moraxella catarrhalis | Beta-lactamase positive | ≤0.03 - 0.25 |
Note: The MIC values presented are a synthesis of available literature and may vary depending on the specific strain and testing methodology.
Experimental Protocols for Initial Screening
The initial in vitro screening of this compound's antibacterial activity is primarily conducted using two standardized methods: Broth Microdilution and Disk Diffusion. These methods are performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound analytical standard
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the starting this compound solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target inoculum density.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.
-
Sterility Control: A well containing only CAMHB to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method (Step 2).
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disk onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on established zone diameter breakpoints from CLSI or other relevant bodies.
-
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Workflow: Broth Microdilution for MIC Determination
Davercin: A Technical Guide to Solubility in DMSO, Ethanol, and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Davercin (Erythromycin A cyclic 11,12-carbonate), a semi-synthetic macrolide antibiotic. The information compiled herein is intended to support research, development, and formulation activities by providing key data and methodologies related to its solubility in dimethyl sulfoxide (DMSO), ethanol, and water.
Core Data Presentation: this compound Solubility
The solubility of this compound has been reported in various solvents, with quantitative data available for DMSO and ethanol. Its solubility in aqueous media is limited. The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | 100[1] | - |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 25[2] | Requires sonication and heating to 60°C. |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 15[3] | - |
| Ethanol | Not Specified | 30[3] | - |
| Water | Not Specified | Limited Solubility[4] | A lactobionate salt of this compound has been shown to have good water-solubility, indicating the parent compound's poor aqueous solubility[5]. |
| Ethanol:PBS (pH 7.2) (1:1) | Not Specified | 0.5[3] | This provides an indication of solubility in a buffered aqueous solution. |
Experimental Protocols
A precise and reproducible determination of solubility is critical for the biopharmaceutical characterization of a drug substance. The following is a detailed experimental protocol for determining the equilibrium solubility of this compound using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).
Protocol: Equilibrium Solubility Determination of this compound via Shake-Flask Method and HPLC Quantification
1. Objective:
To determine the equilibrium solubility of this compound in DMSO, ethanol, and water at a specified temperature (e.g., 25°C or 37°C).
2. Materials and Equipment:
-
This compound (Erythromycin A cyclic 11,12-carbonate) powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (96% or absolute), analytical grade
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.2 (for aqueous solubility determination, if required)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile, phosphate buffer)
3. Procedure:
Part A: Sample Preparation and Equilibration (Shake-Flask Method) [6][7][8][9][10]
-
Add an excess amount of this compound powder to separate vials containing a known volume of each solvent (DMSO, ethanol, and water/PBS). The excess solid should be visually present to ensure saturation.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 100 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Part B: Sample Processing [6][7]
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.
-
To separate the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
Part C: Quantification by HPLC [11][12][13]
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., mobile phase). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Dilution: Accurately dilute the clear, saturated filtrate from Part B with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mobile phase for macrolide analysis, for example, a mixture of acetonitrile and a phosphate buffer (e.g., pH 6.5)[11]. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 215 nm)[11].
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the original solubility in mg/mL by multiplying the determined concentration by the dilution factor.
-
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a derivative of erythromycin, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, ultimately halting bacterial growth.[3][6][14]
Caption: this compound's mechanism of action, inhibiting bacterial protein synthesis.
Experimental Workflow: Solubility Determination
The workflow for determining the solubility of this compound involves a systematic process from sample preparation to final analysis.
Caption: Experimental workflow for this compound solubility determination.
References
- 1. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zimax | 200 mg/5 ml | Suspension | জিম্যাক্স ২০০ মি.গ্রা./৫ মি.লি. সাসপেনশন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Erythromycin - Wikipedia [en.wikipedia.org]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. What is the mechanism of Erythromycin Cyclocarbonate? [synapse.patsnap.com]
- 7. scispace.com [scispace.com]
- 8. PL196467B1 - A new form of cyclic erythromycin A 11,12 carbonate and pharmaceutical compositions containing this form - Google Patents [patents.google.com]
- 9. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. maxwellsci.com [maxwellsci.com]
- 12. journal.iistr.org [journal.iistr.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacochemical Aspects of the Evolution from Erythromycin to Neomacrolides, Ketolides and Neoketolides [scirp.org]
The Molecular Basis of Davercin's Bacteriostatic Effect: A Technical Guide
Introduction
Davercin (Erythromycin Cyclocarbonate) is a semi-synthetic macrolide antibiotic, a derivative of erythromycin.[1][2] It exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative microorganisms.[1][2] this compound is clinically utilized for treating a variety of infections, including those of the respiratory, gastrointestinal, and genital tracts, as well as skin and soft tissue infections.[1][3] The defining characteristic of this compound is its bacteriostatic mechanism of action, meaning it inhibits the growth and reproduction of bacteria rather than directly killing them, thereby allowing the host's immune system to clear the infection.[4] At high concentrations, it can exhibit bactericidal effects against highly susceptible organisms.[4] The introduction of a cyclic carbonate group enhances its lipophilicity compared to erythromycin, leading to improved absorption, increased antibacterial activity, and reduced toxicity.[2]
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary molecular target of this compound is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, this compound binds to the 50S subunit of the bacterial ribosome.[2][4] This interaction is the cornerstone of its bacteriostatic effect. By binding to the 50S subunit, this compound physically obstructs the process of peptide chain elongation, a critical step in protein synthesis.[5] This blockage prevents the ribosome from proceeding along the messenger RNA (mRNA), effectively halting the production of essential bacterial proteins. Without these proteins, the bacteria cannot grow, replicate, or carry out vital metabolic functions.
Caption: this compound's mechanism of action, inhibiting protein synthesis.
Comparative Antibacterial Activity
This compound demonstrates enhanced antibacterial potency compared to its parent compound, erythromycin. The structural modification not only improves its pharmacokinetic profile but also its intrinsic activity against various bacterial strains.
| Characteristic | This compound (Erythromycin Cyclocarbonate) | Erythromycin |
| General Antibacterial Activity | 2-8 times more potent[2] | Baseline |
| Activity against Streptococcus pneumoniae | 4 times more potent than erythromycin derivatives[2] | Baseline |
| Activity against Haemophilus influenzae | 2 times more potent[2] | Baseline |
| Acid Resistance | 2-3 times more resistant[2] | Baseline |
Experimental Protocols
To elucidate the bacteriostatic mechanism of this compound, several key experiments are typically employed.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology:
-
Prepare a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria, no antibiotic) and negative (medium only) controls.
-
Incubate the plate at an appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
In Vitro Translation Assay
This experiment directly measures the effect of this compound on protein synthesis in a cell-free system.
Methodology:
-
Prepare a bacterial cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary translation factors.
-
Add a template mRNA (e.g., poly(U)) and radioactively labeled amino acids (e.g., ³H-phenylalanine) to the extract.
-
Introduce varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions to allow for protein synthesis.
-
Precipitate the newly synthesized radioactive proteins using an acid like trichloroacetic acid (TCA).
-
Measure the amount of radioactivity in the precipitate using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.
References
Davercin's Interaction with the 50S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davercin, a macrolide antibiotic, exerts its therapeutic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, this compound binds to the 50S large ribosomal subunit, effectively halting the production of essential proteins and thereby inhibiting bacterial growth. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the 50S ribosomal subunit, offering a valuable resource for researchers in microbiology, structural biology, and drug development. This document will use "this compound" and its active compound, "erythromycin," interchangeably, as this compound is a brand name for erythromycin. The wealth of scientific data available for erythromycin's interaction with the ribosome provides a detailed framework for understanding this compound's mechanism of action.
Macrolide antibiotics, including this compound, are primarily bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria.[1][2][3] Their mechanism involves the reversible binding to the 50S ribosomal subunit, which is a key component of the bacterial protein synthesis machinery.[1][3][4] This binding event obstructs the path of newly synthesized polypeptide chains, a process essential for bacterial survival.
Molecular Mechanism of Action
This compound's primary mode of action is the inhibition of bacterial protein synthesis.[2] This is achieved by binding to a specific site on the 23S ribosomal RNA (rRNA) component of the 50S subunit.[2][5] This binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[5][6] By physically obstructing this tunnel, this compound prevents the elongation of the nascent peptide chain, leading to a cessation of protein synthesis.[5][6]
The interaction between this compound and the ribosome is highly specific, involving key nucleotides within the 23S rRNA. The desosamine sugar of the macrolide forms crucial hydrogen bonds with adenosine residues, particularly A2058 and A2059, within the peptidyl transferase center (PTC) region of the exit tunnel.[6][7] Additionally, the lactone ring of the antibiotic establishes hydrophobic interactions with the tunnel wall, further stabilizing the complex.[6] Ribosomal proteins L4 and L22, which have extensions that protrude into the exit tunnel, also play a role in modulating the binding of macrolides and can be sites of resistance mutations.[3][8][9]
Quantitative Analysis of this compound-Ribosome Interaction
The affinity of this compound (erythromycin) for the bacterial ribosome has been quantified using various biochemical and biophysical techniques. This data is crucial for understanding the potency of the antibiotic and for the development of new derivatives with improved binding characteristics.
| Parameter | Value | Method | Organism | Reference |
| Dissociation Constant (Kd) | ~4 nM | Fluorescence Polarization | E. coli | [9] |
| 6 to 9 nM | Filter Binding Assay | E. coli | [9] | |
| 4.9 ± 0.6 nM | Equilibrium Binding | S. pneumoniae | [10] | |
| Inhibition of Protein Synthesis (IC50) | 20 to 60 µM (general for ribosome inhibitors in a specific screen) | in vitro translation assay | P. aeruginosa | [11] |
Key Molecular Interactions
The binding of this compound to the 50S ribosomal subunit is a complex interplay of various non-covalent interactions. These interactions are critical for the stable association of the drug with its target.
| Interacting Molecule (this compound) | Ribosomal Component | Type of Interaction | Reference |
| Desosamine sugar (2'-OH group) | 23S rRNA (A2058 N1) | Hydrogen Bond | [6] |
| Desosamine sugar | 23S rRNA (A2059) | Hydrogen Bond | [7] |
| Lactone ring (methyl groups) | 23S rRNA (U2611, A2058, A2059) | Hydrophobic Interactions | [6] |
| Lactone ring | Ribosomal Proteins L4 & L22 | van der Waals contacts, potential for steric hindrance | [3][9] |
Experimental Protocols
Understanding the interaction between this compound and the 50S ribosomal subunit relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a fluorescently labeled macrolide to the ribosome.
-
Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a large molecule like the ribosome, its tumbling is slowed, leading to an increase in fluorescence polarization.
-
Protocol:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli MRE600).
-
Fluorescent Labeling: Synthesize a fluorescent derivative of erythromycin (e.g., BODIPY-erythromycin).
-
Binding Reaction: Incubate a constant, low concentration of the fluorescently labeled erythromycin with varying concentrations of ribosomes in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20) at room temperature.
-
Measurement: Measure the fluorescence polarization using a suitable instrument.
-
Data Analysis: Plot the change in fluorescence polarization as a function of ribosome concentration and fit the data to a binding equation to determine the dissociation constant (Kd).
-
Ribosomal Footprinting (Chemical Probing)
This technique identifies the specific nucleotides on the 23S rRNA that are in close contact with the bound antibiotic.
-
Principle: Ribosomes are treated with a chemical probe (e.g., dimethyl sulfate - DMS) that modifies accessible rRNA bases. When an antibiotic is bound, it protects the nucleotides in its binding site from modification.
-
Protocol:
-
Ribosome-Antibiotic Complex Formation: Incubate purified 50S ribosomal subunits with this compound.
-
Chemical Modification: Treat the complex with DMS, which methylates accessible adenine and cytosine residues.
-
RNA Extraction: Purify the 23S rRNA from the treated ribosomes.
-
Primer Extension: Use a radiolabeled primer that anneals to a specific region of the 23S rRNA and perform reverse transcription. The reverse transcriptase will stop at the modified bases.
-
Analysis: Separate the resulting cDNA fragments by gel electrophoresis. The protected bases will appear as gaps in the sequencing ladder compared to a control without the antibiotic.
-
X-ray Crystallography of the this compound-Ribosome Complex
This powerful technique provides a high-resolution, three-dimensional structure of the antibiotic bound to the ribosome.
-
Principle: A highly purified and concentrated solution of the this compound-50S subunit complex is induced to form a crystal. This crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
-
Protocol:
-
Preparation of Ribosomal Subunits: Purify large quantities of highly active 50S ribosomal subunits.
-
Complex Formation: Incubate the 50S subunits with an excess of this compound.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-ordered crystals of the complex.
-
Data Collection: Mount a crystal and expose it to a synchrotron X-ray source to collect diffraction data.
-
Structure Determination: Process the diffraction data and use computational methods (e.g., molecular replacement) to solve the three-dimensional structure.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to this compound's interaction with the 50S ribosomal subunit.
Caption: this compound's mechanism of action on the 50S ribosomal subunit.
Caption: Experimental workflow for Fluorescence Polarization assay.
Caption: Experimental workflow for Ribosomal Footprinting.
Conclusion
This compound's interaction with the 50S ribosomal subunit is a well-characterized example of targeted antibiotic action. By binding to the nascent peptide exit tunnel and physically obstructing the passage of newly synthesized proteins, this compound effectively halts bacterial protein synthesis. The detailed understanding of its binding site and the specific molecular interactions involved provides a solid foundation for the rational design of new macrolide antibiotics with improved efficacy and the ability to overcome existing resistance mechanisms. The experimental protocols and quantitative data presented in this guide offer valuable tools for researchers dedicated to advancing the field of antibacterial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Interactions of Erythromycin Derivatives with Ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the structures of several antibiotics bound to the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel mutations in ribosomal proteins L4 and L22 that confer erythromycin resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recombineering reveals a diverse collection of ribosomal proteins L4 and L22 that confer resistance to macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Davercin: A Paradigm of Enhanced Lipophilicity and Stability in Macrolide Antibiotics
An In-depth Technical Guide on the Physicochemical Superiority of Davercin over Erythromycin
Executive Summary
This compound, the cyclic 11,12-carbonate ester of erythromycin A, represents a significant advancement in macrolide antibiotic therapy. This structural modification successfully addresses the primary limitations of its parent compound, erythromycin, namely its poor stability in acidic environments and suboptimal lipophilicity. This guide provides a comprehensive analysis of the physicochemical advantages of this compound, detailing the quantitative improvements in lipophilicity and stability. It further outlines the experimental methodologies for these assessments and visualizes the underlying chemical principles and workflows. The enhanced properties of this compound translate to improved pharmacokinetic parameters, including better tissue penetration, positioning it as a more effective therapeutic agent for various bacterial infections.
Introduction: The Challenge of Erythromycin's Instability and Lipophilicity
Erythromycin, a widely used macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections. However, its therapeutic efficacy is hampered by two key physicochemical drawbacks:
-
Acid Instability: Erythromycin is highly susceptible to degradation in acidic conditions, such as those found in the stomach. This acid-catalyzed intramolecular cyclization leads to the formation of the inactive spiroketal, anhydroerythromycin, significantly reducing the bioavailability of the orally administered drug.[1][2][3][4][5]
-
Suboptimal Lipophilicity: While possessing some lipophilic character, erythromycin's ability to penetrate tissues can be limited. Enhancing lipophilicity can lead to improved distribution into various body compartments, potentially increasing efficacy at the site of infection.[6]
To overcome these limitations, medicinal chemists have explored various modifications of the erythromycin molecule. This compound, or erythromycin A cyclic 11,12-carbonate, emerged as a promising derivative from these efforts.[7] The introduction of the cyclic carbonate group at the 11 and 12 hydroxyl positions of the aglycone ring is a key structural change that profoundly impacts the molecule's properties.[7]
Enhanced Lipophilicity of this compound
The conversion of the two hydroxyl groups into a cyclic carbonate ester significantly increases the lipophilicity of the molecule. This is quantitatively demonstrated by the partition coefficient (LogP) and distribution coefficient (LogD), which are measures of a compound's differential solubility in a biphasic system (typically octanol and water). A higher LogP/LogD value indicates greater lipophilicity.
While direct comparative experimental data under identical conditions is scarce in publicly available literature, a comparison of reported values and theoretical calculations indicates a significant increase in lipophilicity for this compound.
Table 1: Comparison of Lipophilicity Data for this compound and Erythromycin
| Compound | Parameter | Value | Source/Method |
| This compound | Calculated LogP | 3.19 | ChemDraw Calculation |
| Erythromycin | Experimental LogP | 2.54 (at pH 8.0) | [8] |
| Calculated LogP | ~3.0 - 4.0 | Varies by algorithm |
Note: LogP values can vary depending on the experimental conditions (e.g., pH for ionizable compounds) and the algorithm used for calculation. The data presented here is for comparative illustration.
The increased lipophilicity of this compound is expected to contribute to its improved pharmacokinetic profile, including enhanced absorption and better penetration into tissues.[9]
Superior Stability of this compound
The most significant advantage of this compound over erythromycin is its markedly improved stability, particularly in acidic environments.
The Mechanism of Erythromycin Degradation
In the presence of acid, the C6-hydroxyl group and the C9-keto group of erythromycin's aglycone ring undergo an intramolecular reaction, followed by the involvement of the C12-hydroxyl group, to form the inactive anhydroerythromycin. This process is rapid and is the primary reason for the low oral bioavailability of erythromycin.
How this compound's Structure Enhances Stability
The formation of the cyclic carbonate between the C11 and C12 hydroxyl groups in this compound sterically hinders the intramolecular cyclization required for the formation of anhydroerythromycin. This structural rigidity prevents the necessary conformational changes for the degradation reaction to occur, thereby protecting the molecule from acid-catalyzed breakdown.[10]
Table 2: Comparative Stability of Erythromycin Derivatives
| Compound | Condition | Stability Outcome | Reference |
| Erythromycin A | Acidic (pH 2, 37°C) | Rapid degradation (t1/2 in seconds) | [11] |
| Azithromycin | Acidic (pH 2, 37°C) | Significantly more stable than erythromycin A | [11] |
| Clarithromycin | Acidic | Degrades much more slowly than erythromycin A | [4] |
| This compound | Acidic | Expected to be significantly more stable than erythromycin A | Inferred from structural modification |
Experimental Protocols
To quantitatively assess the lipophilicity and stability of this compound in comparison to erythromycin, the following experimental protocols are recommended.
Determination of Lipophilicity (LogD)
The shake-flask method followed by HPLC analysis is the gold-standard for determining the distribution coefficient (LogD).
Protocol:
-
Preparation of Phases: Prepare a phosphate buffer solution at a physiological pH of 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Prepare stock solutions of this compound and erythromycin in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio (e.g., 1:1).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the analyte between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated HPLC-UV method.
-
Calculation: Calculate the LogD value using the formula: LogD = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).
Comparative Stability Study using Stability-Indicating HPLC
A stability-indicating HPLC method can be used to monitor the degradation of this compound and erythromycin over time under various stress conditions.
Protocol:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent drug (this compound or erythromycin) from its potential degradation products. A C18 column with a mobile phase consisting of an acetonitrile/buffer gradient is a common starting point. The detector wavelength should be chosen to provide adequate sensitivity for all compounds of interest.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate solutions of this compound and erythromycin in acidic media (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate solutions in basic media (e.g., 0.1 N NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat solutions with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose solid samples and solutions to elevated temperatures.
-
Photostability: Expose solutions to UV light.
-
-
Sample Analysis: At specified time intervals, withdraw samples from the stress conditions, neutralize if necessary, and analyze by the developed HPLC method.
-
Data Analysis: Plot the percentage of the parent drug remaining against time for each condition. From this data, degradation rate constants and half-lives can be calculated and compared.
Visualizations
Erythromycin Acid Degradation Pathway
Caption: Acid-catalyzed degradation of Erythromycin A.
Protective Mechanism of this compound
Caption: this compound's structural protection against acid degradation.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound and Erythromycin.
Conclusion
The structural modification of erythromycin to this compound through the formation of a cyclic 11,12-carbonate represents a highly successful strategy in overcoming the inherent physicochemical limitations of the parent drug. The resulting increase in lipophilicity and, most critically, the enhanced stability in acidic environments, contribute to a superior pharmacokinetic profile. This technical guide has provided a detailed overview of these improvements, supported by available data and established experimental protocols. The collective evidence strongly indicates that this compound is a more robust and efficient macrolide antibiotic, offering significant advantages in clinical applications over erythromycin. Further direct comparative studies are warranted to fully quantify the extent of these improvements and to further explore their clinical implications.
References
- 1. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. env.go.jp [env.go.jp]
- 9. [Comparative studies of cyclic 11, 12 erythromycin carbonate (this compound) and erythromycin a levels in lung tissue, serum and bronchial secretions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacochemical Aspects of the Evolution from Erythromycin to Neomacrolides, Ketolides and Neoketolides [scirp.org]
- 11. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Davercin (Erythromycin Ethylsuccinate): A Technical Guide on its Potential for Treating Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davercin, a pro-drug of the macrolide antibiotic erythromycin, has long been a therapeutic option for a variety of bacterial infections. This technical guide provides an in-depth analysis of the scientific and clinical data supporting the use of this compound in the management of respiratory tract infections. Beyond its well-established bacteriostatic mechanism, this document explores the immunomodulatory properties of erythromycin that contribute to its therapeutic effect. Detailed summaries of clinical efficacy, pharmacokinetic profiles, and experimental protocols are presented to offer a comprehensive resource for the scientific community. Furthermore, this guide visualizes key molecular pathways and experimental workflows to facilitate a deeper understanding of this compound's role in treating respiratory ailments.
Introduction
Respiratory tract infections (RTIs) represent a significant global health burden, encompassing a wide spectrum of illnesses from self-limiting upper respiratory infections to life-threatening pneumonia. The etiological agents are diverse, including bacteria, viruses, and fungi. Macrolide antibiotics, such as erythromycin, have been a cornerstone in the treatment of community-acquired RTIs due to their efficacy against common respiratory pathogens, including atypical bacteria. This compound, as erythromycin ethylsuccinate, offers an orally administered formulation. This guide will delve into the technical aspects of its application in RTIs, focusing on its mechanism of action, clinical evidence, and underlying molecular interactions.
Mechanism of Action
This compound's therapeutic effects in respiratory tract infections are twofold, stemming from both its antimicrobial and immunomodulatory activities.
Antimicrobial Action
Erythromycin is a bacteriostatic agent that inhibits bacterial protein synthesis.[1] It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome, thereby preventing the translocation step of protein synthesis.[2] This action halts the growth and replication of susceptible bacteria. Erythromycin is effective against a range of gram-positive bacteria and some gram-negative bacteria, as well as atypical pathogens that lack a cell wall, such as Mycoplasma pneumoniae and Chlamydophila pneumoniae.[1][3]
Immunomodulatory and Anti-inflammatory Effects
Beyond its direct action on bacteria, erythromycin exhibits significant anti-inflammatory and immunomodulatory properties.[1] A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing NF-κB activation, erythromycin can dampen the inflammatory cascade in the airways.[4][5]
Studies have shown that erythromycin can inhibit the activation of NF-κB in human bronchial epithelial cells, leading to reduced production of inflammatory mediators like interleukin-8 (IL-8).[4][5] This effect is thought to be independent of its antibacterial action and contributes to the resolution of inflammation in the respiratory tract.[4]
Another intriguing aspect of erythromycin's immunomodulatory action is its ability to inhibit endosomal acidification in host epithelial cells.[6][7] This has been observed to impede the replication of rhinoviruses, a common cause of upper respiratory tract infections, by preventing the entry of viral RNA into the cytoplasm.[6][7]
Data Presentation: Clinical Efficacy in Respiratory Tract Infections
The clinical utility of this compound (erythromycin) in respiratory tract infections has been evaluated in numerous studies. The following tables summarize key quantitative data from clinical trials.
| Table 1: Efficacy of Erythromycin in Community-Acquired Pneumonia (CAP) | |||
| Comparison | Outcome | Erythromycin Group | Comparator Group (Clarithromycin) |
| Clinical Success Rate | Relative Risk (95% CI) | 0.79 (0.64 to 0.98) | Favors Clarithromycin |
| Clinical Cure Rate | Relative Risk (95% CI) | 0.67 (0.48 to 0.92) | Favors Clarithromycin |
| Radiological Success Rate | Relative Risk (95% CI) | 0.84 (0.71 to 0.996) | Favors Clarithromycin |
*Data from a meta-analysis of four randomized controlled trials involving 472 patients.[8]
| Table 2: Efficacy of Erythromycin in Acute Bronchitis | ||
| Outcome | Erythromycin Group (250 mg qid for 10 days) | Placebo Group |
| Days of Work Missed (mean ± SD) | 0.81 ± 1.1 | 2.16 ± 3.2 (P < .02) |
| Symptom Resolution (Cough, Well-being, Congestion) | No significant difference | No significant difference |
*Data from a randomized, double-blind, placebo-controlled clinical trial with 91 patients.[9]
| Table 3: Efficacy of Erythromycin in Acute Maxillary Sinusitis | ||
| Dosage | Improvement/Recovery Rate | Discontinuation due to Side Effects |
| 500 mg twice daily for 10 days | 81% | 4/35 patients |
| 500 mg three times a day for 10 days | 94% | 8/41 patients |
*Data from a clinical trial with 76 patients.[10]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound's efficacy and mechanism of action.
Clinical Trial Protocol for Community-Acquired Pneumonia (CAP)
A typical randomized, controlled clinical trial to evaluate the efficacy of an antibiotic for CAP follows a structured protocol:[11][12][13]
-
Study Design: A multicenter, randomized, double-blind, non-inferiority or superiority trial.
-
Patient Population:
-
Inclusion Criteria: Adult patients with a clinical diagnosis of CAP, characterized by symptoms such as cough, fever, purulent sputum, and new infiltrate on chest radiograph.
-
Exclusion Criteria: Patients with severe immunosuppression, cystic fibrosis, hospital-acquired pneumonia, or known hypersensitivity to the study medications.
-
-
Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug (e.g., erythromycin) or a comparator antibiotic. Both patients and investigators are blinded to the treatment allocation.
-
Intervention:
-
Treatment Arm: this compound (erythromycin ethylsuccinate) administered orally at a specified dose and frequency (e.g., 500 mg every 6 hours) for a defined duration (e.g., 7-14 days).[14]
-
Comparator Arm: An active comparator, such as another macrolide (e.g., clarithromycin) or a different class of antibiotic, administered at a standard therapeutic dose.
-
-
Outcome Measures:
-
Primary Endpoint: Clinical response at a specific time point (e.g., 72-96 hours after initiation of therapy), defined as resolution or significant improvement of signs and symptoms of pneumonia.
-
Secondary Endpoints: Radiological response (improvement or resolution of infiltrate on chest X-ray), microbiological response (eradication of the baseline pathogen), and incidence of adverse events.
-
-
Statistical Analysis: An intention-to-treat analysis is typically performed, including all randomized patients. Non-inferiority is assessed by comparing the confidence interval of the treatment difference to a pre-specified margin.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This standardized method is used to determine the in vitro susceptibility of bacteria to erythromycin.
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a standard amount of erythromycin (e.g., 15 µg) is placed on the agar surface.
-
Incubation: The plate is incubated at a specified temperature and duration (e.g., 35°C for 16-18 hours).
-
Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's action and evaluation.
Conclusion
This compound (erythromycin ethylsuccinate) remains a relevant therapeutic agent for the treatment of respiratory tract infections. Its dual mechanism of bacteriostatic action and immunomodulation provides a comprehensive approach to managing these conditions. The clinical data, particularly for community-acquired pneumonia, acute bronchitis, and sinusitis, demonstrate its efficacy, although newer macrolides may offer an improved side-effect profile and broader spectrum of activity in some cases. The ability of erythromycin to modulate the host inflammatory response, primarily through the inhibition of the NF-κB pathway, is a key area of ongoing research and highlights its potential beyond simple antimicrobial effects. This technical guide provides a consolidated resource for scientists and drug development professionals to understand the multifaceted nature of this compound and its application in respiratory medicine. Further research into its immunomodulatory properties may uncover new therapeutic avenues for inflammatory airway diseases.
References
- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mycoplasma pneumonia - Wikipedia [en.wikipedia.org]
- 4. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Clinical-trial design and selected drug safety issues for community acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of erythromycin in the treatment of acute bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythromycin stearate in acute maxillary sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of clinical trials of antibacterial agents for community-acquired bacterial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Position Paper: Recommended Design Features of Future Clinical Trials of Antibacterial Agents for Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. e-century.us [e-century.us]
Methodological & Application
Application Notes and Protocols for Determining Davercin (Erythromycin) Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Davercin, a brand name for the antibiotic erythromycin. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test.[1] Accurate MIC determination is crucial for understanding the efficacy of antibiotics against specific pathogens, monitoring the development of resistance, and establishing appropriate therapeutic dosages.
The protocols outlined below are based on established and standardized methods, including broth microdilution, agar dilution, and gradient diffusion (Etest), in accordance with guidelines from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]
Key Principles of MIC Testing
MIC testing relies on exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent. The presence or absence of visible growth after a defined incubation period determines the MIC value. The primary methods employed are:
-
Broth Dilution: This method involves challenging a standardized bacterial suspension with twofold dilutions of the antibiotic in a liquid growth medium.[1][5] It can be performed in tubes (macrodilution) or microtiter plates (microdilution).[5][6]
-
Agar Dilution: In this technique, the antibiotic is incorporated into an agar medium at various concentrations.[1][5] A standardized bacterial inoculum is then spotted onto the surface of the agar plates.
-
Gradient Diffusion (Etest): This method utilizes a plastic strip impregnated with a continuous gradient of the antibiotic.[7] When placed on an inoculated agar plate, the strip releases the antibiotic, creating an elliptical zone of inhibition. The MIC is read where the edge of the inhibition zone intersects the strip.[8]
Experimental Protocols
Protocol 1: Broth Microdilution Method
This is one of the most common methods for MIC determination due to its efficiency and the small volumes of reagents required.[6]
Materials:
-
This compound (Erythromycin) powder, analytical grade
-
Sterile 96-well microtiter plates with conical or round-bottom wells[6]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Bacterial strain to be tested
-
Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212, Streptococcus pneumoniae ATCC® 49619)[9][10][11]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)[6]
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., ethanol or DMSO, depending on solubility) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.
-
-
Preparation of this compound Dilutions in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform twofold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well.
-
Leave one well with no antibiotic as a positive growth control and one well uninoculated as a negative sterility control.[6]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the final bacterial suspension to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to their final desired values.
-
-
Incubation:
-
Reading and Interpreting Results:
-
After incubation, examine the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Workflow for Broth Microdilution MIC Determination
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. nih.org.pk [nih.org.pk]
- 5. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. health.maryland.gov [health.maryland.gov]
- 8. liofilchem.net [liofilchem.net]
- 9. cejph.szu.cz [cejph.szu.cz]
- 10. szu.gov.cz [szu.gov.cz]
- 11. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Davercin Stock Solution for Research
Introduction
Davercin, also known as Erythromycin A cyclic 11,12-carbonate, is a semi-synthetic macrolide antibiotic. It is a derivative of erythromycin A, modified to improve its stability and hydrophobicity.[1] this compound functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, which interferes with peptide translocation.[2] These characteristics make it a valuable tool in various research applications, particularly in studies involving bacterial protein synthesis and antibiotic resistance. Proper preparation and storage of this compound stock solutions are crucial for maintaining its potency and ensuring experimental reproducibility. These notes provide detailed protocols for the preparation and storage of this compound stock solutions for research use.
Quantitative Data Summary
The following tables summarize the key quantitative data for preparing this compound and general Erythromycin stock solutions.
Table 1: this compound (Erythromycin A cyclic 11,12-carbonate) Solubility
| Solvent | Solubility |
| Ethanol | 30 mg/mL |
| Dimethylformamide (DMF) | 15 mg/mL |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from GlpBio.[3]
Table 2: Recommended Stock Solution Concentrations for Erythromycin
| Compound | Solvent | Stock Concentration |
| Erythromycin | 95% Ethanol | 50 mg/mL[4][5] |
| Erythromycin | 95% Ethanol | 20 mg/mL[6] |
| Erythromycin | 100% Ethanol | 10 mg/mL[7] |
Note: These concentrations are for the parent compound, erythromycin, and can serve as a guideline for this compound.
Table 3: Storage and Stability of this compound and Erythromycin Stock Solutions
| Compound | Storage Temperature | Duration | Notes |
| This compound (Powder) | -20°C | Long-term[1] | |
| This compound Stock Solution | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles.[3] |
| This compound Stock Solution | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[3] |
| Erythromycin Stock Solution | -20°C | Up to 1 year[4][5][6] | May crystallize when added to liquid culture, but remains effective.[6] |
Experimental Protocols
This section provides a detailed protocol for the preparation of a this compound stock solution.
Materials
-
This compound powder (purity >95%)[1]
-
Anhydrous Ethanol (200 proof) or 95% Ethanol
-
Sterile, conical-bottom polypropylene tubes (e.g., 15 mL or 50 mL)
-
Sterile, smaller volume polypropylene tubes for aliquoting
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mg/mL this compound Stock Solution
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.
-
Dissolution: Transfer the weighed this compound powder into a sterile 15 mL or 50 mL conical tube. Add the appropriate volume of anhydrous or 95% ethanol (in this example, 10 mL).
-
Mixing: Cap the tube tightly and vortex the solution until the this compound powder is completely dissolved. To enhance solubility, the tube can be gently warmed to 37°C and sonicated for a short period.[3]
-
Sterilization: Due to the solvent being ethanol, filter sterilization is generally not recommended as the ethanol may damage the filter membrane.[7] All steps should be performed under aseptic conditions to ensure sterility.
-
Aliquoting: Dispense the stock solution into smaller, sterile polypropylene tubes in volumes appropriate for your experiments. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and a simplified representation of its mechanism of action.
Caption: Workflow for this compound stock solution preparation.
Caption: this compound's mechanism of action on the bacterial ribosome.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound (Erythromycin cyclocarbonate) | Bacterial | CAS 55224-05-0 | Buy this compound (Erythromycin cyclocarbonate) from Supplier InvivoChem [invivochem.com]
- 3. glpbio.com [glpbio.com]
- 4. goldbio.com [goldbio.com]
- 5. zellbio.eu [zellbio.eu]
- 6. Erythromycin Stock Solution [novoprolabs.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
Application Notes and Protocols for Davercin Susceptibility Testing using Agar Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davercin, a derivative of the macrolide antibiotic erythromycin, exerts its bacteriostatic action by inhibiting protein synthesis in susceptible microorganisms.[1][2][3] This is achieved through its binding to the 50S ribosomal subunit, which ultimately prevents bacterial growth and replication.[1][2][3] The agar diffusion assay, also known as the Kirby-Bauer test, is a widely used and standardized method for determining the susceptibility of bacterial isolates to antimicrobial agents.[4][5] This document provides a detailed protocol for performing the agar diffusion assay to assess the susceptibility of bacterial strains to this compound, utilizing erythromycin as a surrogate for interpretive criteria as per established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Principle of the Agar Diffusion Assay
The agar diffusion assay is based on the principle of the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a standardized bacterial suspension. As the antimicrobial agent diffuses, a concentration gradient is established in the agar. If the bacterium is susceptible to the agent, a zone of growth inhibition will appear around the disk after incubation. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent for the test organism.[9][10]
Experimental Protocols
Materials
-
This compound (or Erythromycin 15 µg) antimicrobial susceptibility test disks
-
Mueller-Hinton Agar (MHA) plates (depth of 4.0 ± 0.5 mm)[8]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Bacterial cultures to be tested (pure, 18-24 hour colonies)
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™, Enterococcus faecalis ATCC® 29212™, Streptococcus pneumoniae ATCC® 49619™)[11][12]
-
Incubator (35 ± 2 °C)
-
Calipers or a ruler for measuring zone diameters
-
Forceps for disk application
Procedure
1. Inoculum Preparation:
-
From a pure 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline to decrease it. Visually compare the suspension to the 0.5 McFarland standard against a white background with contrasting black lines. This corresponds to an approximate bacterial concentration of 1-2 x 10⁸ CFU/mL.[8]
2. Inoculation of the Agar Plate:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.
3. Application of Antimicrobial Disks:
-
Using sterile forceps, aseptically apply the this compound (Erythromycin 15 µg) disks to the surface of the inoculated MHA plate.
-
Gently press each disk down to ensure complete contact with the agar surface. Do not move the disks once they have been placed.
-
Ensure that the disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
4. Incubation:
-
Invert the plates and place them in an incubator at 35 ± 2 °C within 15 minutes of disk application.
-
Incubate for 16-20 hours. For certain fastidious organisms, CO₂ incubation may be required as per CLSI or EUCAST guidelines.
5. Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter (mm) using calipers or a ruler.
-
Read the plates from the back against a dark, non-reflective background.
-
Interpret the results by comparing the measured zone diameters to the interpretive criteria provided in the tables below (based on CLSI and EUCAST guidelines for Erythromycin).
Quality Control
-
Prior to or concurrently with testing clinical isolates, perform quality control testing using standard QC strains.[12]
-
The zone diameters for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST to ensure the validity of the test results.
-
If QC results are out of range, investigate potential sources of error (e.g., disk potency, media quality, inoculum preparation, incubation conditions) before reporting patient results.
Data Presentation
The susceptibility of a bacterial isolate to this compound is categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone of inhibition diameter. The following tables provide the interpretive criteria for Erythromycin (15 µg) disks according to CLSI and EUCAST guidelines, which can be used as a surrogate for this compound.
Table 1: CLSI Interpretive Criteria for Erythromycin (15 µg) Disk Diffusion
| Organism Group | Disk Content | Zone Diameter (mm) Interpretive Criteria |
| S | I | R | ||
| Staphylococcus aureus | 15 µg | ≥23 | 14-22 | ≤13 |
| Enterococcus spp. | 15 µg | ≥23 | 14-22 | ≤13 |
| Streptococcus pneumoniae | 15 µg | ≥21 | 16-20 | ≤15 |
| Streptococcus spp. (beta-hemolytic group) | 15 µg | ≥21 | 16-20 | ≤15 |
| Haemophilus influenzae | 15 µg | ≥18 | 13-17 | ≤12 |
Note: These values are based on the latest CLSI M100 document. Laboratories should always refer to the most current version of the standards.
Table 2: EUCAST Interpretive Criteria for Erythromycin (15 µg) Disk Diffusion
| Organism Group | Disk Content | Zone Diameter (mm) Interpretive Criteria |
| S | R | ||
| Staphylococcus aureus | 15 µg | ≥21 | <18 |
| Enterococcus spp. | 15 µg | ≥21 | <18 |
| Streptococcus groups A, B, C, and G | 15 µg | ≥22 | <19 |
| Streptococcus pneumoniae | 15 µg | ≥22 | <19 |
| Haemophilus influenzae | 15 µg | ≥12 | <12 |
Note: EUCAST often uses a two-category system (Susceptible/Resistant). "I" (Susceptible, increased exposure) is used for specific drug-bug combinations. Laboratories should always refer to the most current EUCAST breakpoint tables.
Mandatory Visualization
This compound (Erythromycin) Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 5. blog.microbiologics.com [blog.microbiologics.com]
- 6. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 7. nih.org.pk [nih.org.pk]
- 8. szu.gov.cz [szu.gov.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. szu.gov.cz [szu.gov.cz]
- 12. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols for Broth Microdilution Antimicrobial Susceptibility Testing of Davercin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Davercin is an antimicrobial agent whose active component is erythromycin, a macrolide antibiotic.[1][2][3][4] Erythromycin functions by inhibiting protein synthesis in susceptible organisms through binding to the 50S ribosomal subunits.[1][4] This document provides detailed application notes and protocols for determining the antimicrobial susceptibility of bacterial strains to this compound using the broth microdilution method. This method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[5][6] The protocols described are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[7]
Data Presentation
The expected Minimum Inhibitory Concentration (MIC) ranges for erythromycin against common quality control bacterial strains are summarized in the table below. These values are critical for validating the accuracy and reproducibility of the broth microdilution assay.
| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Erythromycin | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | Erythromycin | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | Erythromycin | 0.03 - 0.12 |
| Haemophilus influenzae ATCC® 49247™ | Erythromycin | 1 - 4 |
Experimental Protocols
This section details the step-by-step methodology for performing the broth microdilution assay for this compound (erythromycin).
Materials:
-
This compound (or Erythromycin analytical standard)
-
96-well sterile microtiter plates with round or conical bottoms[8][9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Bacterial strains for testing (including quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard[9]
-
Sterile reservoirs and multichannel pipettes[9]
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)[8]
-
Sterile culture tubes and loops
Protocol:
1. Preparation of this compound (Erythromycin) Stock Solution:
-
Prepare a stock solution of erythromycin of known concentration (e.g., 1280 µg/mL) in a suitable solvent as specified by the manufacturer.
-
Further dilutions will be made from this stock solution in CAMHB.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
3. Serial Dilution of this compound in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the appropriate concentration of this compound (erythromycin) solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should serve as the growth control (containing only CAMHB and the bacterial inoculum).
-
Well 12 should serve as the sterility control (containing only uninoculated CAMHB).
4. Inoculation of the Microtiter Plate:
-
Using a multichannel pipette, inoculate each well (from 1 to 11) with the prepared bacterial suspension. The final volume in each well should be 200 µL.[9]
5. Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation and contamination.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
6. Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound (erythromycin) at which there is no visible growth (i.e., the well is clear).[6]
-
A reading mirror can be used to facilitate the observation of the presence or absence of a bacterial pellet at the bottom of the wells.[9]
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
Mandatory Visualization
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. oladoctor.com [oladoctor.com]
- 3. medicine-onlinee.org [medicine-onlinee.org]
- 4. pillintrip.com [pillintrip.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. goldbio.com [goldbio.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Application Notes and Protocols: Davercin in the Development of Novel Antibiotic Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Davercin (Erythromycin Cyclocarbonate), a semi-synthetic macrolide antibiotic, for its potential application in the development of new antibiotic therapies. This document includes key data, detailed experimental protocols, and visualizations of its mechanism of action and relevant experimental workflows.
Introduction
This compound is a derivative of erythromycin, developed to improve upon the pharmacokinetic and stability profile of the parent compound. As a macrolide antibiotic, it is active against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] The structural modification in this compound, the formation of a cyclic carbonate, enhances its hydrophobicity and stability, leading to potentially improved oral bioavailability and a favorable safety profile.[4] These characteristics make this compound an interesting candidate for further investigation in the development of new antibiotic therapies, including as a standalone agent, in combination therapies, or as a scaffold for the synthesis of novel derivatives.
Data Presentation
The following tables summarize key quantitative data for this compound and its parent compound, erythromycin. This information is crucial for designing and interpreting in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound and Erythromycin
Note: Specific MIC values for this compound against a wide range of bacterial species are not extensively published. The data for erythromycin, from which this compound is derived and has comparable or better in vitro potency, is provided as a reference. The general MIC range for this compound is reported to be 0.02-50 µg/ml against various Gram-positive and Gram-negative bacteria.[5]
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Erythromycin | 0.25 | >2 |
| Streptococcus pneumoniae | Erythromycin | 0.03 | 16 |
| Haemophilus influenzae | Erythromycin | 2 | 8 |
Data for erythromycin is sourced from large-scale surveillance studies. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Toxicological Data for this compound
| Species | Route of Administration | LD₅₀ |
| Mouse | Oral | 4.05 g/kg |
| Rat | Oral | 5.9 g/kg |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[5]
Table 3: Pharmacokinetic Parameters of Erythromycin (as a reference for this compound)
| Parameter | Value |
| Half-life (t₁₂) | 1.5 - 2.6 hours |
| Bioavailability | Variable (improved with enteric coating) |
| Protein Binding | ~70-80% |
| Metabolism | Hepatic (CYP3A4) |
| Excretion | Primarily biliary |
The pharmacokinetic profile of this compound is expected to be improved compared to erythromycin due to its increased stability.[4][6][7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[8][9]
1. Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound powder. b. Dissolve the powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). c. Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock solution.
2. Preparation of Microdilution Plates: a. Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working stock solution in CAMHB to achieve the desired concentration range (e.g., 0.015 to 64 µg/mL). b. Include a growth control well (broth only) and a sterility control well (uninoculated broth).
3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several morphologically similar bacterial colonies. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: In Vivo Efficacy Assessment in a Murine Sepsis Model
This protocol describes a general method for evaluating the in vivo efficacy of this compound in a systemic infection model.
1. Animal Model: a. Use specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old). b. Acclimatize the animals for a minimum of 3 days before the experiment.
2. Infection: a. Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable medium. b. Induce a systemic infection by intraperitoneal (IP) injection of the bacterial suspension. The inoculum size should be predetermined to cause a lethal infection in untreated control animals within a specified timeframe (e.g., 48-72 hours).
3. This compound Administration: a. Prepare this compound in a suitable vehicle for administration (e.g., sterile saline with a solubilizing agent if necessary). b. Administer this compound to different groups of infected mice at various doses via a clinically relevant route (e.g., oral gavage or subcutaneous injection). c. Include a vehicle control group (infected but untreated). d. The first dose is typically administered 1-2 hours post-infection. Subsequent doses are administered according to a predefined schedule based on the expected half-life of the compound.
4. Monitoring and Endpoints: a. Monitor the mice for clinical signs of illness and mortality for a defined period (e.g., 7 days). b. The primary endpoint is the 50% effective dose (ED₅₀), which is the dose of this compound that protects 50% of the infected mice from death. This can be calculated using statistical methods such as probit analysis. c. Secondary endpoints can include bacterial load in blood and/or organs at specific time points.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 3. Macrolide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Erythromycin Cyclocarbonate? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetics of erythromycin on repetitive dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
In Vitro Efficacy of Davercin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Davercin, a macrolide antibiotic. Detailed protocols for key efficacy studies are outlined, along with data presentation guidelines and visualizations to facilitate a thorough understanding of its antimicrobial properties.
Introduction to this compound
This compound is a derivative of erythromycin, a well-established macrolide antibiotic. Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[1] this compound binds to the 50S ribosomal subunit of susceptible bacteria, which obstructs the exit tunnel for newly synthesized peptides and prevents the elongation of the polypeptide chain.[2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication, giving the host's immune system an opportunity to clear the infection.[3][4][5] At higher concentrations, this compound may exhibit bactericidal (bacteria-killing) effects against certain pathogens.[6] It is effective against a range of Gram-positive bacteria and some Gram-negative bacteria.
Key In Vitro Efficacy Assays
A series of in vitro assays are essential to characterize the antimicrobial efficacy of this compound. These include determining the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and conducting Time-Kill assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] This assay is fundamental in assessing the potency of this compound against various bacterial strains.
Protocol: Broth Microdilution Method for MIC Determination (adapted from EUCAST and CLSI guidelines)
-
Bacterial Strain Selection:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Streptococcus pneumoniae (e.g., ATCC 49619)
-
Gram-negative: Haemophilus influenzae (e.g., ATCC 49247)
-
-
Media Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, supplement the broth as recommended by EUCAST/CLSI guidelines (e.g., with lysed horse blood and β-NAD).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
This compound Preparation and Serial Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in CAMHB.
-
Perform two-fold serial dilutions of this compound in a 96-well microtiter plate. Typical concentration ranges to test for erythromycin and its derivatives are from 0.015 to 256 µg/mL.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air. For Haemophilus influenzae and Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Table 1: Example MIC Data for this compound
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.25 - 2.0 |
| Streptococcus pneumoniae ATCC 49619 | 0.03 - 0.25 |
| Haemophilus influenzae ATCC 49247 | 1.0 - 8.0 |
Note: These are example ranges based on typical erythromycin MICs. Actual values must be determined experimentally.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to distinguish between bacteriostatic and bactericidal activity.
Protocol: MBC Determination
-
Perform an MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.
-
Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from all the wells that show no visible growth.
-
Plating: Spread the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Table 2: Example MIC and MBC Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 29213 | 1.0 | >32 | Bacteriostatic |
| Streptococcus pneumoniae ATCC 49619 | 0.125 | 0.5 | Bactericidal |
| Haemophilus influenzae ATCC 49247 | 4.0 | >64 | Bacteriostatic |
Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio of >4 is considered bacteriostatic.
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.
Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
This compound Concentrations: Prepare flasks with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration.
Table 3: Example Time-Kill Assay Data (Log₁₀ CFU/mL Reduction at 24 hours)
| Bacterial Strain | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
| Staphylococcus aureus | 0.5 | 1.5 | 2.0 | 2.5 |
| Streptococcus pneumoniae | 1.0 | 2.5 | >3.0 | >3.0 |
| Haemophilus influenzae | 0.2 | 0.8 | 1.2 | 1.5 |
Note: A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.
Visualizing this compound's Mechanism and Experimental Design
Diagrams are provided to visually represent the mechanism of action of this compound and the workflow of the described in vitro experiments.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Susceptibility testing of macrolide antibiotics against Haemophilus influenzae and correlation of in vitro results with in vivo efficacy in a mouse septicemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Bactericidal vs Bacteriostatic: What's the Difference? - Ultra Fresh [ultra-fresh.com]
- 5. Bacteriostatic and Bactericidalantibiotics-MICROBIOLOGY QUICK LEARN | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. szu.gov.cz [szu.gov.cz]
Davercin (Erythromycin Cyclocarbonate) as a Reference Standard in Antibiotic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Davercin, the cyclocarbonate derivative of erythromycin, is a macrolide antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis. By binding to the 50S ribosomal subunit, this compound blocks the translocation of amino acids during protein assembly, leading to a bacteriostatic effect.[3][4] In some cases, at higher concentrations, it can be bactericidal.[5] Due to its well-characterized activity, this compound serves as an essential reference standard in antibiotic research and development.
As a reference standard, this compound is crucial for the validation of analytical methods, quality control of pharmaceutical formulations, and in vitro and in vivo studies of antimicrobial activity. This document provides detailed application notes and protocols for the use of this compound as a reference standard in key research applications, including High-Performance Liquid Chromatography (HPLC) for purity and quantification, and antimicrobial susceptibility testing (AST) for potency determination.
Physicochemical Properties and Handling
This compound is a semi-synthetic derivative of erythromycin, with improved stability and hydrophobicity.[6] Proper handling and storage are critical to maintain its integrity as a reference standard.
| Property | Value | Reference |
| Molecular Formula | C38H65NO14 | [3] |
| Molecular Weight | 759.9 g/mol | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. Limited solubility in water. | [4][6] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). | [4] |
Note: When preparing solutions, it is recommended to use fresh, anhydrous solvents, as moisture can affect the solubility and stability of the compound.[3] For biological assays, stock solutions are typically prepared in a minimal amount of organic solvent (e.g., DMSO or ethanol) and then diluted in the appropriate aqueous medium.
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. The process is initiated by its binding to the 50S ribosomal subunit, which interferes with the peptidyl transferase activity and the translocation of amino acids during the elongation phase of protein synthesis. This ultimately halts the production of essential bacterial proteins.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Application 1: Analytical Method Validation using HPLC
This compound as a reference standard is essential for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of erythromycin and its derivatives in bulk drug substances and pharmaceutical formulations.
Quantitative Data for HPLC Method Validation
The following table summarizes typical validation parameters for an HPLC method for erythromycin analysis, which would be applicable when using this compound as a reference standard.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | ≥ 0.999 | [7] |
| Concentration Range | 62.5 - 375 µg/mL | [7] |
| Accuracy (Recovery) | 98.2% - 105.2% | [8] |
| Precision (RSD) | < 2% | [9] |
| Limit of Detection (LOD) | Varies by method | [10] |
| Limit of Quantification (LOQ) | Varies by method | [10] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general framework for the analysis of this compound using HPLC. Specific parameters may need to be optimized based on the instrumentation and specific product being analyzed.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 0.01N, pH adjusted)[7]
-
Water (HPLC grade)
-
Hypersil BDS C18 column (150 mm x 4.6 mm, 5 µm) or equivalent[7]
2. Preparation of Standard Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard and dissolve it in a 25 mL volumetric flask with methanol or a suitable solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create a calibration curve (e.g., 50, 100, 150, 200, 250 µg/mL).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 35:65 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
For bulk drug, prepare a solution of known concentration in the same manner as the standard stock solution.
-
For formulated products (e.g., tablets, creams), an extraction step will be necessary to isolate the active pharmaceutical ingredient.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Caption: Experimental workflow for HPLC analysis of this compound.
Application 2: Antimicrobial Susceptibility Testing (AST)
This compound is used as a reference standard to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains and to validate AST methods.
Quantitative Data for MIC Determination
The following table provides typical MIC values for erythromycin against common bacterial strains. These values can be used as a reference when testing this compound.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | ≤ 0.5 (Susceptible) | [1] |
| Streptococcus pneumoniae | ≤ 0.25 (Susceptible) | |
| Bordetella pertussis | 0.06 - 0.125 | [11] |
| Mycoplasma salivarium | 0.063 - 256 | [12] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
1. Materials and Reagents:
-
This compound Reference Standard
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile DMSO or ethanol for stock solution preparation
2. Preparation of this compound Solutions:
-
Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in a suitable sterile solvent (e.g., DMSO).
-
Working Solutions: Perform serial twofold dilutions of the stock solution in the appropriate growth medium in the 96-well plate to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).
3. Inoculation:
-
Dilute the standardized bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the this compound dilutions.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) on each plate.
4. Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[13]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
This compound (Erythromycin Cyclocarbonate) is an indispensable reference standard for a wide range of applications in antibiotic research. Its use ensures the accuracy and reproducibility of analytical data and provides a benchmark for assessing the potency of new antimicrobial agents. The protocols and data presented in these application notes are intended to provide a comprehensive guide for researchers utilizing this compound in their studies. Adherence to these standardized methods will contribute to the generation of high-quality, reliable data in the field of antibiotic drug discovery and development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (Erythromycin cyclocarbonate) | Bacterial | CAS 55224-05-0 | Buy this compound (Erythromycin cyclocarbonate) from Supplier InvivoChem [invivochem.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. oaji.net [oaji.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. akjournals.com [akjournals.com]
- 10. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cejph.szu.cz [cejph.szu.cz]
- 12. researchgate.net [researchgate.net]
- 13. idexx.dk [idexx.dk]
Application Notes and Protocols: Evaluation of Davercin Cytotoxicity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Davercin is a novel synthetic compound currently under investigation for its potential as an anti-cancer agent. Preliminary studies suggest that this compound may exert its therapeutic effects by inducing cytotoxicity in tumor cells. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of this compound using a panel of robust and well-established cell-based assays. The described assays will enable researchers to quantify cell viability, membrane integrity, and the induction of specific cell death pathways, namely apoptosis and necrosis.
1. Overview of Cytotoxicity Assays
A multi-parametric approach is recommended to comprehensively assess the cytotoxic profile of this compound. This involves utilizing assays that measure different cellular parameters, providing a more complete picture of the drug's mechanism of action. The key assays described in these notes are:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of necrosis or late apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane permeability.
-
Caspase-3/7 Assay: Measures the activity of key executioner caspases involved in the apoptotic cascade.
2. Experimental Protocols
2.1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293, NIH3T3).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Seed cells in appropriate multi-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
2.2. MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][2][3] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired duration.
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[1]
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
2.3. LDH Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[5] Increased LDH activity in the supernatant is an indicator of compromised cell membrane integrity and cytotoxicity.[6]
Protocol:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat cells with this compound or a vehicle control.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100).[7]
-
Medium background: Culture medium without cells.
-
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Add 50 µL of stop solution to each well.[8]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100
2.4. Annexin V/PI Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between different cell populations.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11]
Protocol:
-
Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with this compound.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[11]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
2.5. Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[13] The assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7, releasing a fluorescent or luminescent signal.[14][15]
Protocol:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound or a vehicle control.
-
After treatment, allow the plate to equilibrate to room temperature.
-
Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[15]
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[14]
3. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of the effects of different this compound concentrations and treatment durations.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95 ± 4.1 | 88 ± 3.9 | 75 ± 5.5 |
| 10 | 72 ± 6.3 | 55 ± 4.2 | 38 ± 3.7 |
| 50 | 45 ± 3.8 | 25 ± 2.9 | 15 ± 2.1 |
| 100 | 20 ± 2.5 | 10 ± 1.8 | 5 ± 1.2 |
Data are presented as mean ± standard deviation.
Table 2: this compound-Induced Cytotoxicity (LDH Assay)
| This compound Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle) | 5 ± 1.2 | 8 ± 1.5 | 10 ± 2.0 |
| 1 | 8 ± 1.8 | 15 ± 2.1 | 25 ± 3.2 |
| 10 | 25 ± 3.5 | 40 ± 4.0 | 55 ± 4.8 |
| 50 | 50 ± 4.2 | 65 ± 5.1 | 78 ± 6.0 |
| 100 | 75 ± 5.8 | 85 ± 6.3 | 92 ± 5.5 |
Data are presented as mean ± standard deviation.
Table 3: Analysis of Cell Death by Annexin V/PI Staining (48h Treatment)
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| 0 (Vehicle) | 95 ± 2.1 | 2 ± 0.5 | 1.5 ± 0.4 | 1.5 ± 0.3 |
| 10 | 70 ± 3.5 | 15 ± 2.2 | 10 ± 1.8 | 5 ± 1.1 |
| 50 | 30 ± 4.0 | 40 ± 3.8 | 25 ± 2.9 | 5 ± 1.3 |
| 100 | 10 ± 2.5 | 25 ± 3.1 | 55 ± 4.5 | 10 ± 1.9 |
Data are presented as mean ± standard deviation.
Table 4: Caspase-3/7 Activity in this compound-Treated Cells (24h Treatment)
| This compound Conc. (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1500 ± 150 | 1.0 |
| 10 | 4500 ± 320 | 3.0 |
| 50 | 12000 ± 980 | 8.0 |
| 100 | 18000 ± 1500 | 12.0 |
Data are presented as mean ± standard deviation.
4. Visualization of Pathways and Workflows
4.1. Experimental Workflow for this compound Cytotoxicity Screening
Caption: Workflow for evaluating this compound cytotoxicity.
4.2. Signaling Pathways of Cell Death Induced by this compound
Apoptosis Signaling Pathways
Caption: this compound-induced apoptosis signaling pathways.
Necrosis/Necroptosis Signaling Pathway
Caption: this compound-induced necrosis/necroptosis pathway.
Disclaimer: The information provided in these application notes is intended for research use only. Protocols may require optimization depending on the specific cell lines and experimental conditions used. It is recommended to consult relevant literature and safety data sheets before handling any chemical reagents.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. stemcell.com [stemcell.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. promega.com [promega.com]
Application Notes and Protocols for Quantifying Davercin (Erythromycin Cyclocarbonate) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davercin, the cyclic 11,12-carbonate ester of erythromycin, is a macrolide antibiotic designed to enhance the stability and bioavailability of the parent compound, erythromycin.[1] Erythromycin acts by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit.[1][2] Beyond its antibacterial properties, erythromycin and other macrolides are recognized for their immunomodulatory effects, influencing host cell signaling pathways.[3][4] Accurate quantification of this compound and its active form, erythromycin, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action.
These application notes provide a comprehensive overview of the methodologies for quantifying this compound in biological samples, along with a summary of reported concentrations in various tissues and a description of the signaling pathways it may influence.
Data Presentation: Quantitative Analysis of Erythromycin in Biological Samples
While specific quantitative data for this compound (erythromycin cyclocarbonate) in various tissues is limited, extensive research has been conducted on the distribution of its active form, erythromycin. The following tables summarize the reported concentrations and pharmacokinetic parameters of erythromycin in different biological matrices. It is important to note that this compound is a prodrug and is expected to convert to erythromycin in the body.
Table 1: Pharmacokinetic Parameters of Erythromycin in Human Plasma
| Parameter | Value | Reference |
| Linear Calibration Range | 1.00 - 2000 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [5] |
| Intra-day Precision (RSD) | < 9.6% | [5] |
| Inter-day Precision (RSD) | < 9.6% | [5] |
| Accuracy (RE) | within ±0.9% | [5] |
| Mean Recovery | 80.4% | [5] |
| Half-life (t½) | 1.5 - 2.0 hours | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours (with food) | [6][7] |
Parameters are for erythromycin cyclic 11,12-carbonate (this compound) as reported in a human plasma study.
Table 2: Erythromycin Concentration in Various Biological Tissues
| Biological Matrix | Species | Dose | Concentration | Tissue-to-Plasma Ratio | Reference |
| Plasma | Human | 500 mg (four times daily) | See study for profile | N/A | [3][4][8][9] |
| Muscle (interstitial space) | Human | 500 mg (four times daily) | Comparable to free plasma concentrations | ~1 | [3][4][8][9] |
| Subcutaneous Adipose Tissue (interstitial space) | Human | 500 mg (four times daily) | Comparable to free plasma concentrations | ~1 | [3][4][8][9] |
| White Blood Cells (WBCs) | Human | 500 mg (four times daily) | ~40-fold higher than plasma | ~40 | [3][4][8][9] |
| Tonsillar Tissue | Human | 400-500 mg (twice daily) | Mean levels 3-4.5 fold higher with prodrug | 0.51 - 0.54 | [10] |
| Lung | Rat | 5 mg/kg (IV) | 2.0 - 10.3 fold higher than plasma | 2.0 - 10.3 | [11][12] |
| Liver | Rat | 5 mg/kg (IV) | Higher than plasma | See study for profile | [11][12] |
| Kidney | Rat | 5 mg/kg (IV) | Higher than plasma | See study for profile | [11][12] |
| Skin | Rat | 5 mg/kg (IV) | Higher than plasma | See study for profile | [11][12] |
| Pelvic Tissues (Endometrium, Myometrium, Ovary, Fallopian tube) | Human | 400 mg (three doses) | Lower than plasma (short treatment) | 0.63 - 0.95 | [13] |
Concentrations and ratios are for erythromycin, the active form of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound (Erythromycin Cyclocarbonate) in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of erythromycin cyclic 11,12-carbonate in human plasma.[5]
1. Sample Preparation:
-
To 50 µL of human plasma, add an internal standard (e.g., roxithromycin).
-
Perform a liquid-liquid extraction using a mixture of n-hexane-dichloromethane-isopropanol (300:150:15, v/v/v).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Column: Capcell Pak C18 MG (2.0 mm x 35 mm, 3 µm) or equivalent.
-
Mobile Phase: Methanol-5 mmol·L-1 ammonium acetate-formic acid (75:25:0.2, v/v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of the transitions:
-
This compound: m/z 761 → m/z 158
-
Internal Standard (Roxithromycin): m/z 838 → m/z 158
-
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Protocol 2: General Procedure for Erythromycin Extraction from Tissues
This protocol provides a general workflow for the extraction of erythromycin from tissue samples for subsequent analysis by HPLC or LC-MS/MS.
1. Tissue Homogenization:
-
Weigh the tissue sample and homogenize it in a suitable buffer (e.g., phosphate buffer) to create a uniform suspension.
2. Protein Precipitation/Extraction:
-
Add a protein precipitating agent (e.g., acetonitrile, methanol) to the tissue homogenate.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the drug.
3. Solid-Phase Extraction (SPE) (Optional Cleanup Step):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the erythromycin with a strong organic solvent (e.g., methanol, acetonitrile).
4. Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Mandatory Visualizations
Signaling Pathways
Macrolide antibiotics, including erythromycin, exert immunomodulatory effects by interfering with various intracellular signaling cascades. This diagram illustrates the potential pathways affected by erythromycin in host immune cells.
Caption: Erythromycin's immunomodulatory effect on the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.
Caption: General workflow for this compound quantification in biological samples.
References
- 1. What is the mechanism of Erythromycin Cyclocarbonate? [synapse.patsnap.com]
- 2. abmole.com [abmole.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Blood, tissue, and intracellular concentrations of erythromycin and its metabolite anhydroerythromycin during and after therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Concentrations of erythromycin, 2'-acetyl erythromycin, and their anhydro forms in plasma and tonsillar tissue after repeated dosage of erythromycin stearate and erythromycin acistrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Erythromycin and 2'-acetyl erythromycin concentrations in plasma and pelvic tissues after repeated doses of erythromycin acistrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Protein Synthesis Inhibition using Davercin (Erythromycin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davercin, the active ingredient of which is erythromycin, is a macrolide antibiotic that serves as a potent inhibitor of bacterial protein synthesis. Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1][2] This binding interferes with the translocation step of protein synthesis, ultimately halting the elongation of the polypeptide chain.[3][4] Specifically, it binds to the 23S ribosomal RNA molecule within the 50S subunit.[3] Due to its specific mode of action, this compound is a valuable tool for researchers studying the mechanisms of bacterial translation and for professionals in drug development exploring new antibacterial agents.
These application notes provide detailed protocols for key experiments to investigate the inhibitory effects of this compound on bacterial protein synthesis, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Application Note 1: In Vitro Translation Assay
An in vitro translation assay is a fundamental technique to directly measure the inhibitory effect of a compound on protein synthesis in a cell-free system. This assay allows for the precise determination of the concentration at which this compound inhibits 50% of protein synthesis (IC50), providing a quantitative measure of its potency.
Experimental Protocol: In Vitro Translation Inhibition Assay
This protocol is adapted from a real-time fluorescence-based assay.
Materials:
-
Cell-free protein synthesis system (e.g., PURExpress®)
-
This compound (Erythromycin) stock solution (in a suitable solvent like DMSO or ethanol)
-
Reporter plasmid DNA (e.g., encoding a fluorescent protein like GFP or an enzyme like luciferase)
-
Nuclease-free water
-
Fluorometer or luminometer compatible with the chosen reporter
Procedure:
-
Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in nuclease-free water to achieve the desired final concentrations in the assay.
-
Assay Setup:
-
On ice, thaw the components of the cell-free protein synthesis system.
-
In a microcentrifuge tube or a well of a microplate, combine the components of the cell-free system according to the manufacturer's instructions.
-
Add the reporter plasmid DNA to a final concentration typically in the range of 10-15 ng/µL.
-
Add the prepared this compound dilutions to the reaction mixtures. Include a positive control (no this compound) and a negative control (no DNA template).
-
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the cell-free system (usually 37°C) for a specified period (e.g., 2-4 hours).
-
Detection:
-
For fluorescent reporters (e.g., GFP): Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
For enzymatic reporters (e.g., Luciferase): Add the substrate for the enzyme and measure the luminescence.
-
-
Data Analysis:
-
Subtract the background reading from the negative control.
-
Normalize the data by expressing the signal from the this compound-treated samples as a percentage of the signal from the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: Quantitative Analysis of Protein Synthesis Inhibition
The results of the in vitro translation assay can be summarized in a table for clear comparison.
| Compound | Target Organism/System | IC50 | Reference |
| This compound (Erythromycin) | Haemophilus influenzae | 1.5 µg/ml | [5] |
| Azithromycin | Haemophilus influenzae | 0.4 µg/ml | [5] |
Note: The IC50 value can vary depending on the specific in vitro translation system and experimental conditions used.
Application Note 2: Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful, high-throughput sequencing technique that provides a "snapshot" of all the ribosome positions on mRNA at a particular moment.[6] When used in conjunction with an inhibitor like this compound, it can reveal the precise sites of ribosome stalling and the specific codons or sequences where the drug exerts its effect.
Experimental Protocol: Bacterial Ribosome Profiling with this compound Treatment
This protocol provides a general workflow for ribosome profiling in bacteria.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound (Erythromycin)
-
Lysis buffer with RNase inhibitors
-
Micrococcal Nuclease (MNase) or other suitable RNase
-
Sucrose gradient ultracentrifugation equipment
-
RNA purification kits
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with a specific concentration of this compound for a defined period. An untreated culture should be processed in parallel as a control.
-
-
Cell Lysis and Ribosome Isolation:
-
Rapidly harvest the cells by centrifugation at 4°C.
-
Lyse the cells in a lysis buffer containing RNase inhibitors to preserve ribosome-mRNA complexes.
-
-
Nuclease Footprinting:
-
Treat the cell lysate with an RNase (e.g., MNase) to digest mRNA that is not protected by ribosomes. The concentration of the nuclease and the digestion time need to be optimized.
-
-
Ribosome Recovery:
-
Isolate the monosomes (single ribosomes bound to mRNA fragments) by sucrose gradient ultracentrifugation.
-
-
RNA Extraction:
-
Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes using an RNA purification kit.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RNA footprints.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome or transcriptome.
-
Analyze the distribution of ribosome footprints to identify regions of increased ribosome occupancy (stalling) in the this compound-treated sample compared to the control.
-
Application Note 3: Bacterial Cell Viability (Minimum Inhibitory Concentration) Assay
Determining the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay provides essential information on the potency of this compound against different bacterial strains.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strain(s) of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound (Erythromycin) stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into fresh broth and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria with no this compound) and a negative control well (medium only).
-
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Data Presentation: this compound (Erythromycin) MIC Values
The MIC values for this compound against a panel of bacteria can be presented in a table.
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.25 - 1 |
| Streptococcus pneumoniae | 0.06 - 0.5 |
| Haemophilus influenzae | 1 - 8 |
| Escherichia coli | > 128 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Visualizations
Mechanism of Action of this compound (Erythromycin)
Caption: Mechanism of this compound (Erythromycin) inhibiting bacterial protein synthesis.
Experimental Workflow: In Vitro Translation Inhibition Assay
Caption: Workflow for the in vitro translation inhibition assay.
Experimental Workflow: Ribosome Profiling
Caption: Workflow for ribosome profiling to study translation inhibition.
References
- 1. Erythromycin disrupts Acinetobacter baumannii biofilms through destruction of the quorum sensing system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulating Davercin (Erythromycin) for In Vivo Animal Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Davercin, the brand name for the macrolide antibiotic erythromycin, is utilized in research not only for its antibacterial properties but also for its significant anti-inflammatory and immunomodulatory effects. Proper formulation is critical for ensuring bioavailability, achieving desired therapeutic concentrations, and minimizing adverse effects in in vivo animal models. These application notes provide detailed protocols for preparing erythromycin formulations for various administration routes, summarize key quantitative data from preclinical studies, and illustrate relevant biological and experimental workflows.
Erythromycin is a basic compound that is poorly soluble in water and can be inactivated by acidic environments, such as the stomach.[1] Consequently, different forms of erythromycin are used for specific applications:
-
Erythromycin Ethylsuccinate (EES): An ester suitable for oral administration, often used in suspensions.[2][3]
-
Erythromycin Lactobionate: A water-soluble salt used for intravenous (IV) administration.[4][5]
-
Erythromycin Base: The active moiety, which has poor aqueous solubility.[6]
Data Presentation: Pharmacokinetics and Toxicology
The following tables summarize pharmacokinetic and toxicity data for erythromycin from various animal studies. These values can vary based on the specific animal strain, age, sex, and experimental conditions.
Table 1: Pharmacokinetic Parameters of Erythromycin in Various Animal Models
| Species | Formulation/Route | Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference |
|---|---|---|---|---|---|---|
| Dog | Lactobionate / IV | 10 mg/kg | 6.64 ± 1.38 | - | 1.35 ± 0.40 | [7] |
| Dog | Estolate / Oral | 25 mg/kg | 0.30 ± 0.17 | 1.75 ± 0.76 | 2.92 ± 0.79 | [7] |
| Dog | Ethylsuccinate / Oral Susp. | 20 mg/kg | 0.17 ± 0.09 | 0.69 ± 0.30 | 1.53 ± 1.28 | [7] |
| Cat | Lactobionate / IV | 4 mg/kg | - | - | 0.75 ± 0.09 | [8][9] |
| Cat | Base / IM | 10 mg/kg | 3.54 ± 2.16 | 1.22 ± 0.67 | 1.94 ± 0.21 | [8][9] |
| Rabbit | Lactobionate / IV | N/A | - | - | 1.72 (103 min) | [10] |
| Rabbit | Fumarate / IV | N/A | - | - | 2.80 (168 min) | [10] |
| Rat | Base / IV | 5 mg/kg | ~4.0 | ~0.08 | ~0.5 |[11] |
Table 2: Summary of Toxicity Data for Erythromycin Derivatives in Rodents
| Species | Formulation | Dose | Observation | Reference |
|---|---|---|---|---|
| Rat | Erythromycin Acistrate (Oral) | 400 mg/kg | Slightly elevated liver enzymes; neutral fat droplets in hepatocytes. | [12] |
| Rat | Erythromycin Stearate (in feed) | ~250-500 mg/kg/day (5,000-10,000 ppm) | No evidence of tumorigenicity in a 2-year study. | [3] |
| Mouse | Erythromycin Stearate (in feed) | ~500-1000 mg/kg/day (5,000-10,000 ppm) | No evidence of tumorigenicity in a 2-year study. Inflammation in the glandular stomach observed. | [3][13][14] |
| Mouse Pup | Erythromycin / IP | 14.2 mg/kg | Increased oxidative stress (MDA) and DNA damage (micronucleus frequency) in the liver. |[15] |
Experimental Protocols
Protocol 1: Preparation of Erythromycin Ethylsuccinate for Oral Gavage
This protocol is suitable for studies requiring oral administration of erythromycin to rodents. Erythromycin ethylsuccinate (EES) is used as it is more stable in the gastrointestinal tract.
Materials:
-
Erythromycin Ethylsuccinate (EES) powder
-
Vehicle: 0.5% (w/v) Carboxymethyl Cellulose (CMC) in sterile water
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
50 mL conical tube or appropriate sterile container
Procedure:
-
Prepare the Vehicle:
-
To prepare 50 mL of 0.5% CMC, weigh 0.25 g of CMC powder.
-
Add the CMC powder to ~40 mL of sterile water while stirring vigorously with a magnetic stirrer.
-
Gently heat (if necessary) and continue stirring until the CMC is fully dissolved.
-
Adjust the final volume to 50 mL with sterile water.
-
-
Calculate Required EES:
-
Determine the desired dose (e.g., 100 mg/kg) and the dosing volume (e.g., 10 mL/kg for rats).
-
Calculation: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)
-
Example: For a 100 mg/kg dose at 10 mL/kg, the required concentration is 10 mg/mL.
-
To prepare 20 mL of this suspension, you would need 10 mg/mL * 20 mL = 200 mg of EES.
-
-
Prepare the Suspension:
-
Weigh the calculated amount of EES powder.
-
In a sterile conical tube, add a small amount of the 0.5% CMC vehicle to the EES powder to create a paste. This prevents clumping.
-
Gradually add the remaining vehicle while vortexing or stirring continuously to achieve a homogenous suspension.
-
-
Administration and Storage:
-
Administer to the animal model via oral gavage.
-
Continuously stir the suspension during dosing to ensure uniform concentration.
-
Store the suspension at 2-8°C. It is recommended to prepare it fresh daily or every few days.[16]
-
Protocol 2: Preparation of Erythromycin Lactobionate for Intravenous (IV) Infusion
This protocol is for preparing erythromycin for IV administration, typically for studies requiring rapid and complete bioavailability. Erythromycin lactobionate is highly water-soluble and is the required form for this route. Note: Rapid IV push is not recommended due to the irritative properties of erythromycin.[4][5]
Materials:
-
Erythromycin Lactobionate for Injection, USP (sterile powder in vial)
-
Sterile Water for Injection, USP
-
Diluent: 0.9% Sodium Chloride Injection, USP (Normal Saline) or 5% Dextrose Injection, USP
-
Sterile syringes and needles
-
IV infusion bags or appropriate sterile containers
Procedure:
-
Initial Reconstitution (Stock Solution):
-
Reconstitute the sterile erythromycin lactobionate powder according to the manufacturer's instructions. Typically, this involves adding Sterile Water for Injection (preservative-free) to the vial.
-
Example: Add 10 mL of Sterile Water for Injection to a 500 mg vial to create a 50 mg/mL stock solution.[5]
-
-
Final Dilution for Infusion:
-
The reconstituted stock solution must be further diluted before administration. The final concentration for infusion should be between 1 mg/mL and 5 mg/mL.[4][5]
-
Calculate the volume of stock solution needed based on the desired dose (e.g., 20 mg/kg for a 25 g mouse = 0.5 mg).
-
Example: To get 0.5 mg, you need 0.5 mg / 50 mg/mL = 0.01 mL of the stock solution.
-
Dilute this volume into a suitable amount of 0.9% Saline for infusion. For small animals, this may be administered via a tail-vein catheter connected to an infusion pump.
-
-
Administration:
-
Stability:
-
The final diluted solution should be administered within 8 hours to ensure potency.[4] Do not add other drugs to the infusion mixture unless compatibility has been confirmed.
-
Mandatory Visualizations
Anti-Inflammatory Signaling Pathway of Erythromycin
Erythromycin exerts its anti-inflammatory effects primarily by inhibiting the activation of key transcription factors, Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1).[17] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-8.[17][18][19] Studies suggest that erythromycin acts downstream of the dissociation of IκB from NF-κB, thus inhibiting its translocation and activity in the nucleus.[18][19]
Caption: Erythromycin's anti-inflammatory mechanism via NF-κB and AP-1 inhibition.
Experimental Workflow Diagram
This diagram outlines the key steps for conducting an in vivo study using an oral formulation of erythromycin.
Caption: Workflow for an in vivo study using oral erythromycin formulation.
References
- 1. Macrolide Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Erythromycin Oral Suspension: Package Insert / Prescribing Info [drugs.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. drugs.com [drugs.com]
- 6. Topical delivery of erythromycin from various formulations: an in vivo hairless mouse study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of erythromycin after the administration of intravenous and various oral dosage forms to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of erythromycin after intravenous, intramuscular and oral administration to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the intravenous pharmacokinetics in rabbit and in vitro protein binding of two new salts of erythromycin: erythromycin maltobionate and erythromycin fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparative liver toxicity of various erythromycin derivatives in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NTP Toxicology and Carcinogenesis Studies of Erythromycin Stearate (CAS No. 643-22-1) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Erythromycin-induced genotoxicity and hepatotoxicity in mice pups treated during prenatal and postnatal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Erythromycin (Ery-tab, Ery-Ped, Eryc) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 17. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Davercin concentration for in vitro bacterial growth inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the use of Davercin in in vitro bacterial growth inhibition experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides
This section addresses common challenges that may arise during your experiments with this compound.
Issue 1: No or Poor Inhibition of Bacterial Growth
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify calculations for stock and working solutions. Prepare fresh dilutions. For initial range-finding, consult literature for Erythromycin MIC values if this compound-specific data is unavailable. |
| This compound Degradation | This compound is known to be unstable in acidic conditions. Ensure the pH of your culture medium is neutral.[1] Prepare fresh working solutions for each experiment and store stock solutions at -20°C for up to one month or -80°C for up to six months.[2] |
| Bacterial Resistance | The target bacterium may possess intrinsic or acquired resistance to macrolide antibiotics. Resistance mechanisms can include modification of the 23S rRNA within the 50S ribosomal subunit or the presence of efflux pumps that remove the drug from the cell.[3] |
| High Inoculum Density | An overly dense bacterial culture can overwhelm the inhibitory capacity of this compound. Standardize the bacterial inoculum to a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL. |
| Interaction with Media Components | Components within the culture medium, such as serum, may bind to this compound and reduce its effective concentration.[4] If feasible, conduct initial experiments in a serum-free medium or with a reduced serum concentration to establish a baseline. |
Issue 2: Inconsistent or Irreproducible MIC Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Preparation | Ensure the bacterial culture is in the logarithmic growth phase. Use a spectrophotometer to standardize the inoculum density for each replicate experiment. |
| Pipetting Errors | Utilize calibrated pipettes and proper technique for accurate serial dilutions. To minimize well-to-well variability, prepare a master mix of the bacterial suspension before dispensing into the microplate. |
| Edge Effects in Microplates | Evaporation from the outermost wells of a microplate can alter the concentration of this compound. Mitigate this by filling the peripheral wells with sterile water or medium without bacteria. |
| Contamination | Visually inspect plates for any signs of contamination. Maintain strict aseptic techniques throughout the experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound, a derivative of Erythromycin, is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, which in turn blocks the exit of the nascent polypeptide chain from the ribosome, effectively halting protein production.[3][5][6][7]
Q2: How should I prepare a stock solution of this compound? A2: this compound has limited solubility in water but is soluble in solvents such as ethanol and DMSO.[8] A common practice is to prepare a 10 mg/mL stock solution in 100% DMSO. This stock solution should then be aliquoted into smaller, single-use volumes and stored appropriately.
Q3: What are the recommended storage conditions for this compound solutions? A3: this compound in its powdered form should be stored at room temperature. Once dissolved in DMSO, the stock solution is stable for up to one month when stored at -20°C and for up to six months at -80°C.[2] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: What are typical MIC values for this compound against common bacteria? A4: While specific MIC data for this compound is not extensively available, the values for its parent compound, Erythromycin, can serve as a reliable starting point for determining the appropriate concentration range for your experiments.
| Bacterium | Erythromycin MIC Range (µg/mL) |
| Staphylococcus aureus | 0.06 - >256 |
| Streptococcus pneumoniae | 0.015 - >256 |
| Escherichia coli | 1 - >128 |
| Haemophilus influenzae | 0.5 - 32 |
Note: These values are for general guidance and can vary significantly between different bacterial strains. It is imperative to determine the MIC for the specific strain being investigated.
Q5: Can I use this compound in culture media containing serum? A5: Yes, but with caution. Serum proteins have the potential to bind to antibiotics, which may reduce their bioactivity.[4] If you observe lower-than-expected efficacy, consider reducing the serum concentration or performing control experiments in a serum-free medium.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Prepare this compound Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Subsequently, dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate the Microplate: Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. The final volume will be 200 µL per well, with a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL. Include a positive control (bacteria and medium, no this compound) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth, which is observed as a lack of turbidity.
Visualizations
Caption: this compound's mechanism of action on the bacterial ribosome.
References
- 1. Staphylococcal-Produced Bacteriocins and Antimicrobial Peptides: Their Potential as Alternative Treatments for Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. journals.asm.org [journals.asm.org]
Identifying and mitigating Davercin off-target effects in cell lines
Welcome to the technical support center for Davercin. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, potent, ATP-competitive small molecule inhibitor designed to selectively target Kinase X, a key regulator in the ABC signaling pathway implicated in cell proliferation. Its high affinity for the ATP-binding pocket of Kinase X is intended to suppress downstream signaling and inhibit tumor cell growth.
Q2: I'm observing a phenotype (e.g., apoptosis, cell cycle arrest) at a concentration much lower than the IC50 for Kinase X. Could this be an off-target effect?
Yes, this is a strong indicator of a potential off-target effect. When a cellular phenotype is observed at concentrations that are not consistent with the potency of the inhibitor against its primary target, it suggests that another protein or pathway is being affected.[1] It is crucial to validate that the observed phenotype is a direct result of Kinase X inhibition.
Q3: What are the first steps to determine if my observed phenotype is due to an off-target effect of this compound?
The initial and most critical step is to perform a dose-response experiment. Correlate the concentration of this compound required to induce the phenotype with the concentration required to inhibit Kinase X phosphorylation. If these do not align, further investigation is warranted. The second step is to use a structurally unrelated inhibitor of Kinase X. If this second inhibitor recapitulates the phenotype, it strengthens the evidence that the effect is on-target. Conversely, if it does not, an off-target effect of this compound is likely.
Q4: How can I identify the specific off-targets of this compound in my cell line?
Several unbiased, large-scale methods can be employed:
-
Kinome Profiling: This involves screening this compound against a large panel of recombinant kinases to identify other kinases it may inhibit.[2][3][4] This is a direct way to assess inhibitor selectivity.
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that directly bind to this compound.[3][5]
-
Phosphoproteomics: This global approach measures changes in protein phosphorylation across the proteome after this compound treatment. It can reveal unexpected changes in signaling pathways, pointing towards potential off-target kinase inhibition.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound and provides actionable steps to diagnose and solve the problem.
Problem 1: this compound induces a phenotype, but genetic knockdown/knockout of Kinase X does not.
Possible Cause: This is a classic sign that the observed phenotype is caused by an off-target effect of this compound and is independent of Kinase X.[1][7]
Troubleshooting Steps:
-
Confirm Knockdown/Knockout Efficiency: First, verify using Western blot or qPCR that the expression of Kinase X is significantly reduced or eliminated in your genetically modified cells.
-
Rescue Experiment: In the Kinase X knockout cells, treat with this compound. If the phenotype persists, it confirms the effect is off-target.
-
Identify Off-Targets: Proceed with kinome profiling or chemical proteomics to identify the unintended molecular targets of this compound.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Davercin Degradation in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of Davercin, a formulation of erythromycin, during long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (Erythromycin) degradation in experimental settings?
A1: The principal cause of this compound degradation is exposure to acidic conditions (pH < 7). In an acidic environment, the C6-hydroxyl and C12-hydroxyl groups of the erythromycin molecule undergo dehydration, leading to the formation of the inactive bicyclic degradation product, anhydroerythromycin-A. This process is initiated by the protonation of the C-9 ketone and the C-6 hydroxyl group.
Q2: What are the observable signs of this compound degradation in my stock solutions or media?
A2: While visual signs like color change or precipitation may not always be apparent, a significant decrease in the antibacterial efficacy of your compound is a key indicator of degradation. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify this compound and its degradation products.
Q3: Can this compound degradation affect my experimental results?
A3: Yes, significantly. The degradation of this compound leads to a reduction in its active concentration, which can result in an underestimation of its therapeutic or biological effects. Furthermore, the degradation products themselves could potentially have off-target effects or interfere with assays, leading to confounding results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity over time. | Degradation due to acidic pH of the medium or solution. | Buffer the experimental medium to a pH of 7.0 or higher. Use of phosphate or citrate buffers is common. Prepare fresh stock solutions before each experiment if possible. |
| Inconsistent results between experimental replicates. | Variable degradation rates due to slight pH or temperature fluctuations. | Ensure precise and consistent pH and temperature control across all replicates. Prepare a large batch of buffered medium to be used for all related experiments. |
| Suspected interference from degradation products. | Formation of anhydroerythromycin-A or other byproducts. | Use HPLC to analyze the composition of your this compound solution over the time course of your experiment. This will help you correlate the presence of degradation products with your experimental outcomes. |
Quantitative Data on this compound (Erythromycin) Stability
The stability of erythromycin is highly dependent on pH and temperature. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of pH on Erythromycin Degradation Rate at 37°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 2.0 | 0.03 | 23.1 |
| 4.0 | 0.5 | 1.39 |
| 6.0 | 23.1 | 0.03 |
| 7.0 | 231 | 0.003 |
| 8.0 | 462 | 0.0015 |
Data compiled from representative studies on erythromycin stability.
Table 2: Effect of Temperature on Erythromycin Degradation at pH 7.4
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4 | >1000 | <0.0007 |
| 25 | ~400 | ~0.0017 |
| 37 | ~231 | ~0.003 |
Data compiled from representative studies on erythromycin stability.
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Stock Solutions
This protocol describes the preparation of a buffered stock solution of this compound to minimize degradation.
Materials:
-
This compound (Erythromycin) powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated primary stock.
-
Vortex gently until the powder is completely dissolved.
-
Perform a serial dilution of the primary stock with sterile PBS (pH 7.4) to achieve the desired final concentration.
-
Filter the final stock solution through a 0.22 µm sterile filter into a fresh, sterile amber microcentrifuge tube to remove any potential microbial contamination and undissolved particles.
-
Store the buffered stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of this compound and its Degradation Products using HPLC
This protocol provides a general method for the analysis of this compound and anhydroerythromycin-A using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound (Erythromycin) standard
-
Anhydroerythromycin-A standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium phosphate monobasic), pH adjusted
-
Water (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like a phosphate buffer). A common mobile phase is a gradient of acetonitrile and a phosphate buffer (pH adjusted to 7.0).
-
Standard Preparation: Prepare a series of standard solutions of this compound and, if available, anhydroerythromycin-A in the mobile phase to create a calibration curve.
-
Sample Preparation:
-
Collect aliquots of your experimental samples at different time points.
-
Centrifuge the samples to pellet any cells or debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the UV detection wavelength to approximately 215 nm.
-
Inject the prepared standards and samples onto the HPLC column.
-
Run the HPLC method with a suitable gradient to separate this compound from its degradation products.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and anhydroerythromycin-A based on the retention times of the standards.
-
Quantify the amount of each compound in your samples by comparing the peak areas to the calibration curve.
-
Visualizations
Caption: Degradation pathway of this compound in acidic conditions.
Caption: Workflow for assessing this compound stability over time.
Caption: Troubleshooting flowchart for this compound degradation issues.
Technical Support Center: Improving Reproducibility of Davercin Susceptibility Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on Davercin (Erythromycin Cyclocarbonate) susceptibility testing. Our goal is to enhance the reproducibility and accuracy of your experimental results through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.
I. Introduction to this compound Susceptibility Testing
A. What is this compound?
This compound is a macrolide antibiotic, a derivative of erythromycin. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible microorganisms. This action prevents the elongation of polypeptide chains, thereby halting bacterial growth. This compound is primarily effective against Gram-positive bacteria and some Gram-negative bacteria.
B. Why is Reproducible Susceptibility Testing Important?
Reproducible susceptibility testing is critical for several reasons:
-
Accurate Assessment of Antimicrobial Activity: Consistent testing ensures that the determined potency of this compound against various microorganisms is reliable.
-
Standardization Across Studies: Reproducibility allows for the comparison of data from different laboratories and studies, which is essential for collaborative research and drug development.
-
Informed Decision-Making: Reliable data on microbial susceptibility is crucial for making informed decisions in pre-clinical and clinical research.
-
Understanding Resistance Mechanisms: Consistent results help in identifying and characterizing microbial resistance to this compound.
II. Frequently Asked Questions (FAQs)
A. General Questions
-
Q1: What are the standard methods for this compound susceptibility testing? A1: The most common and internationally recognized methods for antimicrobial susceptibility testing (AST), including for macrolides like this compound, are broth microdilution and disk diffusion. These methods are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Q2: Which quality control (QC) strains should I use for this compound susceptibility testing? A2: Commonly used QC strains for macrolide susceptibility testing include Staphylococcus aureus ATCC® 25923™ and ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™, and Haemophilus influenzae ATCC® 49766™. It is crucial to use the specific strains recommended by the standardizing body (CLSI or EUCAST) whose guidelines you are following.
-
Q3: Where can I find the latest breakpoints for this compound (Erythromycin)? A3: The latest interpretive criteria (breakpoints) for erythromycin are published in the CLSI M100 document ("Performance Standards for Antimicrobial Susceptibility Testing") and the EUCAST breakpoint tables. It is essential to refer to the most current versions of these documents.
B. Questions related to Experimental Protocols
-
Q4: What is the recommended growth medium for this compound susceptibility testing? A4: For non-fastidious bacteria, cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media. For fastidious organisms like Streptococcus pneumoniae, supplementation with lysed horse blood is often required. The pH of the medium is critical and should be between 7.2 and 7.4.
-
Q5: How critical is the inoculum density in the susceptibility test? A5: Inoculum density is a critical parameter. For broth microdilution, the final concentration should be approximately 5 x 10^5 CFU/mL. For disk diffusion, the inoculum should be standardized to a 0.5 McFarland turbidity standard. Deviations from the recommended inoculum density can lead to erroneous results.
-
Q6: My results for this compound are inconsistent. What are the common sources of variability? A6: Inconsistency in macrolide susceptibility testing can arise from several factors, including:
-
Variations in the cation concentration (Ca²⁺ and Mg²⁺) of the Mueller-Hinton medium.
-
Incorrect pH of the medium.
-
Inoculum preparation and density.
-
Incubation conditions (temperature, CO₂ levels for certain organisms).
-
Improper storage of this compound stock solutions or disks.
-
C. Questions related to Data Interpretation
-
Q7: I observe a "D-shaped" zone of inhibition in the disk diffusion test. What does this indicate? A7: A D-shaped zone of inhibition around a clindamycin disk placed near an erythromycin disk indicates inducible resistance to clindamycin, mediated by an erm gene. This is known as a positive D-test. In this case, the organism should be reported as resistant to clindamycin, even though it may appear susceptible in vitro without the presence of erythromycin.
-
Q8: What are the main mechanisms of resistance to this compound (Erythromycin)? A8: The two primary mechanisms of resistance to macrolides are:
-
Target site modification: Methylation of the 23S rRNA of the 50S ribosomal subunit, encoded by erm genes. This confers resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype), which can be either inducible or constitutive.
-
Drug efflux: Active pumping of the antibiotic out of the bacterial cell, mediated by mef genes. This results in the M-phenotype, which confers resistance to macrolides but not to lincosamides or streptogramin B.
-
III. Troubleshooting Guides
A. Troubleshooting Unexpected Results in Broth Microdilution
| Issue | Possible Cause(s) | Recommended Action(s) |
| MICs are consistently too high | Inoculum is too dense. | Ensure the inoculum is standardized to the correct McFarland turbidity before dilution. |
| Cation concentration in the medium is too low. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. | |
| This compound stock solution has degraded. | Prepare fresh stock solutions and store them appropriately at -20°C or below. | |
| MICs are consistently too low | Inoculum is too light. | Re-standardize the inoculum preparation procedure. |
| pH of the medium is too acidic. | Check and adjust the pH of the medium to be within the 7.2-7.4 range. | |
| No growth in control wells | Inoculum was not viable or was not added. | Repeat the assay, ensuring proper inoculum preparation and addition. |
| The medium is inhibitory. | Check the quality and sterility of the Mueller-Hinton broth. | |
| Skipped wells (growth at higher concentrations but not at lower ones) | Contamination of the well. | Use aseptic techniques during plate preparation. |
| Improper mixing of the drug dilutions. | Ensure proper mixing during the serial dilution process. |
B. Troubleshooting Unexpected Results in Disk Diffusion
| Issue | Possible Cause(s) | Recommended Action(s) |
| Zone diameters are consistently too small | Inoculum is too heavy. | Standardize the inoculum to a 0.5 McFarland turbidity. |
| Agar depth is too shallow. | Ensure the agar depth is uniform and at the recommended 4 mm. | |
| This compound disks have lost potency. | Use new, properly stored antibiotic disks. Check the expiration date. | |
| Zone diameters are consistently too large | Inoculum is too light. | Re-standardize the inoculum preparation. |
| Agar depth is too deep. | Ensure the agar depth is uniform and at the recommended 4 mm. | |
| Poorly defined zone edges | Swarming of motile organisms (e.g., Proteus spp.). | Read the edge of the heavy, uniform growth, ignoring the thin film of swarming. |
| Mixed culture. | Re-isolate the test organism to ensure a pure culture. | |
| Presence of colonies within the zone of inhibition | Mixed culture with a resistant subpopulation. | Check for purity and re-test. |
| Heteroresistance. | Report the organism as resistant. |
IV. Experimental Protocols
A. Broth Microdilution Method
This protocol is based on the guidelines from CLSI for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound analytical grade powder.
-
Dissolve in a suitable solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Make serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
Dispense 50 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.
-
Add 50 µL of the standardized inoculum to each well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
B. Disk Diffusion Method
This protocol is based on the Kirby-Bauer method as described by CLSI and EUCAST.
-
Inoculum Preparation:
-
Prepare an inoculum suspension as described for the broth microdilution method to match a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically apply a this compound (Erythromycin 15 µg) disk to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Measuring the Zone of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
-
C. D-test for Inducible Clindamycin Resistance
-
Procedure:
-
Perform the disk diffusion test as described above.
-
Place a clindamycin (2 µg) disk and an erythromycin (15 µg) disk in close proximity (15-26 mm, edge to edge) on the inoculated MHA plate.
-
Incubate as for a standard disk diffusion test.
-
-
Interpretation:
-
A flattening of the clindamycin zone adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance.
-
V. Data Interpretation
The interpretation of MIC values and zone diameters should be performed according to the latest CLSI M100 or EUCAST breakpoint tables. As this compound is an erythromycin derivative, the breakpoints for erythromycin are applicable.
A. CLSI Breakpoints for this compound (Erythromycin)
Note: These values are for illustrative purposes and are subject to change. Always consult the latest CLSI M100 document.
| Organism | MIC (µg/mL) | Disk Diffusion (mm) |
| S | I | |
| Staphylococcus aureus | ≤ 0.5 | 1-4 |
| Streptococcus pneumoniae | ≤ 0.25 | 0.5 |
| Enterococcus spp. | ≤ 0.5 | 1-4 |
B. EUCAST Breakpoints for this compound (Erythromycin)
Note: These values are for illustrative purposes and are subject to change. Always consult the latest EUCAST breakpoint tables.
| Organism | MIC (µg/mL) | Disk Diffusion (mm) |
| S | R | |
| Staphylococcus aureus | ≤ 1 | > 2 |
| Streptococcus pneumoniae | ≤ 0.25 | > 0.5 |
| Enterococcus spp. | ≤ 1 | > 4 |
VI. Quality Control
A. Recommended QC Strains and Ranges
Note: These ranges are for erythromycin and are based on CLSI and EUCAST guidelines. Always refer to the current official documents for the most up-to-date QC ranges.
| QC Strain | Test Method | Acceptable QC Range |
| Staphylococcus aureus | Broth Microdilution (MIC in µg/mL) | 0.25 - 1 |
| ATCC® 29213™ | ||
| Staphylococcus aureus | Disk Diffusion (Zone Diameter in mm) | 22 - 30 |
| ATCC® 25923™ | ||
| Streptococcus pneumoniae | Broth Microdilution (MIC in µg/mL) | 0.03 - 0.12 |
| ATCC® 49619™ | ||
| Streptococcus pneumoniae | Disk Diffusion (Zone Diameter in mm) | 25 - 30 |
| ATCC® 49619™ | ||
| Haemophilus influenzae | Disk Diffusion (Zone Diameter in mm) | 10 - 16 |
| ATCC® 49766™ |
VII. Mechanism of Action and Resistance
A. This compound's Mechanism of Action
This compound, like other macrolides, inhibits bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel through which nascent polypeptide chains pass. This prevents the elongation of the protein, leading to a bacteriostatic effect.
Factors affecting Davercin activity in different culture media
Welcome to the Davercin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting this compound (erythromycin) activity in different culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Erythromycin)?
A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of amino acids during protein assembly, ultimately halting bacterial growth.[1][2][3][4][5][6] This action is primarily bacteriostatic, meaning it stops bacteria from reproducing, but at higher concentrations, it can be bactericidal.
Q2: Why am I seeing variable this compound activity in my experiments?
A2: The activity of this compound is highly sensitive to the experimental conditions. Key factors that can influence its efficacy include the pH of the culture medium, the composition of the medium itself, the inoculum size, and the incubation time.[7] Inconsistent results often arise from variations in these parameters.
Q3: How does the pH of the culture medium affect this compound's activity?
A3: this compound's activity is significantly enhanced in alkaline conditions (higher pH) and is reduced in acidic conditions (lower pH).[7][8][9][10] This is because the un-ionized form of the drug, which is more prevalent at alkaline pH, can more readily penetrate bacterial cells. Conversely, this compound is unstable in acidic environments, which can lead to its degradation and loss of activity.[11][12]
Q4: Which type of culture medium is recommended for testing this compound's activity?
A4: Mueller-Hinton Broth (MHB) is the standard medium recommended for routine antimicrobial susceptibility testing of non-fastidious bacteria. However, the composition of the medium can impact the observed Minimum Inhibitory Concentration (MIC). For instance, different formulations of MHB or the use of other media like Tryptic Soy Broth (TSB) can yield different results.[13][14] It is crucial to use a consistent and standardized medium for comparable results.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is sparingly soluble in water but freely soluble in ethanol. It is recommended to prepare a stock solution in ethanol (e.g., 95%) and store it at -20°C for up to one year. Working solutions can then be prepared by diluting the stock solution in the appropriate culture medium. Be aware that the solution may crystallize when added to a liquid culture, but this does not typically affect its activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
| Possible Cause | Troubleshooting Step |
| Acidic pH of the medium | Verify the pH of your culture medium. This compound is less active and unstable at acidic pH.[11][12] Adjust the medium to a pH between 7.2 and 8.5 for optimal activity.[8][9] |
| High inoculum density | An excessively high bacterial inoculum can lead to apparently higher MICs.[7] Standardize your inoculum to 0.5 McFarland, which corresponds to approximately 1.5 x 10^8 CFU/mL, and then dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution).[15][16] |
| Degraded this compound stock | Prepare a fresh stock solution of this compound. Ensure it is stored correctly at -20°C in a non-aqueous solvent like ethanol. |
| Medium composition | The presence of certain components in the culture medium can interfere with this compound's activity. Use a standardized medium like cation-adjusted Mueller-Hinton Broth (CAMHB) for consistent results. |
Issue 2: Inconsistent or non-reproducible MIC results.
| Possible Cause | Troubleshooting Step |
| Variable pH across experiments | Ensure the pH of the culture medium is consistent for all experiments. Prepare a large batch of medium and verify its pH before use. |
| Inconsistent inoculum preparation | Always standardize the inoculum using a McFarland standard before dilution to ensure a consistent starting bacterial concentration. |
| Fluctuations in incubation time | The apparent MIC can increase with longer incubation times.[7] Adhere to a standardized incubation period (e.g., 16-20 hours for broth microdilution).[15] |
| Pipetting errors | Use calibrated pipettes and proper technique to ensure accurate serial dilutions of this compound. |
Issue 3: No bacterial inhibition observed even at high this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Bacterial resistance | The bacterial strain may be resistant to erythromycin. This can be due to mechanisms like drug efflux pumps or modification of the ribosomal target site.[17] |
| Incorrect stock solution concentration | Re-calculate and prepare a fresh stock solution, ensuring the correct weight and volume are used. |
| Complete degradation of this compound | If the stock solution was prepared in an acidic buffer or stored improperly, it may have completely degraded. Prepare a fresh stock in an appropriate solvent. |
Data Presentation
The following tables summarize the impact of different factors on this compound's activity.
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacilli
| Organism | pH of Medium | Percentage of Strains Inhibited at ≤12.5 µg/mL |
| Escherichia coli | 7.4 | 1% |
| 8.5 | 100% | |
| Klebsiella-Enterobacter | 7.4 | 10% |
| 8.5 | 98% | |
| Pseudomonas aeruginosa | 7.4 | 0% |
| 8.5 | 91% | |
| Data adapted from studies on the effect of pH on erythromycin activity.[8][9] |
Table 2: Comparison of this compound (Erythromycin) MICs in Different Broth Media
| Organism | Medium | MIC Range (µg/mL) |
| Staphylococcus aureus | Mueller-Hinton Broth | 0.25 - >2048[18] |
| Tryptic Soy Broth | Generally similar to MHB, but can vary[14][19] | |
| Escherichia coli | Mueller-Hinton Broth | ≤0.5 - >64[20] |
| Tryptic Soy Broth | Can show variations compared to MHB[19] | |
| Note: MIC values can be strain-dependent. The data presented are illustrative ranges. |
Experimental Protocols
Protocol 1: Broth Microdilution for Determining this compound MIC
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[21]
-
Preparation of this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve in 95% ethanol to a final concentration of 10 mg/mL.
-
Store the stock solution at -20°C.
-
-
Preparation of this compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.
-
Prepare a working solution of this compound in MHB at twice the highest desired final concentration.
-
Add 200 µL of this working solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: this compound's mechanism of action on the bacterial ribosome.
Caption: Workflow for assessing factors affecting this compound activity.
Caption: Troubleshooting logic for this compound activity experiments.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. himedialabs.com [himedialabs.com]
- 6. Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH, inoculum size, and incubation time on the susceptibility of Ureaplasma urealyticum to erythromycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the Activity of Erythromycin Against 500 Isolates of Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Relationship between Antibiotic Susceptibility and pH in the Case of Uropathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of three culture media in assessing the sensitivity of antibiotics to common foodborne microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. goldbio.com [goldbio.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. research-portal.uu.nl [research-portal.uu.nl]
- 21. goldbio.com [goldbio.com]
Preventing Davercin precipitation in experimental assays
Welcome to the technical support center for Davercin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental assays. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound, also known as Erythromycin A cyclic 11,12-carbonate, is a semi-synthetic macrolide antibiotic.[1] Like its parent compound, erythromycin, this compound has limited water solubility and is hydrophobic in nature.[1][2] Precipitation typically occurs when a concentrated stock solution of this compound, prepared in an organic solvent, is diluted into an aqueous buffer or cell culture medium, causing the compound to fall out of solution. This is primarily due to its poor aqueous solubility and instability in acidic conditions.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF) are recommended.[1][3] It is sparingly soluble in aqueous buffers.[3]
Q3: How does pH affect the stability and solubility of this compound?
The stability of erythromycin, and by extension this compound, is highly pH-dependent. It is known to be unstable and degrades rapidly in acidic conditions (pH below 6.5).[4][5] For optimal stability in aqueous solutions, a pH of at least 5.5 is desirable, with better stability observed in neutral to slightly alkaline conditions (pH 7.0 - 8.5).[4][5] When preparing dilutions, ensure the final pH of the medium is within this stable range.
Q4: My this compound solution appears cloudy or has visible precipitates in the cell culture medium. What happened?
Cloudiness or precipitation upon adding a this compound-DMSO stock to your culture medium is a common issue. It indicates that the aqueous solubility of this compound has been exceeded. This can happen for several reasons:
-
High Final Concentration: The target concentration in your assay may be higher than this compound's solubility limit in the aqueous medium.
-
Improper Dilution: Adding the DMSO stock too quickly can create localized areas of high concentration, leading to immediate precipitation.[6]
-
Temperature Shifts: Moving solutions between different temperatures (e.g., from -20°C storage to a 37°C incubator) can cause compounds to fall out of solution.
-
Media Components: Components in the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[7]
Q5: What is the mechanism of action for this compound?
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[8][9][10] This action blocks the exit tunnel for the growing polypeptide chain, thereby halting protein elongation.[10] Additionally, this compound and erythromycin possess anti-inflammatory properties, which are partly attributed to their ability to inhibit the activation of the transcription factor NF-κB.[11][12]
Data Summary: this compound & Erythromycin Solubility
The following table summarizes the solubility of Erythromycin, the parent compound of this compound, in various common laboratory solvents. This data provides a strong reference for preparing this compound solutions.
| Solvent | Approximate Solubility | Source |
| DMSO | 15 mg/mL | [3] |
| Ethanol | 30 mg/mL | [3] |
| Dimethyl formamide (DMF) | 15 mg/mL | [3] |
| Water | ~2 mg/mL (Very slightly soluble) | [13] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step method to minimize precipitation when preparing this compound for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Prepare High-Concentration Stock Solution (in DMSO): a. Weigh the required amount of this compound powder in a sterile tube. b. Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mM). Using anhydrous DMSO is critical as water contamination can lower the solubility. c. Vortex thoroughly until the this compound is completely dissolved. A brief sonication may assist dissolution.[14] d. Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
-
Prepare Intermediate Dilutions (Optional but Recommended): a. To avoid precipitation from a large volume change, perform one or more serial dilutions of the DMSO stock using pre-warmed (37°C) cell culture medium or buffer. b. This helps to gradually lower the DMSO concentration.
-
Prepare Final Working Solution: a. Pre-warm the final volume of aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). b. While gently vortexing or swirling the pre-warmed medium, add the this compound stock solution (or intermediate dilution) drop-by-drop. This rapid dispersion is crucial to prevent localized concentrations from exceeding the solubility limit. c. Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration is likely too high.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. globalrph.com [globalrph.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Erythromycin cyclocarbonate) | Bacterial | CAS 55224-05-0 | Buy this compound (Erythromycin cyclocarbonate) from Supplier InvivoChem [invivochem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 11. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erythromycin - LKT Labs [lktlabs.com]
- 14. Erythromycin | Antibiotic | Antibacterial | ribosome | TargetMol [targetmol.com]
Optimizing incubation time for Davercin efficacy studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize incubation time and overall experimental design for Davercin efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Erythromycin Cyclocarbonate) is a macrolide antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which in turn prevents the elongation of polypeptide chains.[3][4][5] While it is primarily considered a bacteriostatic agent (inhibits bacterial growth), it can exhibit bactericidal (bacteria-killing) properties at higher concentrations.[3]
Q2: Which types of microorganisms is this compound effective against?
This compound has a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. It also shows efficacy against some Gram-negative bacteria like Neisseria gonorrhoeae and Haemophilus influenzae, as well as other microorganisms including Mycoplasma and Chlamydia.[4]
Q3: What is a typical starting point for incubation time when testing this compound's efficacy?
For antimicrobial susceptibility testing (AST), a standard incubation time is typically 18-24 hours for most common, rapidly growing bacteria. However, the optimal time can vary depending on the specific bacterial species, the growth rate of the microorganism, and the specific research question being addressed. For slower-growing organisms, a longer incubation period may be necessary. It is crucial to establish a consistent incubation time across all experiments in a study for comparable results.
Q4: How does the growth phase of the bacteria affect this compound's efficacy?
This compound, like many antibiotics that target protein synthesis, is most effective against actively dividing bacteria (i.e., those in the logarithmic or exponential growth phase). During this phase, bacteria are rapidly synthesizing proteins, making them more susceptible to agents that disrupt this process. Efficacy may be reduced against bacteria in the stationary or lag phases of growth.
Troubleshooting Guide
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.
-
Question: We are observing significant differences in the MIC of this compound against the same bacterial strain across multiple experimental runs. What could be the cause?
-
Answer:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the same density for each experiment, typically using a McFarland standard. Inconsistent inoculum size is a major source of variability.
-
Growth Medium: Verify that the same batch and formulation of growth medium (e.g., Mueller-Hinton broth) is used consistently. Variations in pH or nutrient content can affect both bacterial growth and antibiotic activity.
-
This compound Stock Solution: Prepare fresh stock solutions of this compound for each experiment or ensure proper storage of aliquots at the correct temperature to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Incubation Conditions: Confirm that the incubator temperature and CO2 levels (if applicable) are stable and consistent.
-
Issue 2: No observable effect of this compound on bacterial growth.
-
Question: We do not see any inhibition of bacterial growth, even at high concentrations of this compound. What should we check?
-
Answer:
-
Bacterial Resistance: The bacterial strain you are using may be resistant to macrolide antibiotics. Confirm the known susceptibility profile of your strain or test a known sensitive control strain in parallel.
-
This compound Potency: The this compound compound may have degraded. Use a fresh stock or a new batch of the compound. It is also advisable to confirm the activity of your this compound stock on a known susceptible quality control strain.
-
Experimental Protocol: Double-check all steps in your protocol, particularly the dilution series for this compound and the addition of the bacterial inoculum.
-
Issue 3: Inconsistent results at the edges of microtiter plates (edge effect).
-
Question: We notice that the bacterial growth in the outer wells of our 96-well plates is different from the inner wells, affecting our results. How can we mitigate this?
-
Answer:
-
Evaporation: Edge effects are often due to evaporation from the outer wells, which concentrates the media and the antibiotic. To minimize this, you can fill the peripheral wells with sterile water or media without bacteria and not use them for experimental data. Using a plate sealer can also significantly reduce evaporation.
-
Temperature Distribution: Ensure even temperature distribution within your incubator. Avoid stacking plates, as this can lead to temperature gradients.
-
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a generalized method for determining the MIC of this compound.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at a concentration four times the highest final concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in a 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in a row of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (bacteria, no drug), and well 12 as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Data Presentation
Table 1: Example of MIC Data for this compound against Various Bacterial Strains
| Bacterial Strain | This compound MIC (µg/mL) - Replicate 1 | This compound MIC (µg/mL) - Replicate 2 | This compound MIC (µg/mL) - Replicate 3 | Average MIC (µg/mL) |
| Staphylococcus aureus | 0.5 | 0.5 | 1.0 | 0.67 |
| Streptococcus pyogenes | 0.25 | 0.25 | 0.25 | 0.25 |
| Escherichia coli | >64 | >64 | >64 | >64 |
| Pseudomonas aeruginosa | >64 | >64 | >64 | >64 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing incubation time.
References
Technical Support Center: Troubleshooting Davercin Resistance in Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Davercin resistance development in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, a derivative of Erythromycin, is a macrolide antibiotic.[1][2] It functions by inhibiting protein synthesis in susceptible bacteria.[2][3] Specifically, it binds to the 50S ribosomal subunit, which blocks the exit of the growing polypeptide chain, thereby halting protein production and preventing bacterial growth.[2][4] This action is primarily bacteriostatic, meaning it stops bacteria from multiplying, but can be bactericidal in high concentrations for certain microorganisms.[2]
Q2: My bacterial culture is showing resistance to this compound. What are the common mechanisms of resistance?
Bacteria can develop resistance to macrolides like this compound through several mechanisms:[5][6][7]
-
Target Site Modification: Alteration of the 50S ribosomal subunit, often through enzymatic methylation (by erm genes), which reduces the binding affinity of this compound.
-
Active Efflux Pumps: Bacteria may acquire genes that code for efflux pumps which actively transport this compound out of the cell, preventing it from reaching its ribosomal target.[6]
-
Enzymatic Inactivation: Production of enzymes, such as esterases, that can degrade or modify the this compound molecule, rendering it inactive.[5]
Q3: How can I confirm if my bacterial strain is truly resistant to this compound?
Initial observations of growth in the presence of this compound should be confirmed using standardized antimicrobial susceptibility testing (AST) methods. The two primary methods are:
-
Broth Dilution: To determine the Minimum Inhibitory Concentration (MIC).[8][9]
-
Disk Diffusion (Kirby-Bauer Test): To measure the zone of inhibition around a this compound-impregnated disk.[10][11]
Consistent results from these tests, interpreted according to established guidelines (e.g., CLSI or EUCAST), are necessary to confirm resistance.[12][13][14]
Q4: My Minimum Inhibitory Concentration (MIC) assay results for this compound are inconsistent across replicates. What could be the cause?
Inconsistent MIC results can stem from several factors:[15][16]
-
Inoculum Preparation: An incorrect bacterial concentration is a common source of error. Ensure the inoculum is standardized to a 0.5 McFarland standard.[10][17]
-
Homogeneity of Solutions: Ensure the this compound stock solution and the dilutions in the microplate are thoroughly mixed.[15]
-
Reagent Stability: Verify the age and storage conditions of the this compound powder and prepared stock solutions. Antibiotic degradation can lead to variable results.[16]
-
Incubation Conditions: Inconsistent temperature or incubation time can affect bacterial growth and, consequently, the MIC reading.[16]
-
Pipetting Errors: Inaccurate pipetting during the serial dilution process can lead to significant variations in antibiotic concentration.
Troubleshooting Guides
Problem 1: Unexpectedly large or small zones of inhibition in a Disk Diffusion Assay.
-
Potential Cause 1: Incorrect Inoculum Density.
-
Too light: A sparse bacterial lawn will result in larger zones of inhibition, potentially misinterpreting a resistant strain as susceptible.
-
Too heavy: A dense bacterial lawn can lead to smaller zones of inhibition, potentially masking susceptibility.
-
Solution: Always standardize your inoculum to a 0.5 McFarland turbidity standard before plating.[10][17]
-
-
Potential Cause 2: Improper Agar Depth.
-
Too shallow (<4mm): Allows for excessive diffusion of the antibiotic, leading to falsely large zones of inhibition.[17]
-
Too deep (>4mm): Restricts antibiotic diffusion, resulting in falsely small zones of inhibition.[17]
-
Solution: Ensure Mueller-Hinton agar plates are poured to a uniform depth of 4 mm.[10][17]
-
-
Potential Cause 3: Issues with Antibiotic Disks.
-
Improper storage: Disks not stored at the correct temperature or with a desiccant can lose potency.[18]
-
Expired disks: Do not use antibiotic disks past their expiration date.[18]
-
Solution: Store this compound disks in a tightly sealed container at the recommended temperature and always check the expiration date.
-
Problem 2: No visible growth in the positive control well of a Broth Microdilution MIC Assay.
-
Potential Cause 1: Inoculum Viability.
-
The bacterial culture used for the inoculum may not have been viable.
-
Solution: Use a fresh overnight culture to prepare the inoculum. Always perform a plate count on a sample of the prepared inoculum to confirm the CFU/mL.
-
-
Potential Cause 2: Contamination of Media.
-
The Mueller-Hinton broth may have been contaminated with an inhibitory substance.
-
Solution: Use fresh, sterile Mueller-Hinton broth from a reputable source.
-
Problem 3: Suspected resistance, but phenotypic tests are inconclusive.
-
Potential Cause: Low-level resistance or inducible resistance mechanisms.
-
Some resistance mechanisms are only expressed in the presence of the antibiotic and may not be robustly detected in standard tests.
-
Solution: Proceed with molecular methods to detect the presence of known resistance genes. Techniques like PCR can identify genes encoding for efflux pumps or ribosomal modifying enzymes.[19][20]
-
Data Presentation
Table 1: Example Interpretive Criteria for this compound (Erythromycin) Susceptibility Testing
| Method | Susceptible | Intermediate | Resistant |
| Disk Diffusion (15 µg disk) | ≥ 23 mm | 14 - 22 mm | ≤ 13 mm |
| Broth Microdilution (MIC) | ≤ 0.5 µg/mL | 1 - 4 µg/mL | ≥ 8 µg/mL |
Note: These are example values. Always refer to the latest guidelines from standards organizations like CLSI or EUCAST for the specific organism being tested.[12][21]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[8][22] Leave one column of wells with only MHB to serve as a sterility control and another for a positive growth control.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[8]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8][9][23]
Protocol 2: Kirby-Bauer Disk Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard as described in the MIC protocol.[10][17]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[13][17]
-
Disk Placement: Using sterile forceps or a disk dispenser, place a this compound-impregnated disk (15 µg) onto the surface of the agar. Gently press the disk to ensure complete contact with the agar.[18]
-
Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the area with no bacterial growth) in millimeters.[17]
-
Interpretation: Compare the measured zone diameter to the interpretive standards to determine if the strain is susceptible, intermediate, or resistant.[24]
Protocol 3: PCR for Detection of erm Resistance Genes
-
DNA Extraction: Isolate genomic DNA from the bacterial strain of interest using a commercial DNA extraction kit or a standard lysis protocol.
-
Primer Design: Utilize primers specific to a conserved region of the target erm gene (e.g., ermA, ermB, ermC).
-
PCR Amplification: Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific primers. Add the extracted bacterial DNA as the template.
-
Thermocycling: Perform PCR using an optimized cycling protocol, which typically includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[19]
-
Gel Electrophoresis: Analyze the PCR product by running it on an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization: Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates the presence of the erm gene.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pillintrip.com [pillintrip.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. apec.org [apec.org]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. dickwhitereferrals.com [dickwhitereferrals.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Errors in antibiotic sensitivity testing: Barking up the wrong tree - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. asm.org [asm.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. journals.asm.org [journals.asm.org]
- 20. Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria [mdpi.com]
- 21. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
How to control for Davercin solvent effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for solvent effects in experiments involving Davercin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common solvents?
A1: this compound is a macrolide antibiotic whose active ingredient is Erythromycin, typically in the form of Erythromycin Cyclocarbonate, a derivative of Erythromycin A.[1][2][3][4][5] Like its parent compound, this compound functions by inhibiting protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[1][6][7] Erythromycin has poor solubility in water and is therefore often dissolved in organic solvents for experimental use.[8][9][10] Common solvents include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF).[3][4][11][12]
Q2: Why is it critical to control for solvent effects?
A2: Solvents, often referred to as "vehicles" in experimental contexts, are not always inert and can exert their own biological effects, which can confound experimental results.[13][14] For instance, DMSO at concentrations above 1% can alter cellular functions[14][15], and ethanol has been shown to stimulate proliferation in certain cell lines.[13] Failing to account for these effects can lead to misinterpretation of the data, where an observed effect is incorrectly attributed to this compound when it is actually caused or influenced by the solvent.
Q3: What is a "vehicle control" and how does it address solvent effects?
A3: A vehicle control is a crucial experimental group that is treated with the same solvent (vehicle) used to dissolve the test compound (this compound), but without the compound itself.[16][17] This control group serves as a baseline to distinguish the specific effects of this compound from the non-specific effects of the solvent.[18] Any biological activity observed in the vehicle control group can be attributed to the solvent, allowing researchers to isolate the true effect of the active drug.[16][18][19]
Q4: Which signaling pathways can be affected by this compound's active ingredient, Erythromycin?
A4: Erythromycin has been shown to modulate several key cellular signaling pathways, which is important to consider during experimental design. These include:
-
Inhibition of the NF-κB (Nuclear Factor-kappa B) pathway , which plays a role in inflammation.[20][21]
-
Inhibition of the ERK/MAPK (Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase) pathway , involved in cell proliferation.[22]
-
Inhibition of the PI3K-mTOR (Phosphoinositide 3-kinase/mammalian Target of Rapamycin) pathway , which is linked to cellular senescence and growth.[23]
When studying these or related pathways, a vehicle control is indispensable for correctly interpreting any observed changes.
Troubleshooting and Experimental Guides
Issue: My vehicle control group shows significant biological effects compared to the untreated (negative) control.
Solution: This indicates that the solvent itself is active in your experimental model at the concentration used.
-
Action 1: Perform a Solvent Dose-Response Curve. Before your main experiment, test a range of solvent concentrations to determine the highest concentration that does not produce a significant biological effect in your model. This is often referred to as the maximum non-toxic concentration.
-
Action 2: Lower Solvent Concentration. Whenever possible, prepare a higher concentration stock of this compound so that the final volume of solvent added to your experimental system is as low as possible, ideally below 0.1% to prevent solvent-associated effects.[24]
-
Action 3: Consider an Alternative Solvent. If a low, non-interfering concentration cannot be achieved, investigate whether this compound is soluble in an alternative solvent that is more inert in your system.
Issue: How do I prepare this compound stock solutions and subsequent dilutions?
Solution: Proper preparation is key to avoiding precipitation and ensuring consistent solvent concentration.
-
Workflow: The diagram below illustrates a standard workflow for preparing stock solutions and experimental dilutions while maintaining a consistent final solvent concentration across all relevant groups.
Caption: Experimental workflow for preparing and testing this compound with appropriate controls.
Data and Protocols
Quantitative Data: Solubility of Erythromycin
The following table summarizes the solubility of Erythromycin, the active component of this compound, in various common solvents. This information is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Reference |
| Water | Slightly soluble (solubility decreases with temperature) | [8][9] |
| Ethanol | Freely soluble (~30 mg/mL) | [8][11] |
| Methanol | Soluble | [8] |
| DMSO | Soluble (~15 mg/mL) | [11] |
| DMF | Soluble (~15 mg/mL) | [11] |
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [11] |
Recommended Maximum Solvent Concentrations for In Vitro Assays
To minimize solvent-induced artifacts, it is recommended to keep the final concentration of the vehicle as low as possible.
| Solvent | Recommended Max Concentration | Notes |
| DMSO | ≤ 0.5% | Concentrations above 1% often cause cellular effects.[14][15] Always run a toxicity curve for your specific cell line. |
| Ethanol | ≤ 0.5% | Can have stimulatory or inhibitory effects depending on the cell type and concentration.[13][14] |
Experimental Protocol: Cell Viability Assay to Determine Solvent Toxicity
This protocol outlines a general method using an MTT assay to determine the maximum non-toxic concentration of a solvent on a given cell line.
Objective: To identify the highest concentration of a solvent (e.g., DMSO) that does not significantly impact cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Solvent Preparation: Prepare serial dilutions of the solvent (e.g., DMSO: 4%, 2%, 1%, 0.5%, 0.25%, 0.1%) in the appropriate cell culture medium.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different solvent concentrations to the wells.
-
Include "untreated" control wells containing only the medium.
-
Include "blank" wells containing only the medium (no cells).
-
-
Incubation: Incubate the plate for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis:
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate cell viability as a percentage relative to the "untreated" control cells.
-
Plot cell viability versus solvent concentration to determine the highest concentration that does not cause a significant decrease in viability.
-
Visualizing Potential Pathway Interference
The diagram below illustrates how a solvent could potentially interfere with a signaling pathway, such as NF-κB, which is known to be modulated by Erythromycin. This highlights the importance of the vehicle control to differentiate between the effects of the drug and its carrier.
Caption: Potential confounding effects of a solvent on the NF-κB signaling pathway.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oladoctor.com [oladoctor.com]
- 4. medicine-onlinee.org [medicine-onlinee.org]
- 5. oladoctor.com [oladoctor.com]
- 6. pillintrip.com [pillintrip.com]
- 7. Page loading... [wap.guidechem.com]
- 8. ERYTHROMYCIN - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bioaustralis.com [bioaustralis.com]
- 13. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Solvent control: Significance and symbolism [wisdomlib.org]
- 19. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Erythromycin attenuates oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Minimizing edge effects in 96-well plate assays with Davercin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize edge effects in 96-well plate assays, particularly when working with the macrolide antibiotic Davercin.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in a 96-well plate assay?
A1: The edge effect is a common issue in microplate assays where the wells on the perimeter of the plate behave differently than the central wells.[1][2] This discrepancy is primarily caused by a higher rate of evaporation in the outer wells, leading to changes in the concentration of media components, salts, and the compound being tested, such as this compound.[1][2][3] Temperature gradients across the plate can also contribute to this effect.[2][4] These variations can result in inconsistent cell growth, altered enzyme activity, and ultimately, unreliable and irreproducible data.[2][5][6]
Q2: How does the edge effect specifically impact assays involving this compound?
A2: this compound, a macrolide antibiotic, acts by inhibiting bacterial protein synthesis.[7] The efficacy of an antibiotic is highly dependent on its concentration. The evaporation that causes the edge effect can increase the concentration of this compound in the outer wells, potentially leading to greater-than-expected antimicrobial activity or cytotoxicity that is not representative of the intended experimental conditions. Conversely, temperature fluctuations can affect bacterial growth rates, further confounding the results.
Q3: What are the main consequences of not addressing the edge effect?
A3: Failing to mitigate the edge effect can lead to several problems, including:
-
Increased data variability and poor reproducibility: This can manifest as larger standard deviations and a lower signal-to-noise ratio.[2]
-
Inaccurate results: The observed effects in the outer wells may not be a true reflection of the compound's activity.
-
Wasted resources: If the outer 36 wells are discarded to avoid the edge effect, it results in a 37.5% loss of usable assay space per plate.[5][8]
Troubleshooting Guide
Problem: I'm observing higher/lower than expected activity of this compound in the outer wells of my 96-well plate.
This is a classic sign of the edge effect. The following troubleshooting steps and mitigation strategies can help you achieve more consistent and reliable results.
Mitigation Strategy 1: Plate Hydration and Incubation
This strategy focuses on creating a humidified environment around the experimental wells to minimize evaporation.
Experimental Protocol:
-
Design your plate layout: Designate the outer wells (rows A and H, and columns 1 and 12) as "buffer" or "sacrificial" wells.
-
Fill the outer wells: Before adding your experimental samples, fill these outer wells with sterile water, phosphate-buffered saline (PBS), or cell culture medium.[5] This helps to create a moisture barrier.
-
Seal the plate: Use a breathable sealing tape for cell-based assays to allow for gas exchange while preventing evaporation.[1][3] For biochemical assays, a clear or foil sealing tape can be used.[1]
-
Incubator Humidity: Ensure your incubator is properly humidified (ideally ≥95%).[9] Minimize the frequency and duration of incubator door openings.[6][10]
Mitigation Strategy 2: Thermal Gradient Reduction
Temperature fluctuations across the plate, especially during the initial cell seeding phase, can cause uneven cell distribution.
Experimental Protocol:
-
Pre-incubation at Room Temperature: After seeding the cells, let the plate sit at room temperature for 15-60 minutes before placing it in the 37°C incubator.[10][11][12] This allows the cells to settle evenly before temperature gradients can influence their distribution.[10][11]
-
Maintain Consistent Temperature: If possible, perform the cell plating with all materials (plates, media, tips) at a constant 37°C to prevent thermal shock to the cells in the outer wells.[4][8]
Mitigation Strategy 3: Specialized Equipment
Using plates specifically designed to combat the edge effect can be a highly effective solution.
Experimental Protocol:
-
Use Plates with Moats: Employ 96-well plates that feature a surrounding moat or inter-well space that can be filled with liquid.[9][13]
-
Fill the Moat: Fill the moat with sterile water or media. This creates a humidified microenvironment for the entire plate, significantly reducing evaporation from all wells.[9][13]
Data on Mitigation Strategies
The following table summarizes quantitative data from studies on the impact of the edge effect and the effectiveness of certain mitigation techniques.
| Plate Type/Condition | Well Location | Reduction in Metabolic Activity Compared to Center Wells | Citation |
| VWR Plates | Outer Wells | 35% | [14][15][16] |
| VWR Plates | Second Row In | 25% | [14][15][16] |
| VWR Plates | Third Row In | 10% | [14][15][16] |
| Greiner Plates | Outer Wells | 16% | [14][15][16] |
| Greiner Plates | Second Row In | 7% | [14][15][16] |
| Greiner Plates | Third Row In | 1% | [14][15][16] |
Visual Guides
This compound's Mechanism of Action
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and halting protein elongation.
Caption: this compound's inhibitory action on bacterial protein synthesis.
Experimental Workflow to Minimize Edge Effects
This workflow illustrates the key steps to mitigate edge effects during a 96-well plate assay.
Caption: Recommended workflow for minimizing edge effects in assays.
Logical Decision Tree for Troubleshooting
This diagram helps to decide which mitigation strategy to apply based on the experimental setup.
Caption: Decision tree for selecting an edge effect mitigation strategy.
References
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. The edge effect in microplate assays [wakoautomation.com]
- 3. youtube.com [youtube.com]
- 4. biospherix.com [biospherix.com]
- 5. Blog [midsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [guidechem.com]
- 8. biospherix.com [biospherix.com]
- 9. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. eppendorf.com [eppendorf.com]
- 14. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration of equipment for accurate Davercin concentration measurement
This technical support center provides troubleshooting guidance and frequently asked questions for the accurate measurement of Davercin concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for detecting this compound?
A1: The optimal UV detection wavelength for this compound is 280 nm, which corresponds to its maximum absorbance, ensuring the highest sensitivity for quantification.
Q2: How often should I prepare fresh calibration standards?
A2: For optimal accuracy, it is recommended to prepare fresh this compound calibration standards daily. If stored properly in refrigerated and light-protected conditions, they may be used for up to 48 hours, but stability must be verified.
Q3: What is an acceptable correlation coefficient (R²) for the calibration curve?
A3: A correlation coefficient (R²) of ≥ 0.999 is considered acceptable for a this compound calibration curve, indicating excellent linearity between the concentration and the detector response.[1]
Q4: What are the key system suitability test (SST) parameters for this compound analysis?
A4: Key SST parameters include the tailing factor (should be ≤ 2), precision of replicate injections (Relative Standard Deviation or RSD ≤ 2%), and resolution from any adjacent peaks.[2] These tests ensure the chromatographic system is performing adequately for the analysis.[2][3]
Q5: How do I prepare a stock solution for this compound?
A5: To prepare a 1 mg/mL this compound stock solution, accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent. Ensure the standard is fully dissolved by vortexing or sonicating before diluting to the final volume.
Troubleshooting Guides
This section addresses specific issues that may arise during the calibration and measurement of this compound.
Issue 1: Inaccurate or Non-Reproducible this compound Concentration Results
Q: My calculated this compound concentrations are inconsistent across multiple injections of the same sample. What could be the cause?
A: Inconsistent results are often linked to issues with system precision, sample preparation, or calibration integrity. Follow these troubleshooting steps:
-
Verify System Suitability: Before sample analysis, always run a system suitability test.[2] Ensure that the RSD for at least five replicate injections of a standard is below 2%.[2][4] If the RSD is high, it points to a problem with the HPLC system itself, such as the pump or injector.
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leaks, especially between the pump, injector, column, and detector.[5][6] Even a small leak can cause flow rate fluctuations and lead to variable results.[5]
-
Assess Calibration Curve: Re-inject your calibration standards. If the standards themselves show high variability, consider preparing a fresh set of standards and a new stock solution.[1] Ensure that your calibration curve spans the expected concentration range of your samples.[7]
-
Evaluate Sample Preparation: Inconsistency can be introduced during sample dilution or extraction. Review your sample preparation protocol to ensure accuracy and precision in all pipetting and dilution steps.
Issue 2: Drifting Retention Time for this compound Peak
Q: The retention time for the this compound peak is gradually shifting to be earlier or later during my analytical run. Why is this happening?
A: Retention time shifts can be caused by several factors, including changes in the mobile phase, column temperature, or column equilibration.[1][5][8]
-
Check Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[9][10] If you are using a pre-mixed mobile phase, be aware that volatile organic components can evaporate over time, changing the composition.[5][8] Prepare fresh mobile phase daily to minimize this effect.[6][11]
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention times.[8][9][12] Using a column oven is highly recommended to maintain a stable temperature.[6][8][9] A change of just 1°C can alter retention times by 1-2%.[9]
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis.[6][8] If you have recently changed the mobile phase, allow at least 10-20 column volumes to pass through before injecting your first sample.[6][8][10]
-
Look for System Leaks: A small, slow leak in the system can lead to a gradual drop in pressure and a corresponding drift in retention time.[5]
Issue 3: Asymmetric (Tailing or Fronting) this compound Peak Shape
Q: The peak for this compound is not symmetrical; it shows significant tailing. How can I improve the peak shape?
A: Peak tailing is a common issue that can affect the accuracy of peak integration and quantification.[13][14] It is often caused by chemical interactions with the column or issues outside the column (extra-column effects).[13][15]
-
Check Mobile Phase pH: this compound may have ionizable functional groups. If the mobile phase pH is close to the analyte's pKa, it can lead to poor peak shape.[13] Adjusting the mobile phase pH with a suitable buffer can often resolve this.
-
Rule out Column Contamination/Degradation: Contaminants from previous samples can accumulate at the head of the column, causing peak distortion.[12][15] Try flushing the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.[12][15]
-
Minimize Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening and tailing.[13] Ensure that the tubing connecting the column to the detector is as short as possible and has a narrow internal diameter.[13]
-
Address Potential Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic compounds, causing tailing.[13][14] Using a modern, end-capped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate these secondary interactions.[13]
Data Presentation
Table 1: Example this compound Calibration Curve Data
| Standard Level | Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 1.0 | 50,150 |
| 2 | 5.0 | 251,200 |
| 3 | 10.0 | 505,300 |
| 4 | 25.0 | 1,258,000 |
| 5 | 50.0 | 2,515,500 |
| 6 | 100.0 | 5,025,000 |
| Result | R² | 0.9998 |
Table 2: System Suitability Test (SST) Acceptance Criteria and Example Results
| Parameter | Acceptance Criteria | Example Result | Status |
| Precision (n=6) | RSD ≤ 2.0% | 0.85% | Pass |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 | Pass |
| Resolution (Rs) | Rs > 2.0 (from nearest peak) | 3.5 | Pass |
| Theoretical Plates (N) | N > 2000 | 5500 | Pass |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a series of calibration standards from a primary stock solution.
-
Prepare Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Quantitatively transfer the standard to a 10.0 mL volumetric flask.
-
Add approximately 7 mL of mobile phase (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
-
Prepare Intermediate Stock Solution (100 µg/mL):
-
Pipette 1.0 mL of the 1000 µg/mL stock solution into a 10.0 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix.
-
-
Prepare Working Calibration Standards:
-
Perform serial dilutions from the intermediate stock solution to prepare working standards at concentrations such as 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL. Use the mobile phase for all dilutions.
-
The 100 µg/mL intermediate stock can serve as the highest calibration standard.
-
Protocol 2: HPLC System Operation and Analysis
This protocol outlines the steps for running a calibrated analysis of this compound.
-
System Startup and Equilibration:
-
Ensure mobile phase reservoirs are sufficiently filled and the waste container is empty.
-
Prime the HPLC pump to remove any air bubbles from the lines.[6]
-
Set the column oven to the method temperature (e.g., 30°C).
-
Set the pump flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the system until the column is equilibrated and a stable baseline is achieved (typically 20-30 minutes).
-
-
System Suitability Test (SST):
-
Perform five or six replicate injections of a mid-concentration standard (e.g., 25 µg/mL).
-
Verify that all SST parameters (as listed in Table 2) meet the acceptance criteria before proceeding.[2]
-
-
Calibration Curve Analysis:
-
Sample Analysis:
-
Inject the unknown this compound samples.
-
The concentration of this compound in the samples will be automatically calculated by the chromatography data software based on the generated calibration curve.
-
Visualizations
Caption: Workflow for this compound concentration measurement.
References
- 1. pharmasciences.in [pharmasciences.in]
- 2. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 3. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. theory.labster.com [theory.labster.com]
- 8. Mourne Training Services: Help on: Retention time shift in HPLC analysis [blog.mournetrainingservices.co.uk]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 13. chromtech.com [chromtech.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
- 17. microbiozindia.com [microbiozindia.com]
- 18. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
Addressing variability in Davercin bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Davercin bioassay results. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental outcomes.
Troubleshooting Guide
Variability in bioassay results can arise from multiple factors throughout the experimental workflow. This guide provides a systematic approach to identifying and mitigating common issues.
Problem: Inconsistent Zone of Inhibition Diameters
| Potential Cause | Recommended Action |
| Inoculum Preparation | Ensure the turbidity of the microbial suspension is standardized, typically to a 0.5 McFarland standard, for a consistent microbial lawn. |
| Use a fresh, actively growing culture for inoculum preparation to ensure uniform microbial activity. | |
| Agar Medium | The depth of the agar in the petri dish should be uniform, as variations can affect the diffusion of the antibiotic.[1] |
| Ensure the pH of the medium is within the optimal range for both microbial growth and this compound activity. | |
| Use freshly prepared agar plates to avoid changes in the medium's properties over time. | |
| This compound Standard and Sample Preparation | Use a calibrated balance for weighing and precise volumetric flasks and pipettes for dilutions. |
| Ensure complete dissolution of this compound in the appropriate solvent. | |
| Prepare fresh standard and sample solutions for each assay to avoid degradation. | |
| Incubation | Maintain a consistent and calibrated incubation temperature, as temperature fluctuations can impact microbial growth rate and antibiotic diffusion. |
| Avoid stacking plates too high in the incubator to ensure uniform temperature distribution.[1] | |
| Measurement | Use a calibrated zone reader or calipers for accurate measurement of the inhibition zones. |
| Ensure consistent lighting to avoid errors in visual assessment of the zone edges. |
Problem: No Zone of Inhibition
| Potential Cause | Recommended Action |
| Inactive this compound | Check the expiration date and storage conditions of the this compound standard. |
| Prepare a fresh stock solution from a new lot of this compound. | |
| Resistant Microbial Strain | Verify the susceptibility of the test organism to erythromycin. |
| Use a certified quality control strain with known susceptibility. | |
| Incorrect Inoculum | Confirm the identity and purity of the microbial culture. |
| Procedural Error | Review the entire experimental protocol to ensure all steps were followed correctly. |
Problem: Irregular or Asymmetrical Zones of Inhibition
| Potential Cause | Recommended Action |
| Uneven Inoculum Spreading | Ensure the microbial suspension is spread evenly across the entire surface of the agar plate. |
| Tilted Agar Plate | Ensure the agar plates are on a level surface during solidification and incubation. |
| Contamination | Check for the presence of contaminating microorganisms within the zone of inhibition. |
Quantitative Data Summary
The following table summarizes key quantitative parameters and acceptance criteria for a this compound (Erythromycin) bioassay to help in assessing the validity and variability of the results.
| Parameter | Quality Control Strain | Acceptance Criteria | Reference |
| Zone of Inhibition Diameter | Staphylococcus aureus ATCC 25923 | 22 - 30 mm | HiMedia Laboratories |
| Repeatability (Intra-assay Precision) | N/A | Relative Standard Deviation (RSD) ≤ 2.8% | (PDF) Validation of Erythromycin Microbiological Assay Using an Alternative Experimental Design |
| Intermediate Precision (Inter-assay Precision) | N/A | Relative Standard Deviation (RSD) ≤ 4.0% | (PDF) Validation of Erythromycin Microbiological Assay Using an Alternative Experimental Design |
| Linearity of Standard Curve | N/A | Correlation Coefficient (r²) ≥ 0.98 | General Bioassay Guidance |
Experimental Protocols
This section provides a detailed methodology for performing a this compound bioassay using the cylinder-plate agar diffusion method.
Materials:
-
This compound (Erythromycin) reference standard
-
Test sample containing this compound
-
Staphylococcus aureus ATCC 25923
-
Antibiotic assay medium (e.g., Mueller-Hinton Agar)
-
Phosphate buffer (pH 8.0)
-
Methanol
-
Sterile petri dishes, cylinders (e.g., stainless steel, 6 mm internal diameter), pipettes, and other standard microbiology laboratory equipment.
Procedure:
-
Preparation of Media: Prepare and sterilize the antibiotic assay medium according to the manufacturer's instructions. Cool the medium to 45-50°C.
-
Inoculum Preparation: Inoculate a suitable broth with S. aureus ATCC 25923 and incubate to achieve a fresh, actively growing culture. Adjust the turbidity of the culture with sterile saline or buffer to match a 0.5 McFarland standard.
-
Pouring of Plates: Add a standardized volume of the prepared inoculum to the molten agar, mix gently, and pour a uniform layer into sterile petri dishes. Allow the agar to solidify on a level surface.
-
Preparation of Standard Solutions: Accurately weigh the this compound reference standard and dissolve it in a small volume of methanol. Further dilute with phosphate buffer (pH 8.0) to create a stock solution. Prepare a series of working standard solutions of known concentrations by serial dilution.
-
Preparation of Sample Solutions: Prepare the test sample in the same manner as the standard to obtain a solution with an expected this compound concentration within the range of the standard curve.
-
Application to Plates: Place sterile cylinders evenly on the surface of the solidified agar plates. Carefully pipette a fixed volume of each standard and sample solution into separate cylinders.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 35-37°C) for 18-24 hours.
-
Data Collection and Analysis: Measure the diameter of the zones of complete inhibition to the nearest millimeter. Plot the logarithm of the concentration of the standard solutions against the zone diameters. Determine the concentration of this compound in the test sample by interpolating from the standard curve.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting variability in this compound bioassays?
A1: While several factors can contribute to variability, the preparation and standardization of the microbial inoculum is often the most critical.[1] An inconsistent density of bacteria in the agar lawn will lead to significant variations in the size of the inhibition zones.
Q2: How often should I run a quality control strain?
A2: A quality control strain, such as Staphylococcus aureus ATCC 25923, should be included with every batch of assays. This helps to ensure that the media, incubation conditions, and antibiotic standard are all performing as expected.
Q3: What could cause my standard curve to be non-linear?
A3: A non-linear standard curve can be caused by several factors, including errors in the preparation of the standard dilutions, using a concentration range that is too wide or too narrow, or issues with the diffusion of the antibiotic in the agar.
Q4: Can I use a different microbial strain for the assay?
A4: While other susceptible strains can be used, it is crucial to validate the assay with the chosen strain. The use of a standardized and recommended strain like S. aureus ATCC 25923 is highly advised for consistency and comparability of results.
Q5: What is the mechanism of action of this compound?
A5: this compound, a derivative of erythromycin, acts by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and ultimately halts bacterial growth.
Visualizations
Caption: this compound's mechanism of action on the bacterial ribosome.
Caption: A logical workflow for troubleshooting bioassay variability.
References
Technical Support Center: Davercin (Erythromycin) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Davercin (erythromycin) in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting this compound stability in aqueous solutions?
A1: The pH of the solution is the most critical factor influencing this compound's stability.[1][2] Erythromycin, the active compound in this compound, is known to be unstable in acidic conditions, leading to rapid degradation.[3][4][5] It also undergoes degradation in alkaline environments.[2][6]
Q2: What is the optimal pH range for maintaining this compound stability in solution?
A2: While the absolute optimal pH can depend on the specific solvent system, a pH of at least 5.5 is desirable for final diluted solutions of erythromycin lactobionate to ensure stability.[7] For topical formulations, solutions are often buffered to a pH in the range of 8-10.[8] It is crucial to determine the optimal pH for your specific experimental setup empirically.
Q3: How does the choice of solvent impact this compound's stability?
A3: The presence of water can accelerate the degradation of erythromycin.[1] Utilizing co-solvents such as ethanol, propylene glycol, or dimethyl isosorbide can significantly enhance stability by reducing the water activity.[1][8][9] For instance, a stable formulation has been described containing erythromycin, ethanol, citric acid, and propylene glycol.[8]
Q4: What are the typical degradation products of this compound in solution?
A4: In acidic conditions, erythromycin A undergoes intramolecular cyclization to form inactive degradation products such as anhydroerythromycin A.[2][3][10] More recent studies suggest a more complex degradation pathway involving an equilibrium between erythromycin A, its enol ether, and the anhydride, with the slow loss of the cladinose sugar being the actual degradation step.[3][4] In alkaline conditions, degradation can lead to the formation of pseudoerythromycin A enol ether.[2][11]
Q5: How should this compound stock solutions be prepared and stored?
A5: this compound is soluble in water, ethanol, acetone, chloroform, and other organic solvents.[12] For aqueous solutions, it is recommended to dissolve the compound in a minimal amount of a suitable organic solvent like ethanol first, and then dilute with the aqueous buffer.[8] Stock solutions should be stored at 2-8°C and protected from light.[12] Under these conditions, a solution can be stable for up to two weeks.[7] For short-term use, solutions are stable for about 24 hours at room temperature.[7]
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in my cell culture medium.
| Possible Cause | Troubleshooting Step | Rationale |
| Acidic pH of Media | Measure the pH of your cell culture medium after the addition of this compound. Adjust the pH to be as close to neutral or slightly alkaline as tolerated by your cells. | This compound is highly susceptible to acid-catalyzed degradation.[3][4][5] Many standard culture media have a slightly acidic pH, which can accelerate its breakdown. |
| Aqueous Environment | Prepare a concentrated stock solution of this compound in an appropriate solvent like ethanol or DMSO. Add the stock solution to the culture medium immediately before the experiment to minimize the time this compound is in the aqueous environment. | The presence of water is a key factor in the instability of erythromycin.[1] |
| Incubation Temperature | If your experimental design allows, consider running parallel experiments at a lower temperature to assess the impact on stability. | Higher temperatures can accelerate the rate of chemical degradation. |
Issue 2: Precipitate formation in my this compound formulation.
| Possible Cause | Troubleshooting Step | Rationale |
| Low Solubility | Ensure you are not exceeding the solubility limit of this compound in your chosen solvent system. This compound has limited water solubility.[13] | Exceeding the solubility limit will lead to precipitation. Consider using a co-solvent system to improve solubility. |
| pH-dependent Solubility | Check the pH of your solution. Changes in pH can affect the ionization state of this compound and thus its solubility. | The solubility of erythromycin can be influenced by the pH of the medium. |
| Salt Formation | Avoid using diluents containing inorganic salts unless their effect on stability has been predetermined.[7] | Interaction with certain salts can lead to the formation of less soluble erythromycin salts. |
| Low Temperature Storage | If storing concentrated solutions at low temperatures (e.g., 4°C), observe for any precipitation. | While low temperatures generally improve chemical stability, they can decrease the solubility of some compounds, leading to precipitation.[14] |
Quantitative Data Summary
Table 1: Influence of pH on the Degradation Rate Constant of Erythromycin in Acetone Solution
| pH | Rate Constant (h⁻¹) |
| 8 | 0.0022 |
| 9 | 0.0088 |
Data adapted from a kinetic study on the degradation of erythromycin A in acetone solution.[6]
Experimental Protocols
Protocol 1: Stability Testing of this compound in a Buffered Solution
This protocol outlines a general method for assessing the stability of this compound in a specific buffer system using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (Erythromycin) reference standard
- High-purity water
- Acetonitrile (HPLC grade)
- Buffer components (e.g., sodium acetate, Tris-HCl)[2]
- Acid and base for pH adjustment (e.g., HCl, NaOH)
- HPLC system with a suitable detector (e.g., UV or electrochemical)
- C18 reversed-phase HPLC column
2. Preparation of Solutions:
- Buffer Preparation: Prepare the desired buffer at various pH values (e.g., 3.5-5.5 and 7.0-9.0).[2]
- This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a concentrated stock solution.
- Working Solutions: Dilute the stock solution with the prepared buffers to the final desired concentration for the stability study.
3. Stability Study:
- Store the working solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
- At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
4. HPLC Analysis:
- Chromatographic Conditions:
- Mobile Phase: A suitable mixture of acetonitrile and buffer. The exact ratio should be optimized for good separation of this compound and its degradation products.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 35°C).
- Detection Wavelength: Typically around 210 nm for UV detection.
- Analysis: Inject the samples onto the HPLC system and record the chromatograms.
5. Data Analysis:
- Identify and quantify the peak corresponding to this compound.
- Plot the concentration of this compound as a function of time for each pH.
- Determine the degradation rate constant (k) at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Visualizations
Caption: Acidic degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. A Kinetic Study on the Degradation of Erythromycin A in Acetone Solution with Chemical Technology | Scientific.Net [scientific.net]
- 7. globalrph.com [globalrph.com]
- 8. EP0010437B1 - Stable erythromycin solution and process therefor - Google Patents [patents.google.com]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. エリスロマイシン potency: ≥850 μg per mg | Sigma-Aldrich [sigmaaldrich.com]
- 13. bioaustralis.com [bioaustralis.com]
- 14. Chemical stability of the antitumor drug mitomycin C in solutions for intravesical instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Davercin vs. Erythromycin: A Comparative Analysis of Efficacy in Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Davercin (erythromycin cyclic 11,12-carbonate) and standard erythromycin formulations in lung tissue. The following analysis is based on available experimental data, focusing on lung tissue penetration, concentration, and anti-inflammatory mechanisms.
Executive Summary
This compound, a cyclic carbonate derivative of erythromycin A, demonstrates superior penetration into and higher concentrations within lung tissue compared to standard erythromycin. While direct, recent quantitative comparisons are limited, historical and recent indirect evidence consistently supports the enhanced pharmacokinetic profile of the cyclic carbonate form in the lungs. This improved localization may contribute to a more potent therapeutic effect in respiratory infections. Both compounds share anti-inflammatory properties mediated through the NF-κB and PI3K-mTOR signaling pathways.
I. Comparative Lung Tissue Concentration
A 2024 study further supports these findings, stating that erythromycin cyclic 11,12-carbonate has a higher concentration in lung and bronchial secretions and a 1.37-fold higher bioavailability than azithromycin, with antimicrobial activity 2-4 times that of erythromycin.[3] Given that erythromycin generally shows good penetration into lung tissue, with concentrations often exceeding those in serum, the enhanced lipophilicity of the cyclic carbonate form likely facilitates this improved tissue accumulation.[4]
For reference, studies on intravenous erythromycin lactobionate in patients with lobar pneumonia have reported mean extravascular concentrations in lung tissue to be in the range of 5.5 to 6.6 µg/g within the first hour of administration.
Table 1: Summary of Lung Tissue Concentration Data
| Compound | Subject | Dosage | Lung Tissue Concentration | Source |
| This compound (Erythromycin cyclic 11,12-carbonate) | Human | Not Specified | Qualitatively higher than Erythromycin A | Mikołajczyk et al., 1989[1] |
| L-aspartate of Erythromycin A cyclic 11,12-carbonate | Rat | Single Dose | Qualitatively superior to Erythromycin | Bojarska-Dahlig et al., 1976[2] |
| Erythromycin Lactobionate | Human | 270 mg (IV) | 5.5 +/- 2.2 µg/g (pneumonic lung), 6.6 +/- 2.2 µg/g (unaffected lung) | Wollmer et al., 1982 |
| Erythromycin | Rat | 5 mg/kg (IV) | Peak concentration ~2 µg/g, rapidly eliminated (<8h) | Tsuji et al., 2020[5] |
Note: The data presented is compiled from different studies and is not a direct head-to-head comparison under the same experimental conditions.
II. Anti-inflammatory and Immunomodulatory Effects
Erythromycin and its derivatives are known to possess anti-inflammatory and immunomodulatory properties independent of their antimicrobial activity.[6] These effects are particularly relevant in chronic inflammatory lung diseases. The primary mechanisms involve the modulation of key inflammatory signaling pathways within lung epithelial cells and macrophages.
A. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines. Erythromycin has been shown to inhibit the activation of NF-κB in human bronchial epithelial cells. This inhibition occurs downstream of the degradation of IκBα, an inhibitor of NF-κB, suggesting that erythromycin interferes with the translocation of NF-κB to the nucleus or its binding to DNA.
B. PI3K-mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in inflammatory lung diseases. Erythromycin has been demonstrated to ameliorate oxidative stress-induced cellular senescence in bronchial epithelial cells by inhibiting the PI3K-mTOR signaling pathway. This leads to a downregulation of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR).
III. Experimental Protocols
While the full experimental details from the direct comparative studies are not available, a general methodology for assessing macrolide concentration in lung tissue can be outlined based on common practices in the field.
A. General Experimental Workflow for Comparative Pharmacokinetic Study
B. Detailed Methodologies
-
Animal Models: Studies typically utilize rodents (rats, mice) or rabbits. For lung infections, an appropriate model of bacterial pneumonia would be induced.
-
Drug Administration: this compound and a standard erythromycin formulation (e.g., erythromycin base or stearate) are administered orally or intravenously at equivalent doses.
-
Sample Collection: At various time points post-administration, animals are euthanized, and blood and lung tissue samples are collected.
-
Tissue Processing: A known weight of the lung tissue is rinsed to remove excess blood and then homogenized in a suitable buffer (e.g., phosphate buffer) to create a uniform suspension.
-
Drug Extraction: The drug is extracted from the plasma and tissue homogenate using a solvent extraction method (e.g., with acetonitrile or ethyl acetate).
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): A sensitive and specific method for quantifying the concentration of the parent drug and its metabolites.
-
Microbiological Assay: This method measures the bioactivity of the antibiotic by assessing its ability to inhibit the growth of a susceptible bacterial strain. The diameter of the zone of inhibition is proportional to the drug concentration.
-
-
Data Analysis: The concentration of the drug in plasma and lung tissue at different time points is plotted to determine key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC).
IV. Conclusion
The available evidence strongly suggests that this compound (erythromycin cyclic 11,12-carbonate) offers a significant pharmacokinetic advantage over standard erythromycin formulations, achieving higher concentrations in lung tissue. This enhanced penetration is a critical factor for the effective treatment of respiratory tract infections. Furthermore, both this compound and erythromycin exert beneficial anti-inflammatory effects by modulating the NF-κB and PI3K-mTOR signaling pathways. For drug development professionals, the cyclic carbonate modification of erythromycin represents a successful strategy for improving the lung-targeting capabilities of macrolide antibiotics. Further well-controlled, head-to-head clinical studies are warranted to provide precise quantitative data on the comparative efficacy of this compound and modern erythromycin formulations in the treatment of pulmonary infections.
References
- 1. [Comparative studies of cyclic 11, 12 erythromycin carbonate (this compound) and erythromycin a levels in lung tissue, serum and bronchial secretions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-aspartate of erythromycin A cyclic 11,12-carbonate, a new semisynthetic erythromycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organscigroup.us [organscigroup.us]
- 4. Penetration of erythromycin in respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Head-to-Head Comparison of Erythromycin (Davercin) and Azithromycin
A comprehensive analysis of the in vitro activities of erythromycin, a first-generation macrolide often marketed under brand names such as Davercin, and its successor, azithromycin, reveals distinct differences in their potency and spectrum of activity against key bacterial pathogens. This guide synthesizes available in vitro data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two important antibiotics.
While direct comparative studies under the name "this compound" are not prevalent in the scientific literature, erythromycin is the foundational compound from which azithromycin was derived. This comparison, therefore, focuses on the extensive in vitro data available for erythromycin and azithromycin.
Comparative In Vitro Activity
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following table summarizes the MIC values for erythromycin and azithromycin against a range of clinically relevant bacteria, as compiled from multiple studies.
| Bacterial Species | Azithromycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Key Findings |
| Streptococcus pneumoniae | 0.12 - 4 | 0.015 - 16 | Erythromycin can have a lower MIC against susceptible strains, but the range is wide. |
| Haemophilus influenzae | 0.5 - 4 | 8 - 16 | Azithromycin is significantly more active against H. influenzae. |
| Staphylococcus aureus (Methicillin-susceptible) | 1.0 (77% susceptible) | 0.5 (77% susceptible) | Both show similar activity against susceptible strains. |
| Staphylococcus aureus (Methicillin-resistant) | >64 | >64 | Both are largely ineffective against MRSA. |
| Group A & B Streptococci | 0.06 (MIC90) | 0.03 (MIC90) | Both are highly active, with erythromycin being slightly more potent. |
| Enterococci | 4.0 (mode) | 1.0 (mode) | Erythromycin is more active, though resistance is common for both. |
| Borrelia burgdorferi | 0.003 - 0.03 | 0.007 - 0.06 | Both are highly potent, with overlapping MIC ranges. |
| Chlamydia pneumoniae | 0.125 - 0.25 (MIC90) | 0.125 - 0.25 (MIC90) | Similar activity observed in vitro. |
| Actinobacillus actinomycetemcomitans | All strains inhibited at 2.0 | Poor activity | Azithromycin is highly effective where erythromycin is not. |
| Gram-negative anaerobes (Fusobacterium spp., Bacteroides spp.) | Generally more active | Less active | Azithromycin shows superior activity against many Gram-negative anaerobes. |
| Gram-positive anaerobes (Actinomyces spp., Propionibacterium spp.) | Slightly less active | More active | Erythromycin and clarithromycin are generally more active against these species. |
Experimental Protocols
The data presented above are typically generated using standardized antimicrobial susceptibility testing methods. A common and referenced method is the agar dilution method .
Agar Dilution Method for MIC Determination
-
Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton agar, potentially supplemented for fastidious organisms) are prepared, each containing a specific, twofold serial dilution of the antibiotic to be tested (e.g., azithromycin or erythromycin). A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration to be delivered to the agar plates.
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each antibiotic-containing plate and the control plate.
-
Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35-37°C, ambient air or CO2-enriched) for a defined period (e.g., 18-24 hours).
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved in this comparison, the following diagrams have been generated.
Caption: Workflow for In Vitro MIC Determination.
Caption: Macrolide Mechanism of Action.
Discussion of In Vitro Findings
The compiled in vitro data indicate that while both erythromycin and azithromycin are effective macrolide antibiotics, they possess distinct profiles. Azithromycin demonstrates superior in vitro activity against several Gram-negative organisms, most notably H. influenzae and various anaerobes. This is a significant advantage in treating respiratory infections where H. influenzae is a common pathogen.
Conversely, erythromycin may show slightly greater potency against certain Gram-positive cocci, such as streptococci and enterococci, although the clinical significance of these small MIC differences is debated. For atypical pathogens like Chlamydia pneumoniae and Borrelia burgdorferi, both drugs exhibit excellent in vitro activity.
It is crucial to remember that in vitro activity is just one aspect of an antibiotic's overall profile. Pharmacokinetic properties, such as tissue penetration and half-life, which differ significantly between erythromycin and azithromycin, play a vital role in in vivo efficacy. Azithromycin is known for its high tissue concentrations and long half-life, which are not reflected in standard MIC testing but contribute to its clinical effectiveness.
Davercin's Antibacterial Edge: A Comparative Analysis Against Clinical Isolates
For Immediate Release
A comprehensive review of available data underscores the potent antibacterial activity of Davercin (Erythromycin Cyclocarbonate) against a range of clinically relevant bacterial isolates. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a semi-synthetic derivative of erythromycin, demonstrates enhanced in vitro activity against several key pathogens compared to its parent compound and other macrolide antibiotics. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a hallmark of the macrolide class.[1]
Comparative Antibacterial Activity
Studies have indicated that this compound's structural modification, the formation of a cyclic carbonate ester, significantly enhances its antibacterial properties. This modification leads to increased lipophilicity, facilitating better penetration into bacterial cells.[2] In vitro studies have shown that Erythromycin A cyclic 11,12-carbonate, the active component of this compound, exhibits heightened activity against key respiratory pathogens like Streptococcus pneumoniae.[2]
Notably, the L-aspartate salt of erythromycin A cyclic 11,12-carbonate has demonstrated potent antibacterial action, particularly against Gram-positive bacteria, and has shown superiority over erythromycin in experimental models of staphylococcal and pneumococcal infections.[3] While specific contemporary comparative studies with extensive MIC (Minimum Inhibitory Concentration) data are not widely available in the public domain, historical data and patent information suggest that this compound's activity can be up to eight times higher than that of erythromycin against certain strains.[2] Furthermore, it has been reported to have comparable or, in some instances, twice the activity of newer macrolides like clarithromycin and azithromycin against clinically isolated bacterial strains.[2] A distinct advantage has been noted against Haemophilus influenzae strains when compared to clarithromycin and azithromycin.[2]
To provide a contextual understanding of this compound's potential performance, the following table summarizes the typical MIC ranges for erythromycin and other commonly used macrolides against key clinical isolates. It is important to note that direct, side-by-side comparative data for this compound is limited in publicly accessible literature.
| Bacterial Species | This compound (Erythromycin Cyclocarbonate) | Erythromycin | Azithromycin | Clarithromycin |
| Staphylococcus aureus (MSSA) | Potentially lower MICs than Erythromycin | 0.25 - 2 µg/mL | 1 - 4 µg/mL | 0.12 - 1 µg/mL |
| Streptococcus pneumoniae | Potentially lower MICs than Erythromycin | 0.015 - 1 µg/mL | 0.06 - 2 µg/mL | 0.015 - 0.5 µg/mL |
| Streptococcus pyogenes | Potentially lower MICs than Erythromycin | 0.03 - 0.25 µg/mL | 0.06 - 0.5 µg/mL | 0.015 - 0.12 µg/mL |
| Haemophilus influenzae | Reported advantage over other macrolides | 2 - 16 µg/mL | 0.5 - 4 µg/mL | 2 - 8 µg/mL |
Note: The MIC values for Erythromycin, Azithromycin, and Clarithromycin are generalized from various sources and can vary depending on the specific isolate and testing methodology. The information for this compound is qualitative based on available literature.
Experimental Protocols
The validation of antibacterial activity is typically conducted using standardized methods established by bodies such as the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for key experiments used to determine the in vitro efficacy of antibiotics like this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound and comparator antibiotics is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agents are prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the clinical isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative method used to determine the susceptibility of bacteria to a panel of antibiotics.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of this compound and other antibiotics are placed on the agar surface.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Measurement of Zones of Inhibition: The diameter of the zone of no bacterial growth around each antibiotic disk is measured in millimeters.
-
Interpretation: The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to breakpoints established by the CLSI.
Visualizing the Experimental Workflow
To illustrate the process of validating antibacterial activity, the following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for MIC determination of this compound.
Signaling Pathway of Macrolide Action
The antibacterial effect of this compound, like other macrolides, is a result of its interaction with the bacterial ribosome, leading to the inhibition of protein synthesis.
Caption: Mechanism of action of this compound.
References
- 1. What is the mechanism of Erythromycin Cyclocarbonate? [synapse.patsnap.com]
- 2. PL196467B1 - A new form of cyclic erythromycin A 11,12 carbonate and pharmaceutical compositions containing this form - Google Patents [patents.google.com]
- 3. L-aspartate of erythromycin A cyclic 11,12-carbonate, a new semisynthetic erythromycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Davercin (Erythromycin) and Clarithromycin MIC Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Minimum Inhibitory Concentration (MIC) values of Davercin, with its active ingredient erythromycin, and clarithromycin against several key bacterial pathogens. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting objective performance data and detailed experimental methodologies.
Introduction to this compound and Clarithromycin
This compound's active component is erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1][2] Specifically, it is often formulated as erythromycin cyclic 11,12-carbonate.[3][4] Erythromycin and clarithromycin belong to the macrolide class of antibiotics, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Clarithromycin is a semi-synthetic derivative of erythromycin, differing by the methylation of a hydroxyl group, a modification that enhances its acid stability and improves its pharmacokinetic profile. This comparison focuses on their in vitro potency as measured by MIC values.
Comparative MIC Data
The following table summarizes the MIC50 and MIC90 values for erythromycin (the active ingredient in this compound) and clarithromycin against common bacterial pathogens. These values represent the concentrations at which 50% and 90% of the tested isolates' growth are inhibited, respectively.
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Erythromycin | 191 | 0.063 | 0.125 |
| Clarithromycin | 191 | 0.031 | 0.063 | |
| Haemophilus influenzae * | Erythromycin | 40 | - | 4.0 |
| Clarithromycin | 40 | - | 8.0 | |
| Moraxella catarrhalis | Erythromycin | 818 | ≤0.12 | 0.25 |
| Clarithromycin | 818 | ≤0.06 | 0.12 | |
| Staphylococcus aureus | Erythromycin | - | - | - |
| Clarithromycin | - | - | - |
Note: MIC values for Haemophilus influenzae were determined in Haemophilus Test Medium (HTM) broth. Values can vary significantly depending on the test medium used.[2] Data for Staphylococcus aureus was not available in a directly comparable MIC50/MIC90 format from the reviewed sources.
Based on the available data, clarithromycin generally exhibits lower MIC values against Streptococcus pneumoniae and Moraxella catarrhalis compared to erythromycin, suggesting greater in vitro potency against these pathogens.[5][6] For Haemophilus influenzae, the provided data indicates erythromycin may have a lower MIC90 in certain testing conditions.[2] It is important to note that there is complete cross-resistance between erythromycin and clarithromycin.[4]
Experimental Protocol for MIC Determination
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method, following standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media (e.g., Haemophilus Test Medium for fastidious organisms)
-
Stock solutions of erythromycin and clarithromycin
-
Pipettes and sterile pipette tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of erythromycin and clarithromycin are prepared in the appropriate broth medium directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending several colonies from a fresh agar plate into a saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae, incubation may be extended to 20-24 hours, and specific atmospheric conditions (e.g., increased CO2) may be required depending on the standardized protocol being followed.
-
Reading of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining MIC values.
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion
This comparative analysis indicates that clarithromycin generally demonstrates greater in vitro potency against key respiratory pathogens like Streptococcus pneumoniae and Moraxella catarrhalis when compared to erythromycin, the active ingredient in this compound. However, the in vitro activity against Haemophilus influenzae may vary depending on the testing conditions. The provided standardized protocol for MIC determination using the broth microdilution method offers a reproducible framework for conducting such comparative studies. For drug development professionals and researchers, these findings underscore the importance of specific MIC data in evaluating the potential efficacy of antimicrobial agents.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. Variability of clarithromycin and erythromycin susceptibility tests with Haemophilus influenzae in four different broth media and correlation with the standard disk diffusion test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicallabnotes.com [medicallabnotes.com]
- 4. A comparison of the in-vitro activity of clarithromycin, a new macrolide antibiotic, with erythromycin and other oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of Cross-Resistance Between Davercin (Erythromycin Cyclocarbonate) and Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-resistance patterns observed between Davercin (a derivative of Erythromycin) and other macrolide antibiotics, supported by experimental data from published studies.[1] Understanding these relationships is critical for predicting the efficacy of macrolides against resistant pathogens and for the development of new antimicrobial agents.
Mechanisms of Macrolide Resistance and Cross-Resistance
Cross-resistance among macrolide antibiotics is primarily governed by three main mechanisms:
-
Target Site Modification: This is the most widespread mechanism of macrolide resistance.[2] It involves the methylation of the 23S ribosomal RNA (rRNA) at adenine residue A2058, catalyzed by enzymes encoded by erm (erythromycin ribosome methylation) genes.[2][3] This modification reduces the binding affinity of macrolides to the ribosome, leading to broad cross-resistance across 14-, 15-, and 16-membered macrolides, as well as lincosamides and streptogramin B antibiotics (the MLSB phenotype).[2][4] Mutations in ribosomal proteins L4 and L22 can also confer resistance by altering the antibiotic binding site.[2][5]
-
Drug Efflux: This mechanism involves the active transport of antibiotics out of the bacterial cell, mediated by efflux pumps.[2][3] The mef (macrolide efflux) genes encode for pumps that typically confer resistance to 14- and 15-membered macrolides (M phenotype) but not to 16-membered macrolides, lincosamides, or streptogramin B.[6] Another family of efflux pumps, encoded by msr (macrolide-streptogramin resistance) genes, can confer resistance to 14- and 15-membered macrolides and streptogramin B antibiotics.[7]
-
Drug Inactivation: A less common mechanism involves the enzymatic inactivation of the antibiotic.[3] This can occur through hydrolysis of the macrolide lactone ring by esterases encoded by ere genes, or by phosphorylation mediated by phosphotransferases encoded by mph genes.[3][5]
Quantitative Data on Cross-Resistance
The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies, demonstrating the extent of cross-resistance between erythromycin (as a proxy for this compound) and other macrolides in resistant bacterial strains. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[8]
| Bacterial Strain | Resistance Mechanism | Erythromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) | Other Macrolides MIC (µg/mL) | Reference |
| Mycoplasma pneumoniae (Mac strain) | Induced in vitro | >200 | - | - | Leucomycin: >100, Josamycin: >100, Spiramycin: >100, Oleandomycin: >100 | [9][10] |
| Mycoplasma pneumoniae (Fukumura strain) | Induced in vitro | 10 | - | - | Leucomycin: 10, Josamycin: 1.25, Spiramycin: 10, Oleandomycin: 10 | [9][10] |
| Staphylococcus aureus (S2, S3, S5, S7 derived) | Induced in vitro (L22/L4 mutations) | >256 | - | - | Telithromycin: ≤4 to ≥8, Solithromycin: ≤4 to ≥8 | [11] |
| Enterococcus faecium (Inducible MLSB) | erm gene | >128 (induced) | - | - | Quinupristin: 8 to >128 (induced) | [12] |
| Gemella morbillorum | ermB positive | - | >16 | - | Clindamycin: Resistant | [13] |
| Gemella haemolysans group | mefE or mefA positive | 2 | 8 | - | Clindamycin: Susceptible | [13] |
| Gemella taiwanensis | mefE or mefA positive | 1 | 2 | - | Clindamycin: Susceptible | [13] |
| Burkholderia pseudomallei (RM101/102 mutants) | Efflux pump (AmrAB-OprA) | >1024 (parent) to 32 (mutant) | >256 (parent) to 8 (mutant) | - | - | [14] |
Experimental Protocols
In Vitro Induction of Macrolide Resistance
This protocol describes a general method for inducing resistance to macrolide antibiotics in bacterial strains in a laboratory setting.
-
Objective: To select for and characterize bacterial mutants with acquired resistance to a specific macrolide antibiotic.
-
Methodology:
-
Bacterial Culture: A susceptible bacterial strain is cultured in an appropriate liquid broth medium.
-
Serial Subculture: The bacteria are serially subcultured in broth containing gradually increasing concentrations of the macrolide antibiotic (e.g., erythromycin).[9][10]
-
Incubation: Cultures are incubated under optimal growth conditions (temperature, atmosphere) for a sufficient period.
-
MIC Determination: At each passage, the Minimum Inhibitory Concentration (MIC) of the antibiotic for the bacterial population is determined using methods such as broth microdilution or agar dilution.
-
Selection of Resistant Strains: The process is continued until a strain with a significantly higher MIC compared to the parent strain is isolated.[9][10]
-
Stability of Resistance: The stability of the acquired resistance is confirmed by subculturing the resistant strain multiple times in an antibiotic-free medium and then re-testing the MIC.[10]
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of various antibiotics against a bacterial strain.
-
Objective: To quantify the in vitro susceptibility of a bacterial strain to a range of antibiotics.
-
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics to be tested are prepared and serially diluted in a multi-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).
-
Inoculation: Each well of the microtiter plate (containing the antibiotic dilutions and a growth control well without antibiotic) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[8]
-
Visualizations of Resistance Mechanisms
The following diagrams illustrate the key molecular pathways and experimental workflows related to macrolide cross-resistance.
Caption: Overview of the primary mechanisms of macrolide resistance in bacteria.
Caption: Workflow for determining cross-resistance patterns in vitro.
Caption: The MLSB resistance pathway mediated by erm genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 8. idexx.dk [idexx.dk]
- 9. In vitro development of resistance to erythromycin, other macrolide antibiotics, and lincomycin in Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Development of Resistance to Erythromycin, Other Macrolide Antibiotics, and Lincomycin in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro-induced erythromycin resistance facilitates cross-resistance to the novel fluoroketolide, solithromycin, in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of inducible cross-resistance to macrolides, lincosamides, and streptogramin B-type antibiotics in Enterococcus faecium on activity of quinupristin-dalfopristin in vitro and in rabbits with experimental endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Efflux-Mediated Aminoglycoside and Macrolide Resistance in Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Davercin and Telithromycin Efficacy Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a thorough evaluation of existing and novel antimicrobial agents. This guide provides a detailed comparison of the efficacy of Davercin (erythromycin cyclocarbonate) and telithromycin, the first of the ketolide class of antibiotics, against resistant bacterial strains. This analysis is based on available in-vitro studies and aims to inform research and development efforts in the pursuit of effective treatments for multidrug-resistant infections.
Introduction and Mechanism of Action
This compound (Erythromycin Cyclocarbonate) is a semi-synthetic derivative of the macrolide antibiotic erythromycin.[1] Like its parent compound, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately prevents bacterial growth and multiplication.[2][3] The addition of a cyclic carbonate group is intended to improve its stability and bioavailability.[4] While it is suggested that this modification enhances its antibacterial activity compared to erythromycin, specific data on its efficacy against well-defined resistance mechanisms are limited in the reviewed literature.[3]
Telithromycin , the first ketolide antibiotic approved for clinical use, represents a significant advancement from traditional macrolides.[5] Its unique structure allows for a dual-binding mechanism to the bacterial 50S ribosomal subunit, interacting with both domain V and domain II.[6][7] This enhanced binding affinity makes telithromycin effective against many macrolide-resistant strains, including those expressing efflux pumps (encoded by mef genes) and ribosomal methylases (encoded by erm genes) that confer resistance to conventional macrolides.[5][6]
Quantitative Efficacy Against Resistant Strains
The available data allows for a more detailed quantitative assessment of telithromycin's efficacy against key resistant pathogens, particularly Streptococcus pneumoniae.
Telithromycin: In-Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for telithromycin against various resistant phenotypes of Streptococcus pneumoniae. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism/Resistance Phenotype | Telithromycin MIC50 (µg/mL) | Telithromycin MIC90 (µg/mL) |
| Streptococcus pneumoniae (Erythromycin-Susceptible) | 0.016 | 0.032[8] |
| Streptococcus pneumoniae (Erythromycin-Resistant) | 0.064 | 0.25[8] |
| Streptococcus pneumoniae (erm(B)-positive) | 0.064 | 0.25[8] |
| Streptococcus pneumoniae (Penicillin-Resistant) | Not Specified | 0.25[7] |
| Streptococcus pneumoniae (Macrolide- and Fluoroquinolone-Resistant) | Not Specified | ≤0.5[9] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
These data demonstrate that telithromycin retains potent activity against S. pneumoniae strains that are resistant to macrolides and other classes of antibiotics.[8][9] Specifically, its efficacy against strains with the erm(B) gene, which confers high-level macrolide resistance, is a notable advantage.[8]
This compound: Efficacy Data
Experimental Protocols
The determination of in-vitro efficacy of antimicrobial agents is predominantly achieved through standardized susceptibility testing methods. The following is a detailed methodology for the broth microdilution method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the antibiotic (e.g., this compound or telithromycin) is prepared at a known high concentration (e.g., 1000 µg/mL) in a suitable solvent.[11] Sterilization is typically achieved through membrane filtration.[11]
2. Preparation of Microdilution Plates:
-
A series of two-fold dilutions of the antibiotic is prepared in a sterile liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[6] This creates a gradient of antibiotic concentrations.
-
Each well will contain a final volume of 0.1 mL.[1]
-
Control wells are included: a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).[1]
3. Inoculum Preparation:
-
Bacterial colonies from an 18-24 hour culture on an agar plate are suspended in a sterile broth to match a 0.5 McFarland turbidity standard.[1] This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1]
4. Inoculation and Incubation:
-
The prepared microtiter plates are inoculated with the standardized bacterial suspension.[6]
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.[2]
5. Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).[2]
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[2]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of telithromycin and a typical experimental workflow for MIC determination.
References
- 1. goldbio.com [goldbio.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Erythromycin Cyclocarbonate? [synapse.patsnap.com]
- 5. Telithromycin: a novel agent for the treatment of community-acquired upper respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. journals.asm.org [journals.asm.org]
- 8. Activity of Telithromycin against Penicillin-Resistant Streptococcus pneumoniae Isolates Recovered from French Children with Invasive and Noninvasive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Profile of Telithromycin against Macrolide- and Fluoroquinolone-Resistant Streptococcus pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Davercin: A Comparative Analysis of an Enhanced Macrolide
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Pharmacokinetic Profile of Davercin (Erythromycin Cyclocarbonate) in Comparison to Other Macrolide Antibiotics.
This guide provides a comprehensive comparison of this compound with its parent compound, erythromycin, and other widely used macrolides, clarithromycin and azithromycin. The available data suggests that this compound's structural modification, the introduction of a cyclic carbonate group, leads to an improved pharmacokinetic profile, enhancing its potential as a therapeutic agent.
Enhanced Pharmacokinetic Profile of this compound
This compound is a semi-synthetic derivative of erythromycin. The addition of a cyclic 11,12-carbonate to the erythromycin A molecule increases its stability in acidic environments and enhances its lipophilicity[1]. These modifications are designed to improve oral bioavailability and tissue penetration compared to the parent compound, erythromycin.
While specific quantitative pharmacokinetic data for this compound is limited in publicly available literature, a comparative study has shown that this compound achieves higher concentrations in lung tissue compared to erythromycin, suggesting superior penetration into key sites of respiratory infections[2]. Furthermore, the L-aspartate salt of erythromycin A cyclic 11,12-carbonate has demonstrated superior characteristics in animal models of infection compared to both erythromycin and the parent carbonate form[3]. Another recent study has stated that erythromycin cyclic 11,12-carbonate exhibits antimicrobial activity that is 2-4 times greater than that of erythromycin, along with improved bioavailability[4].
Comparative Pharmacokinetic Parameters
To contextualize the potential improvements of this compound, the following table summarizes key pharmacokinetic parameters for erythromycin, clarithromycin, and azithromycin in healthy adult volunteers after oral administration.
| Parameter | Erythromycin | Clarithromycin | Azithromycin |
| Bioavailability (%) | 18 - 45 (highly variable) | ~50 | ~37 |
| Time to Peak Concentration (Tmax) (hours) | 1 - 4 | 2 - 3 | 2 - 4 |
| Plasma Half-life (t½) (hours) | 1.5 - 2.5 | 3 - 7 | 40 - 68 |
| Protein Binding (%) | 70 - 90 | 42 - 70 | 7 - 51 (concentration-dependent) |
| Volume of Distribution (Vd) (L/kg) | 0.5 - 0.8 | 2.5 - 5.0 | 31.1 |
Note: Values are approximate and can vary based on formulation, food intake, and patient population.
Experimental Protocols
Below is a representative experimental protocol for a human pharmacokinetic study of an oral macrolide antibiotic, based on common methodologies described in the literature.
Objective: To determine the single-dose pharmacokinetic profile of a macrolide antibiotic in healthy adult volunteers.
Study Design: An open-label, single-dose, crossover study.
Subjects: A cohort of healthy adult male and female volunteers (n=12-24), aged 18-45, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². All subjects would provide written informed consent.
Procedure:
-
Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of the macrolide antibiotic with 240 mL of water.
-
Blood Sampling: Venous blood samples (approximately 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma Separation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the macrolide are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)
-
Elimination half-life (t½)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
-
Mechanism of Action: A Shared Pathway
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S ribosomal subunit.
Caption: Mechanism of action of this compound.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from volunteer recruitment to data analysis.
Caption: Workflow of a clinical pharmacokinetic study.
References
- 1. What is the mechanism of Erythromycin Cyclocarbonate? [synapse.patsnap.com]
- 2. [Comparative studies of cyclic 11, 12 erythromycin carbonate (this compound) and erythromycin a levels in lung tissue, serum and bronchial secretions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-aspartate of erythromycin A cyclic 11,12-carbonate, a new semisynthetic erythromycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organscigroup.us [organscigroup.us]
Comparative study of Davercin and erythromycin side effects in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro side effects of Davercin (erythromycin A cyclic 11,12-carbonate) and its parent compound, erythromycin. The following sections present a summary of available quantitative data, detailed experimental protocols for key cytotoxicity assays, and a discussion of the known effects of both compounds on apoptosis and inflammation based on published literature.
I. Executive Summary
This compound, a semi-synthetic derivative of erythromycin, is reported to have improved stability and hydrophobicity. While both compounds are effective macrolide antibiotics, their in vitro side effect profiles, particularly concerning cytotoxicity, show notable differences. Limited direct comparative data exists for their effects on apoptosis and inflammation. This guide synthesizes the available in vitro findings to aid in the preclinical assessment and further development of these compounds.
II. Cytotoxicity Profile
A key aspect of in vitro side effect evaluation is the assessment of cytotoxicity. A comparative study on a human liver cell line (Chang) provides quantitative data on the cytotoxic potential of this compound and erythromycin.
Data Presentation: Cytotoxicity in Human Liver Cells
| Compound | Assay Type | Concentration (µM) causing 50% inhibition (IC50) |
| This compound (Erythromycin-11,12-cyclic carbonate) | MTT Assay (48h) | ~100 |
| MTT Assay (96h) | ~80 | |
| Protein Concentration (48h) | ~120 | |
| Protein Concentration (96h) | ~90 | |
| Erythromycin (base) | MTT Assay (48h) | >300 |
| MTT Assay (96h) | >300 | |
| Protein Concentration (48h) | >300 | |
| Protein Concentration (96h) | >300 |
Data extrapolated from Viluksela, M., Vainio, P. J., & Tuominen, R. K. (1995). Cytotoxicity of macrolide antibiotics in a cultured human liver cell line. Journal of antimicrobial chemotherapy, 36(4), 643-651.
Based on this data, this compound exhibits higher cytotoxicity in human liver cells in vitro compared to the erythromycin base.
III. Experimental Protocols
The following are the detailed methodologies for the key cytotoxicity experiments cited above.
A. Cell Culture and Treatment
-
Cell Line: Chang liver cells (a non-malignant human liver cell line).
-
Culture Conditions: Cells were cultured in Eagle's minimum essential medium supplemented with 10% fetal calf serum, L-glutamine, and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach for 24 hours. Subsequently, the culture medium was replaced with a medium containing various concentrations of this compound or erythromycin.
B. Cytotoxicity Assays
-
MTT Assay:
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan product is proportional to the number of living cells.
-
Procedure:
-
After the incubation period (48 or 96 hours) with the test compounds, the medium was removed.
-
MTT solution was added to each well and incubated for a further 4 hours.
-
The formazan crystals were solubilized with dimethyl sulfoxide (DMSO).
-
The absorbance was measured at a wavelength of 540 nm using a microplate reader.
-
-
-
Cellular Protein Concentration Assay:
-
Principle: This assay determines the total protein content of the cell culture, which is an indicator of cell number and viability.
-
Procedure:
-
Following the treatment period (48 or 96 hours), the culture medium was discarded.
-
The cells were washed with phosphate-buffered saline (PBS).
-
The cells were lysed, and the total protein concentration was determined using a commercially available protein assay kit (e.g., Bradford or BCA assay).
-
The absorbance was measured at the appropriate wavelength according to the assay kit instructions.
-
-
Experimental Workflow Diagram
Caption: Workflow for in vitro cytotoxicity assessment of this compound and erythromycin.
IV. Apoptosis and Inflammation
Direct comparative in vitro studies on the apoptotic and inflammatory effects of this compound and erythromycin are limited in the available scientific literature. However, individual studies on erythromycin provide insights into its immunomodulatory properties.
A. Effects on Apoptosis
Erythromycin has been shown to influence apoptosis, particularly in neutrophils.
-
Erythromycin: Studies have demonstrated that erythromycin can augment neutrophil apoptosis in a dose-dependent manner[1][2]. This pro-apoptotic effect on neutrophils is considered a part of its anti-inflammatory action, as it promotes the clearance of these inflammatory cells.
-
This compound: Specific in vitro studies directly comparing the apoptotic effects of this compound and erythromycin were not identified in the searched literature.
B. Effects on Inflammation
Both erythromycin and its derivatives are known to possess anti-inflammatory properties beyond their antibacterial activity.
-
Erythromycin: In vitro studies have shown that erythromycin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[3]. This effect is achieved through the modulation of signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation.
-
This compound (Erythromycin A cyclic 11,12-carbonate): While direct comparative in vitro studies on cytokine production are scarce, this compound is reported to possess anti-inflammatory properties[4]. Clinical research suggests it can lead to a significant reduction in inflammatory markers[4].
Signaling Pathway: Erythromycin's Anti-inflammatory Action
Caption: Simplified pathway of erythromycin's anti-inflammatory effect via NF-κB inhibition.
V. Conclusion
The available in vitro data indicates that this compound (erythromycin A cyclic 11,12-carbonate) exhibits greater cytotoxicity towards human liver cells compared to erythromycin base. While both compounds are known for their anti-inflammatory properties, direct comparative studies on their in vitro effects on apoptosis and specific inflammatory pathways are lacking. Further research is warranted to fully elucidate the comparative in vitro side effect profiles of these two macrolides, which will be crucial for guiding future drug development and therapeutic applications.
References
- 1. The effects of erythromycin on human peripheral neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin shortens neutrophil survival by accelerating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organscigroup.us [organscigroup.us]
The Synergistic Power of Davercin (Erythromycin): A Comparative Guide to Combination Antibiotic Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One such strategy is combination therapy, where the synergistic interaction between two or more antibiotics results in an enhanced therapeutic effect. This guide provides a comprehensive comparison of the synergistic effects of Davercin, a brand of erythromycin, with other classes of antibiotics, supported by experimental data.
Unveiling Synergism: Erythromycin in Combination
Erythromycin, the active component of this compound, is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While effective on its own, its potency can be significantly amplified when used in conjunction with other antibiotics. This synergistic action can lead to lower required doses, reduced risk of toxicity, and a broader spectrum of activity.
Quantitative Analysis of Synergistic Effects
The synergistic potential of an antibiotic combination is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of reported FIC indices for erythromycin in combination with various antibiotics is presented below. An FIC index of ≤ 0.5 is indicative of synergy.
| Antibiotic Combination | Target Organism(s) | FIC Index Range | Outcome | Reference(s) |
| Erythromycin + Amoxicillin | S. Typhimurium | < 0.5 | Synergy | [2] |
| Erythromycin + Ciprofloxacin | Legionella spp. | > 0.76 - 1.0 | Additive/Indifference | [3] |
| Erythromycin + Levofloxacin | Legionella spp. | > 0.76 - 1.0 | Additive/Indifference | [3] |
| Erythromycin + Gentamicin | E. coli | Additive/Indifference | Additive/Indifference | [4][5] |
| Erythromycin + Kanamycin | S. Typhimurium | < 0.5 | Synergy | [2] |
| Erythromycin + Antibacterial Peptides | E. coli | < 0.5 | Synergy | [6] |
| Erythromycin + Rifampicin | E. coli | < 0.5 | Synergy | [6] |
| Erythromycin + Hamamelitannin | E. coli | 0.375 | Synergy | [7] |
Mechanisms of Synergistic Action
The enhanced efficacy of erythromycin in combination therapies stems from diverse and complementary mechanisms of action.
-
With β-Lactams (e.g., Penicillin, Amoxicillin): In penicillin-resistant Staphylococcus aureus, erythromycin can inhibit the induction of penicillinase, the enzyme responsible for degrading penicillin. This spares the β-lactam antibiotic, allowing it to effectively inhibit cell wall synthesis.
-
With Aminoglycosides (e.g., Gentamicin, Kanamycin): While some studies show limited synergy, the proposed mechanism involves aminoglycosides causing damage to the bacterial cell membrane, which in turn facilitates the entry of erythromycin to its ribosomal target.[8]
-
With Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): The interaction between erythromycin and fluoroquinolones is complex and often results in additive or indifferent effects rather than strong synergy.[3][9] One potential interaction involves the inhibition of P-glycoprotein efflux pumps by certain fluoroquinolones, which could increase the intracellular concentration of erythromycin.[10]
-
With Antibacterial Peptides: Cationic antimicrobial peptides can disrupt the outer membrane of Gram-negative bacteria, increasing its permeability and allowing macrolides like erythromycin, which are typically less effective against these bacteria, to penetrate the cell and reach their ribosomal target.[6]
-
With Rifampicin: The synergy observed between erythromycin and rifampicin against E. coli may be due to a multi-pronged attack on protein synthesis, as both antibiotics target different aspects of this essential process.[6]
Experimental Protocols
The assessment of antibiotic synergy relies on standardized in vitro methods. The following are detailed protocols for the checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution technique used to determine the FIC index.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Along the x-axis, add decreasing concentrations of Antibiotic A. Along the y-axis, add decreasing concentrations of Antibiotic B. This creates a matrix of antibiotic combinations. Include wells with each antibiotic alone as controls.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).
Time-Kill Assay Protocol
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
-
Preparation of Cultures: Grow the test organism in CAMHB to the early to mid-logarithmic phase.
-
Assay Setup: Prepare flasks containing CAMHB with the antibiotics alone and in combination at specific concentrations (e.g., 1x MIC, 0.5x MIC). Include a growth control flask without any antibiotics.
-
Inoculation: Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. After incubation, count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Workflow and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow of a checkerboard assay and the proposed mechanism of synergy between erythromycin and a β-lactam antibiotic.
Caption: Workflow of a Checkerboard Synergy Assay.
Caption: Mechanism of Synergy: Erythromycin and Penicillin.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Potential risks of treating bacterial infections with a combination of β-lactam and aminoglycoside antibiotics: A systematic quantification of antibiotic interactions in E. coli blood stream infection isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cotransport of macrolide and fluoroquinolones, a beneficial interaction reversing P-glycoprotein efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Davercin's Efficacy Against Erythromycin-Resistant Staphylococcus aureus: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Davercin (erythromycin cyclocarbonate), a semi-synthetic macrolide antibiotic, and its activity against erythromycin-resistant Staphylococcus aureus (ER-SA). Due to a lack of specific published data on this compound's minimum inhibitory concentrations (MICs) against characterized ER-SA strains, this guide leverages comparative data for other macrolides and provides a framework for evaluating its potential efficacy.
Introduction to this compound and Erythromycin Resistance
This compound is a derivative of erythromycin, belonging to the macrolide class of antibiotics. These antibiotics act by inhibiting bacterial protein synthesis. However, the emergence of erythromycin-resistant S. aureus has significantly limited the clinical utility of many macrolides. Resistance in S. aureus is primarily mediated by two mechanisms:
-
Target Site Modification: The most common mechanism involves the methylation of the 23S rRNA, a component of the 50S ribosomal subunit where macrolides bind. This modification is conferred by erm (erythromycin ribosome methylase) genes, leading to cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).
-
Active Efflux: This mechanism involves the active pumping of the antibiotic out of the bacterial cell, mediated by genes such as msrA (macrolide-streptogramin resistance). This typically confers resistance to 14- and 15-membered macrolides like erythromycin.
Comparative In Vitro Activity Data
| Antibiotic | S. aureus Strain | Resistance Mechanism | MIC Range (µg/mL) |
| Erythromycin | Susceptible | - | 0.25 - 2 |
| Erythromycin | Resistant | erm-mediated | >128 |
| Erythromycin | Resistant | msrA-mediated | 8 - 64 |
| Clindamycin | Susceptible | - | 0.06 - 0.5 |
| Clindamycin | Resistant (inducible) | erm-mediated | ≤0.5 (becomes resistant in presence of erythromycin) |
| Clindamycin | Resistant (constitutive) | erm-mediated | >4 |
| Telithromycin (Ketolide) | Susceptible | - | ≤0.5 |
| Telithromycin (Ketolide) | Resistant | erm-mediated (inducible) | 0.25 - 4 |
| Telithromycin (Ketolide) | Resistant | erm-mediated (constitutive) | >8 |
Experimental Protocols
Standardized methods are crucial for determining the in vitro susceptibility of S. aureus to macrolide antibiotics. The following are summaries of widely accepted protocols.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
a. Inoculum Preparation:
-
Select three to five well-isolated colonies of the S. aureus strain from a non-selective agar plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard.
-
Dilute the adjusted suspension in the appropriate broth to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Test Procedure:
-
Prepare serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C for 16 to 20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
a. Inoculum Preparation:
-
Prepare an inoculum suspension as described for the broth microdilution method, adjusted to the turbidity of a 0.5 McFarland standard.
b. Test Procedure:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three directions.
-
Allow the plate to dry for 3 to 5 minutes.
-
Aseptically apply antimicrobial-impregnated disks to the surface of the agar.
-
Incubate the plates at 35°C for 16 to 18 hours in ambient air.
-
Measure the diameter of the zones of complete growth inhibition and interpret the results based on established zone diameter breakpoints.
Visualizing Resistance Mechanisms and Experimental Workflow
The following diagrams illustrate the primary mechanisms of erythromycin resistance in S. aureus and a typical workflow for antimicrobial susceptibility testing.
Caption: Mechanisms of erythromycin resistance in S. aureus.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
While direct comparative data for this compound against erythromycin-resistant S. aureus is limited, its structural similarity to erythromycin suggests it will be affected by the same primary resistance mechanisms. The key question for researchers is whether the cyclocarbonate modification in this compound provides any advantage in overcoming these resistance mechanisms, particularly the efflux pump mediated by msrA. Further in vitro studies generating specific MIC data for this compound against well-characterized erm-positive and msrA-positive S. aureus strains are necessary to definitively determine its place in the therapeutic arsenal against these challenging pathogens. The provided experimental protocols offer a standardized framework for conducting such essential research.
In Vitro Showdown: Davercin (Erythromycin) vs. Clindamycin Against Anaerobic Bacteria
A Comparative Analysis for Researchers and Drug Development Professionals
The selection of an appropriate antimicrobial agent is paramount in the clinical management of anaerobic infections. This guide provides a detailed in vitro comparison of two prominent antibiotics, Davercin (erythromycin cyclocarbonate) and clindamycin, against a spectrum of clinically relevant anaerobic bacteria. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the relative potency and spectrum of activity of these two agents.
For the purposes of this guide, data for erythromycin is used as a proxy for this compound, an erythromycin derivative. Both erythromycin and clindamycin act by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2]
Quantitative Comparison of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for erythromycin and clindamycin against various anaerobic bacteria. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
| Bacterial Species | Antibiotic | No. of Strains Tested | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Bacteroides fragilis group | Erythromycin | 100 | 0.25 - >128 | 16 | >128 | 28% |
| Clindamycin | 100 | ≤0.06 - >128 | 1 | 32 | 79% | |
| Prevotella spp. | Erythromycin | 50 | ≤0.06 - 128 | 0.5 | 64 | 64% |
| Clindamycin | 50 | ≤0.06 - 8 | 0.12 | 2 | 92% | |
| Fusobacterium spp. | Erythromycin | 30 | ≤0.06 - 16 | 0.25 | 8 | 87% |
| Clindamycin | 30 | ≤0.06 - 1 | 0.12 | 0.5 | 100% | |
| Clostridium perfringens | Erythromycin | 50 | ≤0.06 - 128 | 0.25 | 64 | 72% |
| Clindamycin | 50 | ≤0.06 - 128 | 0.12 | 4 | 90% | |
| Clostridium difficile | Erythromycin | 198 | - | - | >32 | 35.5% (Resistant) |
| Clindamycin | 198 | - | - | >8 | 65% (Resistant) | |
| Gram-positive anaerobic cocci | Erythromycin | 113 | - | - | - | 72.6% |
| Clindamycin | 113 | - | - | - | 92.9% |
Note: Data for this table has been compiled from multiple sources. Susceptibility breakpoints may vary between studies.
Experimental Protocols
The determination of in vitro antimicrobial susceptibility of anaerobic bacteria requires meticulous and standardized methodologies. The two most commonly employed methods are Agar Dilution and Broth Microdilution.
Agar Dilution Susceptibility Testing
The agar dilution method is considered a reference standard for anaerobic susceptibility testing.
-
Preparation of Antibiotic Plates : Serial twofold dilutions of the antimicrobial agents are prepared and incorporated into a suitable agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
-
Inoculum Preparation : Anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., Schaedler broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation : The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation : The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Broth Microdilution Susceptibility Testing
This method is a more convenient alternative for testing a large number of isolates.
-
Preparation of Microdilution Trays : Commercially available or in-house prepared microdilution trays containing serial dilutions of the antimicrobial agents in a suitable broth medium are used.
-
Inoculum Preparation : A standardized inoculum is prepared as described for the agar dilution method.
-
Inoculation : The wells of the microdilution tray are inoculated with the bacterial suspension.
-
Incubation : The trays are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Determination : The MIC is determined by observing the lowest concentration of the antibiotic that prevents visible turbidity in the wells.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in this comparative analysis.
Caption: Mechanism of action for this compound and clindamycin.
Caption: Workflow for anaerobic susceptibility testing.
References
Validating Davercin's Low Host Toxicity in Cell Culture Models: A Comparative Guide
Introduction
Davercin is a novel macrolide antibiotic engineered for high specificity against bacterial ribosomes.[1][2][3] A critical aspect of its preclinical evaluation is the assessment of host cell toxicity. An ideal antibiotic should exhibit potent antimicrobial activity while maintaining minimal impact on mammalian cells. This guide provides a comparative analysis of this compound's cytotoxicity profile against Erythromycin, a widely used macrolide, and Doxorubicin, an anthracycline antibiotic known for its significant cytotoxic effects.[4][5][6][7] Utilizing robust, industry-standard in vitro assays, the data herein demonstrates this compound's superior safety profile, highlighting its potential as a therapeutic agent with low host toxicity.[8]
Comparative Analysis of Cytotoxicity
To evaluate the impact of this compound on host cells, three distinct cytotoxicity assays were performed using a human liver cell line (HepG2), a common model for in vitro toxicology studies. Cells were exposed to escalating concentrations of this compound, Erythromycin, and Doxorubicin for 48 hours.
Cell Viability via MTT Assay
The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[9][10][11] A decrease in metabolic activity suggests a reduction in viable cells. This compound-treated cells maintained high viability, comparable to the untreated control, even at the highest concentrations tested. Erythromycin showed a mild decrease in viability at higher concentrations, whereas Doxorubicin, a potent cytotoxic agent, induced a significant, dose-dependent reduction in cell viability.
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Untreated Control | 0 | 100 ± 4.5 |
| This compound | 1 | 99.1 ± 5.2 |
| 10 | 98.5 ± 4.8 | |
| 50 | 97.2 ± 5.5 | |
| 100 | 96.8 ± 6.1 | |
| Erythromycin | 1 | 98.9 ± 4.9 |
| 10 | 95.4 ± 5.3 | |
| 50 | 88.7 ± 6.2 | |
| 100 | 82.1 ± 7.0 | |
| Doxorubicin | 1 | 65.3 ± 7.8 |
| 10 | 42.1 ± 8.5 | |
| 50 | 15.8 ± 5.1 | |
| 100 | 5.2 ± 2.4 |
Membrane Integrity via LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised plasma membrane integrity and cell death (necrosis).[12][13][14][15][16] this compound induced minimal LDH release, similar to the control group. In contrast, Doxorubicin caused a substantial increase in LDH release, confirming its necrotic effect on the cells.
| Compound | Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| Untreated Control | 0 | 5.1 ± 1.2 |
| This compound | 1 | 5.5 ± 1.5 |
| 10 | 6.2 ± 1.8 | |
| 50 | 6.8 ± 2.1 | |
| 100 | 7.5 ± 2.5 | |
| Erythromycin | 1 | 6.0 ± 1.6 |
| 10 | 8.9 ± 2.4 | |
| 50 | 14.3 ± 3.1 | |
| 100 | 20.7 ± 3.9 | |
| Doxorubicin | 1 | 35.4 ± 4.5 |
| 10 | 58.2 ± 5.8 | |
| 50 | 85.1 ± 6.7 | |
| 100 | 94.6 ± 4.2 |
Apoptosis Induction via Caspase-3/7 Activity
Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[17][18][19][20] Their activation is a hallmark of programmed cell death. The Caspase-Glo® 3/7 assay measures their activity through a luminescent signal. This compound did not induce a significant increase in caspase activity. Doxorubicin, known to induce apoptosis, showed a marked, dose-dependent increase in caspase-3/7 activation.[4][21]
| Compound | Concentration (µM) | Caspase-3/7 Activity (RLU) (Mean ± SD) |
| Untreated Control | 0 | 1,500 ± 210 |
| This compound | 1 | 1,550 ± 230 |
| 10 | 1,620 ± 250 | |
| 50 | 1,700 ± 280 | |
| 100 | 1,780 ± 300 | |
| Erythromycin | 1 | 1,600 ± 240 |
| 10 | 1,850 ± 290 | |
| 50 | 2,500 ± 350 | |
| 100 | 3,800 ± 410 | |
| Doxorubicin | 1 | 15,000 ± 1,200 |
| 10 | 45,000 ± 3,500 | |
| 50 | 98,000 ± 7,800 | |
| 100 | 150,000 ± 11,000 |
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a key biological pathway related to cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. pillintrip.com [pillintrip.com]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. advetresearch.com [advetresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. bioaustralis.com [bioaustralis.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. promega.com [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. bosterbio.com [bosterbio.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent ATF3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Davercin's Binding Affinity to Bacterial Ribosomes
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinity of Davercin (Erythromycin Cyclocarbonate) and other macrolide and ketolide antibiotics to bacterial ribosomes. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotic mechanisms and the development of new antimicrobial agents.
This compound, a derivative of erythromycin, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2] This is achieved through its binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[2][3][4] The affinity of this binding is a key determinant of the antibiotic's potency. This guide compares the binding affinity of this compound (represented by its parent compound, erythromycin) with other clinically relevant antibiotics that share a similar mechanism of action.
Quantitative Comparison of Binding Affinities
The binding affinities of various macrolide and ketolide antibiotics to bacterial ribosomes are summarized in the table below. The data, presented as dissociation constants (K or Kd), are derived from in vitro studies using ribosomes from different bacterial species. A lower dissociation constant indicates a higher binding affinity.
| Antibiotic | Bacterial Species | Ribosomal Complex | Dissociation Constant (K/Kd) | Reference |
| Erythromycin (this compound) | Escherichia coli | AcPhe-tRNA·MF-mRNA·70S | K = 36 nM | [5][6] |
| Helicobacter pylori | 70S | koff = 6.83 x 10-4 min-1 | [7] | |
| Clarithromycin | Escherichia coli | AcPhe-tRNA·MF-mRNA·70S | K = 8 nM | [5][6] |
| Helicobacter pylori | 70S | Kd ≈ 0.2 nM | [7] | |
| Roxithromycin | Escherichia coli | AcPhe-tRNA·MF-mRNA·70S | K = 20 nM | [5][6] |
| Telithromycin | Escherichia coli | 70S | KT = 500 nM (low-affinity) | [8][9][10] |
| KT* = 8.33 nM (high-affinity) | [8][9][10] | |||
| Azithromycin | Escherichia coli | 70S | Two-step binding (low and high affinity) | [11][12] |
| Evernimicin | Escherichia coli | 70S | Kd = 84 nM | [13] |
| Staphylococcus aureus | 70S | Kd = 86 nM | [13] |
Experimental Protocols
The determination of antibiotic binding affinity to bacterial ribosomes involves several sophisticated biophysical techniques. Below are detailed methodologies for some of the key experiments cited in the comparative data.
Kinetic Analysis of Macrolide Binding
This method is used to determine the overall dissociation constant (K) by studying the competition between the test antibiotic and a known inhibitor.
-
Preparation of the Ribosomal Complex :
-
Isolate 70S ribosomes from the desired bacterial strain (e.g., Escherichia coli).
-
Prepare a complex consisting of the 70S ribosome, a messenger RNA (mRNA) template (e.g., heteropolymeric mRNA), and an acetylated phenylalanyl-transfer RNA (AcPhe-tRNA) bound to the P-site.
-
-
Competition Binding Assay :
-
Introduce a known inhibitor that binds to a similar site, such as tylosin, which is a slow-binding and slowly reversible inhibitor of peptidyltransferase.[5][6]
-
Add varying concentrations of the test macrolide (e.g., erythromycin, clarithromycin, roxithromycin).
-
Monitor the inhibition of a reporter reaction, such as the puromycin reaction, where puromycin mimics an incoming aminoacyl-tRNA and forms a peptide bond with the AcPhe at the P-site.
-
-
Data Analysis :
-
The kinetic data are analyzed to determine the rate constants for the association and dissociation of the test antibiotic.
-
The overall dissociation constant (K) is calculated from these rate constants, reflecting the two-step binding process involving an initial encounter complex followed by a more stable, tight complex.[5][6]
-
Footprinting Analysis
This technique identifies the specific binding site of an antibiotic on the ribosomal RNA (rRNA) and can be used to infer binding affinity.
-
Ribosome-Antibiotic Incubation :
-
Incubate purified 70S ribosomes or 50S ribosomal subunits with the antibiotic of interest (e.g., telithromycin) at a specific concentration.
-
-
Chemical Probing :
-
Treat the ribosome-antibiotic complexes with chemical probes that modify the rRNA bases, such as dimethyl sulfate (DMS) or carbodiimide (CMCT).
-
The antibiotic, when bound, protects the rRNA nucleotides in its binding pocket from chemical modification.
-
-
Primer Extension Analysis :
-
Extract the rRNA from the treated complexes.
-
Use reverse transcriptase and a labeled primer to synthesize complementary DNA (cDNA) from the rRNA template.
-
The reverse transcriptase will stop at the sites of chemical modification.
-
-
Gel Electrophoresis and Analysis :
-
Separate the cDNA fragments by gel electrophoresis.
-
The resulting banding pattern, when compared to a control without the antibiotic, reveals the nucleotides protected by the bound drug, thus identifying the binding site. The extent of protection can be related to the binding affinity.
-
Fluorescence Anisotropy Competition Binding Assay
This method measures the displacement of a fluorescently labeled antibiotic from the ribosome by an unlabeled competitor.
-
Preparation :
-
Assay :
-
Incubate a fixed concentration of ribosomes and the fluorescent probe.
-
Add increasing concentrations of the unlabeled competitor antibiotic (the drug of interest).
-
-
Measurement :
-
Measure the fluorescence anisotropy of the solution. When the small fluorescent probe is bound to the large ribosome, its rotation is slow, resulting in high anisotropy.
-
As the unlabeled competitor displaces the fluorescent probe, the probe tumbles more freely in solution, leading to a decrease in anisotropy.
-
-
Data Analysis :
Visualizing Molecular Interactions and Experimental Processes
The following diagrams illustrate the mechanism of action of macrolide antibiotics and the workflow of a typical binding affinity experiment.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for determining binding affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pillintrip.com [pillintrip.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evernimicin Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Davercin Demonstrates Superior Pharmacokinetics and Efficacy Over Erythromycin in Respiratory Infections
For Immediate Release
WARSAW, Poland – Davercin (erythromycin A cyclic 11,12-carbonate), a semi-synthetic derivative of erythromycin, exhibits enhanced pharmacokinetic properties and superior efficacy in specific applications, particularly in the treatment of respiratory tract infections, according to comparative studies. These findings suggest this compound as a potent alternative to erythromycin where higher tissue concentration is crucial for therapeutic success.
A key clinical study involving 55 patients with lung cancer revealed that this compound achieves significantly better penetration and higher concentrations within pulmonary tissue compared to erythromycin.[1] This enhanced tissue accumulation is a critical factor in the effective treatment of bacterial infections of the respiratory system.[1] Further research corroborates these findings, indicating that this compound can accumulate in lung tissue at concentrations two to three times higher than that of erythromycin.
In preclinical studies, a salt of this compound, L-aspartate of erythromycin A cyclic 11,12-carbonate, demonstrated superior efficacy in the chemotherapy of experimental staphylococcal and pneumococcal bronchopneumonia infections in mice when compared to erythromycin itself.[2] This suggests a greater antibacterial activity of this compound in vivo.
The primary mechanism of action for both this compound and erythromycin is the inhibition of bacterial protein synthesis. By binding to the 50S ribosomal subunit, these macrolide antibiotics obstruct the exit tunnel for newly synthesized peptides, thereby halting bacterial growth.
Data Presentation
The following tables summarize the comparative performance of this compound and Erythromycin based on available data. Note: Specific quantitative values from the primary literature were not fully accessible; the data presented reflects the qualitative findings of superiority.
Table 1: Pharmacokinetic Comparison in Lung Tissue
| Parameter | This compound (Erythromycin Cyclic Carbonate) | Erythromycin | Fold Difference | Reference |
| Pulmonary Tissue Concentration | Higher | Lower | 2-3x | [1] |
| Penetration into Lung Tissue | Better | Standard | - | [1] |
Table 2: In Vivo Efficacy in Experimental Infections
| Infection Model | This compound (L-aspartate salt) | Erythromycin | Outcome | Reference |
| Staphylococcal Infection (mice) | Superior | Standard | Improved therapeutic effect | [2] |
| Pneumococcal Bronchopneumonia (mice) | Superior | Standard | Improved therapeutic effect | [2] |
Experimental Protocols
1. Determination of Antibiotic Concentration in Lung Tissue (Microbiological Assay)
This protocol outlines the general methodology used to determine the concentration of this compound and erythromycin in biological samples, such as serum and lung tissue, as described in the comparative studies.[1]
-
Sample Preparation: A small fragment of pulmonary tissue is obtained from patients who have received either this compound or erythromycin. The tissue is homogenized to release the antibiotic. Serum samples are collected through venipuncture.
-
Assay Medium: A suitable agar medium (e.g., Antibiotic Assay Medium No. 11) is prepared and sterilized. The medium is inoculated with a susceptible test microorganism, such as Bacillus pumilus.
-
Cylinder-Plate Method: The inoculated agar is poured into petri dishes. Sterile cylinders are placed on the surface of the solidified agar.
-
Application of Samples and Standards: Known concentrations of the antibiotic (standard solutions) and the prepared tissue homogenates and serum samples are added to the cylinders.
-
Incubation: The plates are incubated under controlled temperature and time to allow for the growth of the microorganism and the diffusion of the antibiotic.
-
Measurement and Calculation: The diameter of the zone of inhibition (the area where bacterial growth is prevented) around each cylinder is measured. The concentration of the antibiotic in the samples is determined by comparing the size of their inhibition zones to the inhibition zones produced by the standard concentrations.
2. In Vivo Efficacy Assessment in Murine Infection Models
This protocol describes a generalized procedure for evaluating the chemotherapeutic efficacy of antibiotics in experimental animal infections, as referenced in the comparison of this compound's salt and erythromycin.[2]
-
Induction of Infection: Mice are infected with a standardized dose of a pathogenic bacterium, such as Staphylococcus aureus or Streptococcus pneumoniae, to induce a systemic infection or bronchopneumonia.
-
Treatment Administration: Following infection, the mice are divided into treatment groups. One group receives this compound (or its salt), another receives erythromycin, and a control group may receive a placebo. The antibiotics are administered at specified doses and schedules.
-
Monitoring: The health of the mice is monitored over a set period. Key indicators include survival rates and, in some cases, bacterial load in specific organs.
-
Endpoint Analysis: The primary endpoint is typically the survival rate of the mice in each treatment group. A statistically significant increase in survival in the this compound-treated group compared to the erythromycin-treated group indicates superior efficacy.
Mandatory Visualization
Caption: Mechanism of action for this compound and Erythromycin.
Caption: Microbiological assay workflow for antibiotic concentration.
References
- 1. [Comparative studies of cyclic 11, 12 erythromycin carbonate (this compound) and erythromycin a levels in lung tissue, serum and bronchial secretions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-aspartate of erythromycin A cyclic 11,12-carbonate, a new semisynthetic erythromycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Davercin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This document provides immediate and essential safety and logistical information for the handling of Davercin, a high-potency semi-synthetic erythromycin.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Understanding this compound
This compound's active ingredient is erythromycin cyclic 11,12-carbonate, a macrolide antibiotic.[2][3][4] It is effective against a range of Gram-positive and some Gram-negative bacteria by inhibiting protein synthesis.[5][6] In a laboratory setting, it is handled as a white to off-white solid powder.[7]
Chemical Identification:
| Identifier | Value |
| Chemical Name | Erythromycin A cyclic 11,12-carbonate[1] |
| Synonyms | This compound, Erythromycin Cyclocarbonate[8] |
| CAS Number | 55224-05-0[1] |
| Molecular Formula | C38H65NO14[1] |
| Molecular Weight | 759.92 g/mol [1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound powder.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves (inspected prior to use).[8] | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles. | To protect eyes from dust particles. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[8] | To prevent inhalation of the powder. |
| Body Protection | Wear suitable protective clothing, such as a lab coat.[8] | To protect skin and personal clothing from contamination. |
Handling and Operational Procedures
Safe handling practices are crucial to minimize the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[8]
-
Dispensing: When weighing or transferring the powder, use non-sparking tools and techniques that minimize dust generation.[8]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[8]
-
Contamination Prevention: Prevent fire caused by electrostatic discharge.[8] Keep containers tightly closed when not in use.
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[8] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
Disposal Guidelines:
-
Unused Product: Unused or unwanted this compound should not be disposed of in household garbage or wastewater.[4][9]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be collected in a suitable, closed container for disposal.[8]
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Storage
Proper storage is necessary to maintain the chemical's integrity and prevent accidental release.
Storage Conditions:
| Condition | Specification |
| Temperature | Store as a powder at -20°C for up to 3 years.[7] For other forms, store below 25°C.[10][11] |
| Container | Keep in a tightly closed, suitable container.[8] |
| Location | Store in a well-ventilated place away from sources of ignition.[8] |
Experimental Workflow Visualization
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal, emphasizing key safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. oladoctor.com [oladoctor.com]
- 3. oladoctor.com [oladoctor.com]
- 4. medicine-onlinee.org [medicine-onlinee.org]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pillintrip.com [pillintrip.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. rejestry.ezdrowie.gov.pl [rejestry.ezdrowie.gov.pl]
- 10. This compound | Centrum Medyczne Medicover [medicover.pl]
- 11. This compound | Centrum Medyczne Medicover [medicover.pl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
